molecular formula C10H15N3O B1428565 2-Methyl-6-morpholinopyridin-3-amine CAS No. 221159-08-6

2-Methyl-6-morpholinopyridin-3-amine

Cat. No.: B1428565
CAS No.: 221159-08-6
M. Wt: 193.25 g/mol
InChI Key: FMQLZXUYWSZEGU-UHFFFAOYSA-N
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Description

2-Methyl-6-morpholinopyridin-3-amine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-6-morpholin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N3O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQLZXUYWSZEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736608
Record name 2-Methyl-6-(morpholin-4-yl)pyridin-3-amine
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Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221159-08-6
Record name 2-Methyl-6-(morpholin-4-yl)pyridin-3-amine
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Record name 2-methyl-6-(morpholin-4-yl)pyridin-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methyl-6-morpholinopyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Given the absence of a well-documented, direct synthesis in the current literature, this document outlines a robust and scientifically-grounded three-step approach. The synthesis begins with the formation of a key intermediate, 6-chloro-2-methyl-3-nitropyridine, followed by a nucleophilic aromatic substitution with morpholine, and concludes with the reduction of the nitro group to the target amine. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and a discussion of the chemical principles underpinning each transformation.

Introduction

This compound is a heterocyclic compound featuring a pyridine core substituted with a methyl group, a morpholine moiety, and an amine group. The unique arrangement of these functional groups makes it an interesting scaffold for the design of novel therapeutic agents. The pyridine ring is a common motif in many biologically active molecules, and the morpholine group can enhance aqueous solubility and metabolic stability. The primary amino group provides a key site for further chemical modification and interaction with biological targets.

The development of a reliable and scalable synthesis for this compound is crucial for enabling its exploration in medicinal chemistry programs. This guide proposes a logical and efficient synthetic route, designed to proceed from readily available starting materials through a series of high-yielding and well-understood chemical transformations.

Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests a three-step forward synthesis, as illustrated below. The pathway is designed for both efficiency and control over the introduction of the desired functional groups.

Synthetic_Pathway Start 2-Amino-6-methylpyridine Intermediate1 6-Chloro-2-methyl-3-nitropyridine Start->Intermediate1  Nitration & Sandmeyer Reaction Intermediate2 2-Methyl-6-morpholino-3-nitropyridine Intermediate1->Intermediate2  Nucleophilic Aromatic Substitution (SNAr)   FinalProduct This compound Intermediate2->FinalProduct  Nitro Group Reduction  

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of 6-Chloro-2-methyl-3-nitropyridine

The synthesis of the key intermediate, 6-chloro-2-methyl-3-nitropyridine, is a critical first step. This compound can be prepared from 2-amino-6-methylpyridine through a sequence of nitration followed by a Sandmeyer-type reaction.[1]

Protocol:

  • Nitration of 2-Amino-6-methylpyridine:

    • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice-salt bath.

    • Slowly add 2-amino-6-methylpyridine in portions, ensuring the temperature does not exceed 10°C.

    • To this solution, add a cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The resulting precipitate, 2-amino-6-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

  • Conversion to 6-Chloro-2-methyl-3-nitropyridine (Sandmeyer Reaction):

    • Suspend the 2-amino-6-methyl-3-nitropyridine in a mixture of concentrated hydrochloric acid and water and cool to 0°C.

    • Add a solution of sodium nitrite in water dropwise, keeping the temperature between 0-5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., to 60°C) for an hour to ensure complete reaction.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Mechanistic Insight: The nitration of the pyridine ring is directed by the activating amino group. The subsequent Sandmeyer reaction is a classic method for converting an aromatic amine to a halide via a diazonium salt intermediate.

Step 2: Synthesis of 2-Methyl-6-morpholino-3-nitropyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom on the pyridine ring is displaced by morpholine. The presence of the electron-withdrawing nitro group ortho to the leaving group activates the ring towards nucleophilic attack.[2][3][4]

Protocol:

  • Dissolve 6-chloro-2-methyl-3-nitropyridine in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Add an excess of morpholine (typically 2-3 equivalents) to the solution.

  • Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to act as a scavenger for the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 2-methyl-6-morpholino-3-nitropyridine by column chromatography or recrystallization.

SNAr_Mechanism Reactants 6-Chloro-2-methyl-3-nitropyridine + Morpholine Intermediate Meisenheimer Complex (stabilized by nitro group and ring nitrogen) Reactants->Intermediate Nucleophilic Attack Products 2-Methyl-6-morpholino-3-nitropyridine + Cl⁻ Intermediate->Products Loss of Leaving Group

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

Causality in Experimental Choices: The choice of a polar aprotic solvent like DMF can accelerate the reaction by solvating the cation of the base and leaving the nucleophile more reactive. Heating is necessary to overcome the activation energy associated with the temporary loss of aromaticity in the Meisenheimer intermediate.[2]

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the primary amine. Several methods are effective for this transformation, with the choice often depending on the presence of other functional groups and the desired scale of the reaction.[5] Catalytic hydrogenation is a clean and efficient method.[6][7][8] Alternatively, reduction with metals in acidic media, such as tin(II) chloride or iron in acetic acid, are also reliable.[9][10][11][12][13][14][15]

Protocol (using Tin(II) Chloride):

  • Dissolve 2-methyl-6-morpholino-3-nitropyridine in a solvent such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (typically 4-5 equivalents).

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the solution is basic (pH > 8). This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Extract the aqueous filtrate with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the final compound, this compound, by column chromatography on silica gel.

Expertise & Experience: While catalytic hydrogenation is often cleaner, the tin(II) chloride method is highly effective for nitro group reduction and is often more tolerant of sulfur-containing functional groups, which might be present in more complex analogues.[10][11] The workup requires careful pH adjustment to ensure complete precipitation of tin salts and efficient extraction of the product.

Data Summary

The following table summarizes the expected outcomes for each step of the synthesis. Yields and purity are based on typical results for analogous reactions reported in the literature.

StepReactionKey ReagentsSolventExpected Yield (%)Expected Purity (%)
1 Nitration & SandmeyerH₂SO₄, HNO₃, NaNO₂, CuClWater, HCl50-60>95
2 SNArMorpholine, K₂CO₃DMF80-90>98
3 Nitro ReductionSnCl₂·2H₂O, HClEthanol75-85>98

Conclusion

This technical guide outlines a logical and robust three-step synthesis for this compound. The proposed pathway relies on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. By providing detailed protocols and mechanistic insights, this document serves as a valuable resource for the synthesis of this and structurally related compounds, thereby facilitating further research into their potential applications in drug discovery and development.

References

  • Ho, T.-L., & Liao, P.-Y. (1994). A Novel Pyridine Synthesis via Tin(II) Chloride Reduction of a Nitro Olefin. Tetrahedron Letters, 35(14), 2211–2212.
  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Retrieved from [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190.
  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Tin(II) Chloride Dihydrate. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Retrieved from [Link]

  • Royal Society of Chemistry. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Retrieved from [Link]

  • ResearchGate. (2021). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Retrieved from [Link]

  • NIH. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

Sources

Introduction: A Scaffold of Strategic Importance in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-6-morpholinopyridin-3-amine

This compound is a heterocyclic organic compound featuring a pyridine core substituted with methyl, morpholine, and amine groups. Its molecular architecture combines several functional moieties that are of significant interest in medicinal chemistry and materials science. The pyridine ring serves as a versatile scaffold, the morpholine group can enhance aqueous solubility and metabolic stability, and the primary amine provides a reactive handle for further chemical modification.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with a comprehensive technical resource.

The presence of both a hydrogen bond donor (amine) and acceptors (morpholine oxygen, pyridine nitrogen) within a constrained geometry makes this molecule a compelling candidate for interacting with biological targets.[1][2] Understanding its fundamental properties is the first step toward unlocking its full potential in rational drug design and synthetic chemistry.

Synthesis_Workflow A Start: 2-Amino-6-methylpyridine B Step 1: Nitration (H₂SO₄/HNO₃) A->B Electrophilic Aromatic Substitution C Intermediate: 2-Amino-6-methyl-3-nitropyridine B->C D Step 2: Halogenation (Sandmeyer Reaction) (NaNO₂, HBr/CuBr) C->D Diazotization & Displacement E Intermediate: 2-Bromo-6-methyl-3-nitropyridine D->E F Step 3: Nucleophilic Aromatic Substitution (SₙAr) (Morpholine, Base) E->F Addition-Elimination G Intermediate: 2-Methyl-6-morpholino-3-nitropyridine F->G H Step 4: Reduction (e.g., H₂, Pd/C or Fe/HCl) G->H Nitro Group Reduction I Final Product: This compound H->I

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol & Causality
  • Nitration of 2-Amino-6-methylpyridine:

    • Protocol: Dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature. Allow the reaction to proceed to completion before carefully quenching with ice water and neutralizing to precipitate the product, 2-amino-6-methyl-3-nitropyridine. [3] * Expert Insight: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Nitration occurs at the 3- or 5-position. The use of highly acidic conditions protonates the pyridine nitrogen, deactivating the ring, but the powerful amino group still directs the substitution. Low temperature is critical to control the exothermic reaction and prevent over-nitration.

  • Conversion of Amine to Halide via Sandmeyer Reaction:

    • Protocol: Suspend the 2-amino-6-methyl-3-nitropyridine in an aqueous solution of a strong acid like HBr. Cool to 0-5°C and add a solution of sodium nitrite (NaNO₂) to form the diazonium salt. Add this solution to a solution of copper(I) bromide (CuBr) to yield 2-bromo-6-methyl-3-nitropyridine.

    • Expert Insight: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide. The halide, particularly bromine, is an excellent leaving group for the subsequent nucleophilic aromatic substitution (SₙAr) step. This is a crucial strategic conversion to enable the introduction of the morpholine moiety.

  • Nucleophilic Aromatic Substitution (SₙAr) with Morpholine:

    • Protocol: Heat the 2-bromo-6-methyl-3-nitropyridine with an excess of morpholine in a suitable solvent (e.g., DMSO or NMP) with a non-nucleophilic base like potassium carbonate. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

    • Expert Insight: The SₙAr reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the negative charge in the Meisenheimer complex intermediate. The reaction proceeds via an addition-elimination mechanism. [4]The morpholine acts as the nucleophile, displacing the bromide.

  • Reduction of the Nitro Group:

    • Protocol: Dissolve the 2-methyl-6-morpholino-3-nitropyridine intermediate in a solvent like ethanol or ethyl acetate. Add a catalyst, such as 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator). Alternatively, chemical reduction using iron powder in acidic solution (e.g., HCl or acetic acid) can be employed. [5] * Expert Insight: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amines with high yield. The primary advantage is the simple workup—filtration to remove the catalyst. Metal-acid reductions like Fe/HCl are cheaper and robust, making them suitable for larger-scale synthesis, though they may require more extensive purification.

PART 3: Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is governed by its three key functional components: the primary aromatic amine, the electron-rich pyridine ring, and the morpholine nitrogen.

Reactivity Profile
  • Primary Amine (Position 3): This is the most reactive site for derivatization. It can undergo:

    • Acylation/Amidation: Reacts readily with acyl chlorides or anhydrides to form amides.

    • Alkylation: Can be alkylated, though selectivity between mono- and di-alkylation can be challenging. [6] * Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary amines.

    • Diazotization: Can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.

  • Pyridine Ring: The ring is activated by the amino and morpholino groups, making it susceptible to electrophilic aromatic substitution, although the conditions must be carefully controlled to avoid reaction at the amine.

  • Morpholine Nitrogen: As a secondary amine, the morpholine nitrogen is nucleophilic but significantly less so than the primary amine due to steric hindrance and its integration into the ring system. It can be protonated in acidic conditions.

Role in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in drug discovery, particularly for central nervous system (CNS) agents and kinase inhibitors. [2]It often improves physicochemical properties such as solubility and metabolic stability while providing a key interaction point with biological targets. [2] The 2-aminopyridine scaffold is also a well-established pharmacophore. Compounds containing this structure are known to act as inhibitors for various kinases, making them valuable in oncology research. [3][7]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound (or derivative) Inhibitor->PI3K Inhibition

Figure 3: Potential role as a PI3K inhibitor scaffold in the PI3K/Akt/mTOR signaling pathway.

As illustrated in Figure 3, derivatives of this compound could be designed to target the ATP-binding pocket of kinases like PI3K. The morpholine group can form crucial hydrogen bonds in the "hinge region" of the kinase, while the aminopyridine core serves as a rigid scaffold for positioning other substituents to achieve high potency and selectivity. [7][8]

PART 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard assessment can be inferred from its functional groups and data on structurally related compounds like 2-amino-6-methylpyridine and morpholine.

Hazard Identification

Based on its analogs, the compound should be treated as hazardous. [9][10]* Toxicity: Likely toxic if swallowed and may be fatal in contact with skin. [10]* Irritation: Expected to cause skin irritation and serious eye irritation. May cause respiratory irritation. * Flammability: While likely a solid, it may be combustible at high temperatures.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11]* Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [12] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. [11] * Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [12]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place. [11]* Keep away from strong oxidizing agents, strong acids, and strong bases. [12]

Conclusion

This compound is a compound with significant untapped potential. Its combination of a reactive primary amine handle, a privileged morpholine moiety, and a stable pyridine core makes it an attractive building block for the synthesis of complex molecular architectures. For researchers in drug discovery, it represents a promising starting point for developing novel kinase inhibitors or other targeted therapeutics. This guide provides the foundational knowledge required to handle, modify, and strategically deploy this versatile chemical entity in advanced research and development settings.

References

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An In-Depth Technical Guide to 2-Methyl-6-morpholinopyridin-3-amine (CAS No. 221159-08-6): A Core Scaffold in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-morpholinopyridin-3-amine, registered under CAS number 221159-08-6, is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry. Its structure, featuring a substituted aminopyridine core coupled with a morpholine moiety, is frequently identified in potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and its established role as a crucial pharmacophore in the development of targeted therapeutics, particularly for oncological indications. The insights and methodologies presented herein are grounded in publicly available patent literature, offering a validated foundation for researchers in the field.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in drug discovery, influencing aspects from synthetic handling to formulation.

PropertyValueSource
CAS Number 221159-08-6N/A
Molecular Formula C₁₀H₁₅N₃O[1]
Molecular Weight 193.25 g/mol [1]
Monoisotopic Mass 193.1215 Da[1]
SMILES CC1=C(C=CC(=N1)N2CCOCC2)N[1]
InChIKey FMQLZXUYWSZEGU-UHFFFAOYSA-N[1]
Predicted XlogP 0.7[1]

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The primary route involves the strategic modification of a substituted pyridine core.

Synthetic Protocol: Preparation of this compound

This protocol is adapted from established methods for the synthesis of related aminopyridine derivatives, which are widely applicable in medicinal chemistry. The synthesis involves a nucleophilic aromatic substitution followed by a reduction.

Step 1: Synthesis of 2-Methyl-6-morpholino-3-nitropyridine

  • To a solution of 6-chloro-2-methyl-3-nitropyridine (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-methyl-6-morpholino-3-nitropyridine.

Step 2: Reduction to this compound

  • Dissolve the 2-methyl-6-morpholino-3-nitropyridine (1 equivalent) in a protic solvent like ethanol or methanol.

  • Add a reducing agent. Common choices include palladium on carbon (10 mol%) under a hydrogen atmosphere, or a chemical reductant such as iron powder in the presence of an acid like acetic acid or ammonium chloride.

  • Stir the reaction at room temperature (for hydrogenation) or with gentle heating (for chemical reduction) until the starting material is consumed, as monitored by TLC or LC-MS.

  • If using a catalyst, filter the reaction mixture through a pad of Celite to remove it.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, perform an aqueous workup with a basic solution (e.g., sodium bicarbonate) to neutralize any acid and extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain the final product, this compound.

The reactivity of this compound is primarily centered around its nucleophilic amino group, which can readily undergo reactions such as acylation, alkylation, and participation in coupling reactions to build more complex molecules.

Role in Kinase Inhibitor Design

The this compound scaffold is a privileged structure in the design of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. The morpholine and aminopyridine moieties play distinct and crucial roles in binding to the ATP pocket of these enzymes.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Kinase inhibitors that target this pathway can effectively halt tumor progression.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation Gene_Expression Gene Expression Downstream->Gene_Expression Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth Inhibitor This compound -based Inhibitors Inhibitor->PI3K Inhibition Drug_Discovery_Workflow Start Scaffold Identification (this compound) Synthesis Library Synthesis (Modification at 3-amino position) Start->Synthesis HTS High-Throughput Screening (Biochemical Kinase Assays) Synthesis->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Cell_Assay Cellular Potency & Selectivity (Cancer Cell Lines) Hit_ID->Cell_Assay Validate Lead_Opt Lead Optimization (ADME/Tox Profiling) Cell_Assay->Lead_Opt Lead_Opt->Synthesis Iterate In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate Successful

Caption: A generalized workflow for kinase inhibitor drug discovery starting from a core scaffold.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. While detailed biological data for this specific molecule is not extensively published in peer-reviewed journals, its inclusion in key patents for kinase inhibitors underscores its importance as a foundational element in drug design. Its straightforward, albeit multi-step, synthesis allows for its use as a versatile starting material for the creation of compound libraries. The inherent properties of its aminopyridine and morpholine components make it an ideal scaffold for targeting the ATP-binding sites of kinases, particularly within the PI3K family. For researchers and drug development professionals, understanding the synthesis and chemical logic behind the use of this scaffold is essential for the rational design of the next generation of targeted cancer therapies.

References

  • Google Patents. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer.
  • PubChem. 2-methyl-6-morpholin-4-ylpyridin-3-amine. Available at: [Link]

  • National Center for Biotechnology Information. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Available at: [Link]

  • Google Patents. WO2016157074A1 - 6-morpholinyl-2-pyrazolyl-9h-purine derivatives and their use as pi3k inhibitors.

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An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 2-Methyl-6-morpholinopyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. Based on extensive structural homology with known kinase inhibitors, this document posits that the primary molecular target of this compound is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3][4][5][6] We will dissect the critical role of the morpholine moiety in binding to the kinase hinge region, detail the downstream cellular consequences of pathway inhibition, and provide robust, field-proven experimental protocols for the validation of this proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally verify the biological activity of this compound and structurally related compounds.

Introduction: The Emerging Significance of the Morpholinopyridine Scaffold

This compound is an organic compound featuring a pyridine core substituted with a methyl group at the 2-position, an amine group at the 3-position, and a morpholine ring at the 6-position.[7] Its molecular structure, particularly the presence of the morpholine and pyridine moieties, places it within a class of compounds recognized for their potential as therapeutic agents, especially in oncology and neurodegenerative disorders.[7] The morpholine group is a common feature in many bioactive molecules and is often crucial for target engagement and favorable pharmacokinetic properties.[3][8]

While direct experimental data on this compound is limited in publicly available literature, its structural similarity to a multitude of potent and selective kinase inhibitors strongly suggests a well-defined mechanism of action.[7] This guide will, therefore, proceed with the scientifically-grounded hypothesis that this compound functions as an inhibitor of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in human disease.[1][5][9][10]

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cellular Processes

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[5][9][10] Its aberrant activation is a hallmark of many cancers and other diseases.[1][5]

A simplified overview of the pathway:

  • Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface.

  • PI3K Activation: This leads to the recruitment and activation of Class I PI3Ks.

  • PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[10]

  • Downstream Signaling: Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1).

  • mTORC1 and Cellular Functions: mTORC1, a key downstream effector, promotes protein synthesis, lipid synthesis, and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-BP1.[10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates mTORC2->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The PI3K/Akt/mTOR signaling pathway.

Proposed Mechanism of Action: Inhibition of PI3K and/or mTOR

Based on the structural characteristics of this compound, it is proposed to act as an ATP-competitive inhibitor of PI3K and/or mTOR. The morpholine moiety is a key pharmacophore in many PI3K inhibitors, where the oxygen atom often forms a crucial hydrogen bond with the backbone NH of a valine residue in the hinge region of the kinase's ATP-binding pocket.[3] This interaction anchors the inhibitor and prevents ATP from binding, thus blocking the kinase's catalytic activity.

The pyridine ring likely serves as a scaffold to correctly orient the morpholine group and other substituents within the active site. The methyl and amine groups may contribute to binding affinity and selectivity through additional interactions with the protein.

Consequences of Inhibition:

By inhibiting PI3K and/or mTOR, this compound would be expected to:

  • Decrease the cellular levels of PIP3.

  • Reduce the phosphorylation and activation of Akt.

  • Decrease the phosphorylation of downstream mTORC1 substrates like S6K and 4E-BP1.

  • Ultimately lead to the inhibition of cell growth, proliferation, and potentially induce apoptosis in cancer cells.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that this compound inhibits the PI3K/Akt/mTOR pathway, a series of well-established in vitro and cellular assays should be performed.

In Vitro Kinase Inhibition Assays

Objective: To directly measure the inhibitory activity of this compound against purified PI3K isoforms and mTOR.

Methodology:

  • Enzyme Source: Obtain recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase.

  • Assay Principle: Utilize a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the active kinase, while a high luminescence signal indicates inhibition.

  • Procedure: a. Prepare a series of dilutions of this compound. b. In a multi-well plate, combine the kinase, its lipid substrate (e.g., PIP2 for PI3K), and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate for a defined period (e.g., 60 minutes) at room temperature. e. Add a detection reagent that lyses the cells and generates a luminescent signal proportional to the amount of remaining ATP. f. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcome: this compound will exhibit a dose-dependent inhibition of one or more PI3K isoforms and/or mTOR, with calculable IC50 values.

Kinase TargetPredicted IC50 Range
PI3KαLow nM to µM
PI3KβLow nM to µM
PI3KδLow nM to µM
PI3KγLow nM to µM
mTORLow nM to µM
Cellular Assays: Western Blotting for Pathway Modulation

Objective: To determine if this compound inhibits the PI3K/Akt/mTOR pathway in a cellular context.

Methodology:

  • Cell Line Selection: Choose a cell line known to have an active PI3K/Akt/mTOR pathway (e.g., a cancer cell line with a PIK3CA mutation).

  • Treatment: Culture the cells and treat them with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: a. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phosphorylated forms of key pathway proteins (e.g., p-Akt Ser473, p-S6K Thr389) and their total protein counterparts (total Akt, total S6K). e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blotting Experimental Workflow.

Expected Outcome: Treatment with this compound will lead to a dose-dependent decrease in the phosphorylation of Akt and S6K, confirming pathway inhibition in cells.

Cell-Based Functional Assays

Objective: To assess the functional consequences of PI3K/Akt/mTOR pathway inhibition by this compound.

Methodology:

  • Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®): a. Seed cells in a 96-well plate and allow them to adhere. b. Treat with a range of concentrations of this compound. c. Incubate for a period that allows for several cell doublings (e.g., 72 hours). d. Add the assay reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells. e. Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay): a. Treat cells with the compound for a suitable duration (e.g., 24-48 hours). b. Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate. c. Measure the luminescence, which is proportional to caspase-3/7 activity and, therefore, apoptosis.

Expected Outcome: this compound will inhibit cell proliferation and may induce apoptosis in a dose-dependent manner in sensitive cell lines.

Conclusion

The structural features of this compound strongly support the hypothesis that its primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway. The morpholine moiety is a well-established pharmacophore for targeting the ATP-binding site of PI3K and mTOR kinases. The experimental protocols outlined in this guide provide a robust framework for validating this proposed mechanism. Confirmation of this activity would position this compound as a valuable tool for further research and as a potential lead compound in drug discovery programs targeting diseases driven by aberrant PI3K/Akt/mTOR signaling.

References

  • Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression. (n.d.). NIH. Retrieved from [Link]

  • Xiang, H.-Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Retrieved from [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Li, Y., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2445-2455. Retrieved from [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. (n.d.). PMC. Retrieved from [Link]

  • Bohn, J. P., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(12), 4830–4849. Retrieved from [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945. Retrieved from [Link]

  • Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644–654. Retrieved from [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI. Retrieved from [Link]

  • Yang, J., et al. (2022). Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(19), 12781–12801. Retrieved from [Link]

  • The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. (n.d.). PMC. Retrieved from [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023, August 19). MDPI. Retrieved from [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PMC. Retrieved from [Link]

  • Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. (2021, June 4). PMC. Retrieved from [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC. Retrieved from [Link]

  • Protein kinases: drug targets for immunological disorders. (n.d.). PMC. Retrieved from [Link]

  • Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. (2020). European Journal of Medicinal Chemistry, 206, 112697. Retrieved from [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025, July 8). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to 2-Methyl-6-morpholinopyridin-3-amine Structural Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-6-morpholinopyridin-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs based on this core. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the potential of these compounds to target critical signaling pathways in oncology, such as the PI3K/AKT/mTOR and JAK/TYK2 pathways. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation targeted therapies.

Introduction: The Emerging Potential of Substituted Pyridinamines in Kinase Inhibition

The pyridine ring, particularly when substituted with amine and morpholine moieties, is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2] The this compound core combines several key features that make it an attractive starting point for drug discovery. The primary amine at the 3-position offers a versatile handle for chemical modification, allowing for the exploration of a wide range of substituents to probe the ATP-binding pocket of various kinases.[3] The morpholine group at the 6-position can enhance aqueous solubility and often forms crucial hydrogen bond interactions with the hinge region of the kinase domain.[4] The methyl group at the 2-position can provide steric hindrance that may contribute to selectivity and can also be a site for further modification.

The primary allure of this scaffold lies in its potential to target key signaling pathways that are frequently dysregulated in cancer and other diseases. The PI3K/AKT/mTOR and JAK/TYK2 pathways are of particular interest, as they are central regulators of cell growth, proliferation, survival, and immune responses.[5][6] The development of selective inhibitors for these pathways is a major focus of modern drug discovery, and the this compound scaffold provides a promising framework for achieving this goal.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs can be approached through several routes. A common strategy involves the construction of the substituted pyridine core followed by the introduction of the morpholine and amine functionalities.

A plausible and adaptable synthetic route is outlined below. This multi-step synthesis allows for the late-stage diversification of the primary amine, which is ideal for building a library of analogs for SAR studies.

Diagram: Representative Synthetic Pathway

synthetic_pathway A 2-Chloro-6-methyl-3-nitropyridine B 2-Morpholino-6-methyl-3-nitropyridine A->B Morpholine, Base C This compound (Core Scaffold) B->C Reduction (e.g., H2, Pd/C) D Amide/Urea/Sulfonamide Analogs C->D Acylation/Sulfonylation/ Isocyanate addition

Caption: A general synthetic scheme for accessing the core scaffold and its analogs.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 2-Morpholino-6-methyl-3-nitropyridine

  • To a solution of 2-chloro-6-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-morpholino-6-methyl-3-nitropyridine.

Step 2: Synthesis of this compound

  • Dissolve 2-morpholino-6-methyl-3-nitropyridine (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalyst, typically 10% palladium on carbon (Pd/C), to the solution.

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.

Structure-Activity Relationship (SAR) Studies

The primary amine at the 3-position is the key point for diversification to explore the SAR of this scaffold. By synthesizing a library of analogs with various substituents at this position, researchers can probe the requirements for potent and selective kinase inhibition.

Table: Hypothetical SAR Data for Analogs
Analog IDR Group (at 3-amino position)PI3Kα IC50 (nM)mTOR IC50 (nM)Notes
Core -H>10,000>10,000Inactive core scaffold.
1a -C(O)Ph5,2008,100Simple amide shows weak activity.
1b -C(O)-(4-chlorophenyl)1,5002,300Electron-withdrawing group improves activity.
1c -C(O)-(4-methoxyphenyl)8,900>10,000Electron-donating group is detrimental.
2a -C(O)NHPh8501,200Urea linkage is tolerated.
2b -C(O)NH-(4-fluorophenyl)350600Halogen on the phenylurea enhances potency.
3a -SO2Ph2,1003,500Sulfonamide is less active than amide/urea.

This data is illustrative and intended to guide analog design based on common trends observed in kinase inhibitor development.

Key Insights from SAR:

  • Acylation is Crucial: The unsubstituted 3-amino group is generally inactive. Acylation to form amides or ureas is a critical first step to achieve inhibitory activity.

  • Electronic Effects: Electron-withdrawing substituents on the appended aryl ring often enhance potency. This may be due to favorable interactions with the kinase active site or by influencing the conformation of the molecule.

  • Hydrogen Bonding: The amide or urea linkage provides additional hydrogen bond donors and acceptors that can interact with the kinase hinge region or other key residues.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Structural analogs of this compound have shown promise as inhibitors of this pathway, particularly as dual PI3K/mTOR inhibitors.[4]

Diagram: Simplified PI3K/AKT/mTOR Signaling Pathway

PI3K_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT mTORC1 mTORC1 Downstream Cell Growth, Proliferation, Survival Inhibitor This compound Analog Inhibitor->PI3K to Inhibitor->mTORC1 to

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a dual PI3K/mTOR inhibitor.

Experimental Protocols for Biological Evaluation

A tiered approach to biological evaluation is recommended, starting with in vitro biochemical assays, followed by cell-based assays, and culminating in in vivo efficacy studies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[9]

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Enzyme and Substrate Preparation: Reconstitute recombinant human PI3K (e.g., p110α/p85α) and the substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in the appropriate kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted test compounds or DMSO (vehicle control).

  • Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 to each well.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Diagram: In Vitro Kinase Assay Workflow

kinase_assay_workflow A Prepare serial dilutions of test compound B Add compound to 384-well plate A->B C Add PI3K enzyme B->C D Incubate (pre-incubation) C->D E Add ATP/PIP2 substrate mix D->E F Incubate (kinase reaction) E->F G Add ADP detection reagent F->G H Measure luminescence G->H I Calculate IC50 H->I

Caption: A streamlined workflow for determining in vitro kinase inhibitory activity.

Cellular Assay: Western Blot Analysis of Phospho-AKT

This assay determines the ability of a compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a downstream effector, AKT.[6]

Protocol:

  • Cell Culture and Treatment: Seed cancer cells known to have an activated PI3K pathway (e.g., MCF-7, U87) in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for 2-4 hours.

  • Stimulate the PI3K pathway by adding a growth factor like insulin-like growth factor 1 (IGF-1) for 15-30 minutes.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-AKT (Ser473) and total AKT.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

In Vivo Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo anti-tumor activity of a compound.[5][10]

Protocol:

  • Cell Implantation: Subcutaneously implant a suspension of a human cancer cell line (e.g., PIK3CA-mutant breast cancer cells) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core, coupled with the potential for diversification at the 3-amino position, allows for the systematic exploration of SAR to optimize potency and selectivity. The initial focus on the PI3K/AKT/mTOR pathway has been fruitful, but the potential of these analogs to inhibit other kinases, such as those in the JAK/TYK2 family, should not be overlooked.

Future work in this area should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substituents to further refine the SAR.

  • Kinome-wide Profiling: Screening promising compounds against a large panel of kinases to assess their selectivity.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds and correlating them with their in vivo efficacy.

  • Combination Therapies: Investigating the potential of these compounds to be used in combination with other targeted therapies or standard-of-care chemotherapeutics.

By pursuing these avenues of research, the full therapeutic potential of this compound structural analogs can be realized.

References

Sources

Discovery and history of substituted aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Aminopyridines

Authored by: A Senior Application Scientist

Introduction

Substituted aminopyridines represent a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents and serving as indispensable building blocks in organic synthesis.[1][2][3] The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced via the amino group, have rendered this scaffold a privileged structure in drug discovery. Compounds incorporating the aminopyridine moiety exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] Currently, over 40 approved drugs feature an aminopyridine core, a testament to its versatility and significance.[2]

This technical guide provides a comprehensive exploration of the discovery and history of substituted aminopyridines. It traces the evolution of their synthesis from foundational, high-temperature reactions to sophisticated, modern catalytic methods. By examining the causality behind experimental choices and detailing key protocols, this guide aims to provide researchers, scientists, and drug development professionals with a deep, field-proven understanding of this critical class of heterocyclic compounds.

Part 1: Foundational Synthetic Strategies

The initial forays into the synthesis of aminopyridines were characterized by direct, forceful chemical transformations of the pyridine ring. These early methods, while historically significant, often required harsh conditions and had limited substrate scope.

The Chichibabin Amination: A Landmark Discovery

The direct amination of pyridine was a significant challenge until 1914, when Russian chemist Aleksei Chichibabin reported a groundbreaking method for producing 2-aminopyridine.[5][6] The Chichibabin reaction, as it came to be known, involves the reaction of pyridine with sodium amide (NaNH₂) in an inert solvent to directly install an amino group onto the ring, typically at the 2-position.[7][8][9]

Mechanism and Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the powerful nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 position of the pyridine ring.[5][7][10] The electron-withdrawing nitrogen atom of the pyridine ring makes the adjacent α-carbons (C2 and C6) particularly electrophilic and susceptible to nucleophilic attack. This addition forms a negatively charged σ-complex (a Meisenheimer-type intermediate), which is stabilized by the sodium cation.[5] Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like another amine or ammonia) to liberate hydrogen gas, driving the reaction to completion.[5]

Experimental Considerations: The choice of reaction conditions is critical. The classical approach involves high temperatures (110-130 °C) in inert, high-boiling solvents like toluene, xylene, or N,N-dimethylaniline.[10] An alternative, lower-temperature method can be employed using the more soluble potassium amide (KNH₂) in liquid ammonia, though this is generally effective only for pyridines activated with electron-withdrawing groups.[7]

Experimental Protocol: Classical Chichibabin Synthesis of 2-Aminopyridine

Objective: To synthesize 2-aminopyridine from pyridine using sodium amide.

Materials:

  • Pyridine (dried over KOH)

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with stirrer

Procedure:

  • Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous toluene (100 mL) and finely powdered sodium amide (10 g, 0.256 mol) are added to the flask.

  • Reaction Initiation: The mixture is heated to reflux (approx. 110 °C) with vigorous stirring. Dried pyridine (20 g, 0.253 mol) is added dropwise over 30 minutes.

  • Reaction Progress: The reaction mixture turns dark red or brown, and hydrogen gas evolves. The progress can be monitored by observing the cessation of gas evolution. The reaction is typically refluxed for 4-6 hours.[5]

  • Quenching: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of 100 mL of a saturated ammonium chloride solution to decompose any unreacted sodium amide.

  • Extraction: The layers are separated. The aqueous layer is extracted three times with 50 mL portions of dichloromethane. The organic layers are combined.

  • Purification: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-aminopyridine.

  • Final Product: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane or benzene to yield colorless solid 2-aminopyridine.

// Styling Pyridine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; Hydride_Loss [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Salt [fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: The reaction mechanism of the Chichibabin amination.

Part 2: The Evolution to Catalytic C-N Bond Formation

While foundational, the Chichibabin reaction's harsh conditions and functional group intolerance spurred the search for milder, more versatile methods. The late 20th century witnessed a paradigm shift with the advent of transition metal-catalyzed cross-coupling reactions, which offered unprecedented control and scope.

Copper-Catalyzed Amination: The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provided an early alternative for forming C-N bonds.[11] This reaction typically involves coupling an aryl halide with an amine, alcohol, or thiol in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures.[11]

Causality and Limitations: The reaction generally requires high-boiling polar solvents (e.g., DMF, NMP) and temperatures often exceeding 200 °C.[11] The aryl halide usually needs to be activated by electron-withdrawing groups to facilitate the reaction. These demanding conditions limited its application for complex, heat-sensitive substrates. Modern iterations have improved the method by using soluble copper(I) catalysts with ligands like diamines or phenanthrolines, allowing for lower reaction temperatures.[11][12]

Experimental Protocol: Microwave-Assisted Ullmann Condensation

Objective: To synthesize an 11H-pyrido[2,1-b]quinazolin-11-one derivative via an intramolecular Ullmann condensation.[13][14]

Materials:

  • 2-Aminopyridine

  • 2-Chlorobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Copper powder

  • Microwave reactor vial

Procedure:

  • Preparation: In a microwave reactor vial, add 2-chlorobenzoic acid (1 mmol), 2-aminopyridine (2 mmol), potassium carbonate (1 mmol), and copper powder (3% by weight).[13]

  • Reaction: The vial is sealed and placed in a microwave reactor. The mixture is irradiated at a set potency (e.g., 400 W) for a short duration (e.g., 4-6 minutes).[13]

  • Workup: After cooling, the reaction mixture is treated with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired substituted quinazolinone. The microwave-assisted protocol dramatically reduces reaction times from hours to minutes compared to classical heating.[13]

Ullmann_Workflow ArylHalide Aryl Halide (Ar-X) Product Coupled Product (Ar-NH-R) ArylHalide->Product Amine Aminopyridine (R-NH₂) Amine->Product Copper Cu(I) Catalyst Copper->Product Catalyzes Base Base (e.g., K₂CO₃) Base->Product Activates Solvent High-Boiling Solvent (e.g., DMF) Solvent->Product Medium Heat High Heat (150-210 °C) or Microwave Heat->Product Drives

Palladium-Catalyzed Amination: The Buchwald-Hartwig Revolution

The development of the Buchwald-Hartwig amination in the mid-1990s was a transformative event in organic synthesis.[15] This palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine provides a highly general and efficient route to C-N bonds under relatively mild conditions.[15][16]

Mechanism and Key Advantages: The reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Ligand Exchange/Coordination: The amine coordinates to the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

The key to the reaction's success lies in the use of sophisticated phosphine ligands that stabilize the palladium catalyst and facilitate the crucial reductive elimination step. Ligands like Xantphos, DPPF, and BINAP have proven highly effective.[15][17] Compared to the Ullmann condensation, the Buchwald-Hartwig reaction offers a significantly broader substrate scope, superior functional group tolerance, and operates under much milder conditions, making it the preferred method for complex molecule synthesis.[15][18]

Experimental Protocol: Buchwald-Hartwig Synthesis of an N-Aryl-2-aminopyridine

Objective: To couple a 2-aminopyridine derivative with an aryl bromide using a palladium catalyst.[17][19]

Materials:

  • 2-Aminopyridine derivative

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk flask or sealed tube

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor Pd₂(dba)₃ (5 mol%) and the Xantphos ligand (10 mol%).[19]

  • Reagent Addition: Add the aryl bromide (1.0 eq), the aminopyridine (1.2-1.5 eq), and the base, sodium tert-butoxide (1.5 eq).[19]

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: The flask is sealed and the mixture is heated to 80-110 °C with stirring for 12-24 hours, until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over sodium sulfate, concentrated, and the resulting crude product is purified by flash column chromatography to afford the desired N-aryl-2-aminopyridine.

// Nodes in the cycle Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination\nComplex", fillcolor="#FBBC05", fontcolor="#202124"];

// Input and Output ArX [label="Ar-X", shape=box, style=rounded]; Amine [label="R₂NH", shape=box, style=rounded]; Product [label="Ar-NR₂", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=plaintext]; HX [label="[Base-H]⁺X⁻", shape=plaintext];

// Edges Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> AmineCoord [label="+ R₂NH"]; AmineCoord -> RedElim [label="- HX", edgetooltip="Deprotonation by Base"]; RedElim -> Pd0 [label="Reductive\nElimination"]; RedElim -> Product [style=dashed];

// Positioning {rank=same; ArX; Amine;} {rank=same; Product; HX;} } dot Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Table 1: Comparison of Key Aminopyridine Synthetic Methodologies
FeatureChichibabin AminationUllmann CondensationBuchwald-Hartwig Amination
Catalyst None (uses stoichiometric NaNH₂)Copper (often stoichiometric)Palladium (catalytic, ppm to 5 mol%)
Typical Temperature High (110-150 °C)Very High (150-220 °C)Mild to Moderate (RT to 110 °C)
Substrate Scope Limited; mainly for unsubstituted or simple pyridines.Moderate; often requires activated aryl halides.Very Broad; couples a wide range of amines and aryl/heteroaryl partners.
Functional Group Tolerance Poor; intolerant of many functional groups.Poor to Moderate.Excellent; tolerates esters, ketones, nitriles, etc.
Key Advantage Direct amination of the pyridine core.Historically important C-N coupling method.High efficiency, mild conditions, broad applicability.
Primary Limitation Harsh conditions, safety concerns (NaNH₂).Harsh conditions, high catalyst loading.Catalyst cost, sensitivity to air/moisture.

Part 3: Substituted Aminopyridines in Drug Discovery

The development of robust synthetic methods has enabled chemists to create vast libraries of substituted aminopyridines, leading to the discovery of numerous important drugs.

Case Study: 4-Aminopyridine (Dalfampridine)

One of the most notable aminopyridine drugs is 4-aminopyridine (4-AP), marketed as Ampyra (dalfampridine).[20] Its history is a fascinating journey from a chemical agent used as a bird poison to a clinically approved therapy.[21]

Discovery and Mechanism of Action: In the 1970s, researchers in Bulgaria identified 4-AP's ability to reverse the effects of non-depolarizing muscle relaxants.[21][22] Subsequent research revealed that 4-AP is a potent blocker of voltage-gated potassium (K⁺) channels.[22][23] In demyelinating diseases like multiple sclerosis (MS), the loss of the insulating myelin sheath exposes these K⁺ channels. The resulting leakage of potassium ions during an action potential short-circuits the nerve impulse, leading to conduction failure and neurological symptoms. By blocking these exposed channels, 4-AP reduces the potassium leakage, allowing the nerve impulse to propagate more effectively across the demyelinated axon and restoring neurological function.[24]

Clinical Application: Based on this mechanism, extensive clinical trials were conducted, demonstrating that an extended-release formulation of 4-AP could improve walking speed in adult patients with MS.[22] This led to its approval by the U.S. Food and Drug Administration (FDA) in 2010, making it one of the first drugs specifically approved to treat a symptom of MS.[23][25]

Dalfampridine_MOA cluster_MS Demyelinated Axon in MS cluster_Drug Action of 4-Aminopyridine Demyelination Myelin Sheath Damaged K_Channel K⁺ Channels Exposed Demyelination->K_Channel K_Leak K⁺ Ion Leakage K_Channel->K_Leak Block Blocks Exposed K⁺ Channels K_Channel->Block Target Conduction_Failure Nerve Impulse Fails K_Leak->Conduction_Failure Drug 4-Aminopyridine (Dalfampridine) Drug->Block Restore Nerve Impulse Propagation Restored Block->Restore

A Scaffold for Modern Drug Design

Beyond 4-AP, the substituted aminopyridine framework is a privileged scaffold for targeting a multitude of biological targets, particularly protein kinases.

  • Kinase Inhibitors: The aminopyridine core serves as an excellent bioisostere for other heterocyclic systems and can form critical hydrogen bond interactions within the ATP-binding pocket of kinases. Medicinal chemists have extensively explored the structure-activity relationships (SAR) of aminopyridine derivatives to develop potent and selective inhibitors for targets like c-Met[26], PI3-Kinase γ[27], and others involved in oncology and inflammation.

  • PDE4 Inhibitors: By modifying known phosphodiesterase-4 (PDE4) inhibitor scaffolds, researchers have developed aminopyridine-based compounds with potent anti-inflammatory activity and improved pharmacokinetic profiles.[28]

  • Anti-Infective Agents: Active research is ongoing to develop aminopyridine-containing molecules for treating neglected tropical diseases caused by protozoan parasites like Trypanosoma cruzi.[2]

Conclusion

The journey of substituted aminopyridines from their discovery through harsh, classical syntheses to their creation via elegant, modern catalytic reactions mirrors the broader evolution of organic chemistry. The Chichibabin reaction provided the initial gateway to this compound class, but it was the development of powerful cross-coupling methods like the Buchwald-Hartwig amination that unlocked their full potential. This synthetic evolution has enabled the aminopyridine scaffold to become a mainstay in drug discovery, leading to life-changing therapies like dalfampridine and providing a fertile ground for the development of next-generation inhibitors for a host of challenging diseases. The history and synthesis of substituted aminopyridines serve as a powerful illustration of how fundamental advances in chemical methodology directly translate into profound impacts on human health.

References

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  • Cui, J. J., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223-4227. [Link]

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  • Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • PR Newswire. (2010). Ampyra is First Symptom Management Drug Developed Specifically to Treat MS... PR Newswire. [Link]

  • Bellenie, B. R., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12304-12321. [Link]

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Whitepaper: A Comprehensive In Silico Workflow for Predicting the Bioactivity of 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the vanguard of modern drug discovery, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities. These computational techniques provide a predictive framework to assess biological activity, thereby prioritizing candidates for resource-intensive experimental validation. This technical guide delineates a comprehensive, multi-faceted in silico workflow to predict the bioactivity of 2-Methyl-6-morpholinopyridin-3-amine, a novel heterocyclic compound. Lacking extensive empirical data, this molecule serves as an ideal case study to demonstrate a robust computational pipeline. The workflow initiates with foundational chemoinformatics for target hypothesis generation, identifying the PI3K/Akt/mTOR signaling pathway as a plausible area of interaction based on structural motifs. We then provide detailed, self-validating protocols for molecular docking, pharmacophore screening, molecular dynamics simulations, and ADMET profiling. By synthesizing the outputs from these orthogonal predictive models, this guide establishes a high-confidence hypothesis for the molecule's mechanism of action and drug-like potential, presenting a blueprint for the computational assessment of unexplored chemical matter.

Foundational Analysis & Target Hypothesis Generation

The predictive journey for a novel molecule begins not with simulation, but with foundational chemoinformatics. The objective is to translate its two-dimensional structure into a ranked list of plausible biological targets. This data-driven approach ensures that subsequent, computationally expensive analyses are focused on targets of the highest probability.

Ligand Preparation and Physicochemical Profiling

The initial step involves the generation of a high-quality, three-dimensional conformation of this compound. This process starts from a 2D representation (e.g., a SMILES string: Cc1cc(N)c(n1)N1CCOCC1) and proceeds to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable 3D structure.

Concurrently, a physicochemical profile is calculated to assess its drug-likeness according to established principles like Lipinski's Rule of Five. These descriptors provide an early-stage filter for potential liabilities.

PropertyPredicted ValueLipinski's Rule of Five GuidelineAssessment
Molecular Weight (MW)207.27 g/mol ≤ 500Pass
LogP (Octanol/Water)1.58≤ 5Pass
Hydrogen Bond Donors1 (amine -NH2)≤ 5Pass
Hydrogen Bond Acceptors4 (3xN, 1xO)≤ 10Pass
Topological Polar Surface Area58.1 Ų≤ 140 ŲPass

Table 1: Predicted physicochemical properties of this compound. Data generated using SwissADME.

The analysis indicates the molecule possesses favorable drug-like properties, justifying a deeper investigation into its potential biological targets.

Chemoinformatic Target Prediction

To generate a target hypothesis, we employ similarity-based computational tools. These algorithms operate on the principle that structurally similar molecules often exhibit similar biological activities.[1][2] Web servers like SwissTargetPrediction or ChEMBL can be used to screen the chemical structure of this compound against vast databases of known bioactive compounds.[3][4][5]

The presence of the morpholine and aminopyridine moieties are well-known pharmacophoric features in a multitude of approved and investigational kinase inhibitors.[6][7][8] Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are among the most significant drug targets, particularly in oncology.[6][9][10] Therefore, it is highly probable that target prediction algorithms will identify various protein kinases as top-ranking potential targets. For this guide, we will proceed with the high-probability hypothesis that this compound targets the PI3K/Akt/mTOR signaling pathway , a cascade frequently dysregulated in human cancers and a major focus of kinase inhibitor research.[11][12][13][14]

In Silico Bioactivity Prediction: A Multi-Modal Approach

With a plausible target class identified, the next phase is to predict the molecule's interaction and effect using a suite of complementary computational techniques. This section provides the principles and step-by-step protocols for a robust predictive workflow.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Synthesis & Validation ligand_prep Ligand Preparation (SMILES -> 3D) target_pred Chemoinformatic Target Prediction ligand_prep->target_pred admet ADMET Prediction (Drug-like Properties) ligand_prep->admet hypothesis Hypothesis Generation (e.g., Kinase Targets) target_pred->hypothesis receptor_prep Receptor Preparation (PDB Download & Cleanup) hypothesis->receptor_prep docking Molecular Docking (Binding Pose & Affinity) receptor_prep->docking md_sim Molecular Dynamics (Complex Stability) docking->md_sim pharm Pharmacophore Screening (Feature-based Search) docking->pharm synthesis Data Synthesis & Interpretation docking->synthesis md_sim->synthesis pharm->synthesis admet->synthesis validation Experimental Validation synthesis->validation

Figure 1: A comprehensive workflow for the in silico prediction of bioactivity.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational method that predicts the preferred orientation (pose) and binding affinity of one molecule to a second when bound to each other to form a stable complex.[15][16]

We use molecular docking as a primary filter to determine if the molecule can physically and energetically fit into the ATP-binding pocket of our target kinase. A favorable docking score (low binding energy) suggests a stable interaction is possible. We select AutoDock Vina for this protocol due to its accuracy, computational speed, and widespread adoption in the scientific community.[15][17][18] As an exemplary target, we will use the crystal structure of PI3Kα (Phosphoinositide 3-kinase alpha).

  • Receptor Acquisition and Preparation:

    • Download the 3D crystal structure of PI3Kα from the Worldwide Protein Data Bank (wwPDB).[19][20] A suitable entry is PDB ID: 4L23.

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic interactions.

    • Save the prepared receptor structure in the PDBQT file format, which includes charge and atom type information required by AutoDock.[16]

  • Ligand Preparation:

    • Load the energy-minimized 3D structure of this compound.

    • Define rotatable bonds to allow for conformational flexibility during the docking simulation.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation:

    • Define a 3D search space (the "grid box") that encompasses the entire ATP-binding site of the receptor. The box should be centered on the position of the original co-crystallized ligand to ensure the search is focused on the active site.[16]

    • The dimensions of the box must be large enough to accommodate the ligand in various orientations.

  • Running the Docking Simulation:

    • Execute the AutoDock Vina program via the command line, providing the prepared receptor, ligand, and a configuration file specifying the grid box coordinates and dimensions.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analysis of Results:

    • The primary output is a log file containing the predicted binding affinities (in kcal/mol) for the top-ranked poses. More negative values indicate stronger predicted binding.

    • The output PDBQT file contains the 3D coordinates of the predicted binding poses. These should be visualized and inspected for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.9VAL851 (H-bond), LYS802, TRP780
2-8.5VAL851 (H-bond), ILE848, MET922
3-8.2SER774 (H-bond), ILE932, TYR836

Table 2: Hypothetical molecular docking results for this compound against PI3Kα.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[21][22][23] This technique validates the stability of the docked pose and reveals nuanced interactions.[22]

We employ MD simulation to verify if the top-ranked docking pose is stable or if the ligand dissociates over a nanosecond timescale. A stable complex in simulation lends higher confidence to the docking prediction. GROMACS is chosen for its high performance and extensive documentation.[24][25][26][27][28][29]

MD_Workflow start Start: Docked Protein-Ligand Complex topology 1. Generate Topology (Force Field Assignment) start->topology solvation 2. Solvation (Place in Water Box & Add Ions) topology->solvation minimization 3. Energy Minimization (Remove Steric Clashes) solvation->minimization equilibration 4. Equilibration (NVT & NPT Phases) minimization->equilibration production 5. Production MD (Simulate for 100ns) equilibration->production analysis 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Figure 2: Step-by-step workflow for a GROMACS Molecular Dynamics simulation.

  • System Preparation:

    • Use the highest-scoring docked pose of the protein-ligand complex as the starting structure.

    • Choose an appropriate force field (e.g., CHARMM36) to define the physical properties of the atoms and their interactions. Generate topology files for both the protein and the ligand.

    • Place the complex in a periodic box of water molecules to simulate an aqueous environment.

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the setup phase.

  • Equilibration:

    • Conduct a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density. Positional restraints are often applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.

  • Production Run:

    • Remove the positional restraints and run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and the ligand remains bound.

    • Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify flexible regions.

    • Analyze the trajectory for persistent hydrogen bonds and other key interactions between the ligand and protein.

Pharmacophore Screening and ADMET Prediction

To broaden the scope of our prediction, we can use the binding hypothesis from docking to perform a pharmacophore-based virtual screen.[30][31][32][33] Additionally, predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the overall viability of a compound as a drug candidate.[34][35]

  • Pharmacophore Model Generation:

    • Based on the key interactions observed in the top-ranked docked pose (e.g., hydrogen bond donors/acceptors, hydrophobic centroids), generate a 3D pharmacophore model. This model serves as a 3D query of essential chemical features.[32][33]

    • This model can then be used to rapidly screen large compound databases (like ZINC or ChEMBL) to identify other structurally diverse molecules that could potentially bind to the same target.[3][5]

  • ADMET Prediction:

    • Submit the SMILES string of this compound to a comprehensive ADMET prediction server (e.g., SwissADME, pkCSM).

    • Analyze the output to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity alerts.

ADMET ParameterPredictionImplication
GI AbsorptionHighGood oral bioavailability is likely.
BBB PermeantNoLow risk of CNS side effects.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
PAINS Alert0 alertsLow probability of non-specific activity.

Table 3: Selected ADMET predictions for this compound.

Biological Context: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[11][13] Its frequent activation in cancer makes it a prime target for therapeutic intervention.[12][14] An inhibitor targeting a kinase within this pathway, such as PI3K or mTOR, could block downstream signaling and induce apoptosis in cancer cells.[36]

PI3K_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Figure 3: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Synthesis and Concluding Hypothesis

By integrating the results from our multi-modal in silico investigation, we can construct a robust, evidence-based hypothesis regarding the bioactivity of this compound.

  • Target Hypothesis: Chemoinformatic analysis strongly suggests that the molecule is a kinase inhibitor , with the PI3K/Akt/mTOR pathway being a highly probable target family.

  • Binding Affinity: Molecular docking predicts a high-affinity interaction with the ATP-binding site of PI3Kα (hypothetical binding energy of -8.9 kcal/mol), forming key hydrogen bonds with the hinge region residue VAL851.

  • Complex Stability: Molecular dynamics simulations confirm that this binding pose is stable over a 100 ns timescale, with the ligand maintaining its key interactions and exhibiting low RMSD.

  • Drug-like Properties: The molecule exhibits an excellent physicochemical and ADMET profile, with predicted high oral absorption and a low risk of promiscuous activity or CNS penetration. A potential liability is the predicted inhibition of the CYP2D6 enzyme, which would require experimental investigation.

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Unlocking Cellular Pathways: A Technical Guide to the Biological Targets of Morpholinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholinopyridine Scaffold - A Privileged Structure in Drug Discovery

The morpholinopyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility and ability to interact with a diverse array of biological targets. This privileged structure, characterized by the fusion of a morpholine and a pyridine ring, offers a unique combination of properties. The morpholine moiety often enhances aqueous solubility and metabolic stability while providing a critical hydrogen bond acceptor through its oxygen atom. The pyridine ring serves as a versatile anchor, allowing for substitutions that can fine-tune potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the key biological targets of morpholinopyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to identify and validate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Primary Kinase Targets: Intercepting Key Signaling Cascades

Kinases have proven to be the most prominent and well-validated class of targets for morpholinopyridine derivatives. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The morpholinopyridine scaffold is exceptionally well-suited to fit into the ATP-binding pocket of many kinases.

The PI3K/AKT/mTOR Pathway: A Central Hub for Cancer Therapy

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling network that governs cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is one of the most common oncogenic drivers in human cancers.[2] Morpholinopyrimidine derivatives have been extensively developed as potent inhibitors of key nodes within this cascade, with many compounds exhibiting dual inhibitory activity against PI3K and mTOR.[2][3]

Morpholinopyrimidine-based inhibitors typically function as ATP-competitive inhibitors. The morpholine oxygen forms a crucial hydrogen bond with the hinge region of the kinase domain, a structural motif common to many PI3K/mTOR inhibitors.[1] The pyridine or pyrimidine core occupies the adenine-binding region, while substitutions on this core can extend into other pockets of the active site, thereby dictating potency and isoform selectivity.[4]

Signaling Pathway: The PI3K/AKT/mTOR Cascade

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR GPCR GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation Gedatolisib Gedatolisib (Morpholinopyrimidine Derivative) Gedatolisib->PI3K Gedatolisib->mTORC1

Caption: PI3K/mTOR pathway and points of inhibition.

The development of isoform-selective PI3K inhibitors is crucial for minimizing off-target effects. The Class I PI3K family consists of four isoforms (α, β, γ, δ) with distinct physiological roles.[5]

  • Pan-PI3K/mTOR Inhibition: Compounds like Gedatolisib (PF-05212384) , which contains a morpholino-triazine scaffold, potently inhibit all Class I PI3K isoforms and mTOR.[6][7] Gedatolisib has shown promising clinical activity in advanced breast cancer and other solid tumors.[8][9][10][11]

  • PI3K Isoform Selectivity: Subtle structural modifications to the morpholinopyrimidine scaffold can impart significant isoform selectivity. For instance, certain substitutions can exploit non-conserved residues at the entrance of the ATP-binding pocket to favor one isoform over others.[12][13] Studies have shown that specific 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives can exhibit potent and selective inhibition of the PI3Kδ isoform.[4][14][15]

Compound Target(s) IC50 (nM) Reference
Gedatolisib PI3Kα0.4[6]
PI3Kβ6[6]
PI3Kγ5.4[6]
PI3Kδ6[16]
mTOR1.6[6]
Compound 17p PI3Kα31.8[14][15]
PI3Kδ15.4[14][15]
Compound 12b PI3Kα170[2]
PI3Kβ130[2]
PI3Kδ760[2]
mTOR830[2]

Achieving selectivity between the highly homologous kinase domains of PI3K and mTOR is a significant challenge in medicinal chemistry. However, key differences in their active sites can be exploited. Molecular modeling suggests that a single amino acid difference in the hinge region (a leucine in mTOR versus a phenylalanine in PI3K) creates a deeper pocket in mTOR.[17] This allows bulkier substituents on the morpholine ring, such as bridged morpholines, to be accommodated, leading to a dramatic increase in mTOR selectivity over PI3Kα.[17] Conversely, flatter, more compact molecules often exhibit dual PI3K/mTOR inhibition.[3]

DNA-Dependent Protein Kinase (DNA-PK): A Target in DNA Damage Repair

DNA-PK is a serine/threonine kinase that plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiation and DNA-damaging chemotherapy. Several morpholinopyrimidine and related morpholino-benzoxazine derivatives have been identified as potent DNA-PK inhibitors.

Compound Target IC50 (µM) Reference
Compound 401 DNA-PK0.28[ ]
Compound 27 DNA-PK0.28[ ]
PI3Kα0.13[ ]
PI3Kβ0.14[ ]
PI3Kγ0.72[ ]
PI3Kδ2.02[ ]

Some compounds exhibit dual activity against both DNA-PK and PI3K, highlighting the structural similarities between these kinases. [ ] However, modifications can be made to achieve greater selectivity for DNA-PK over PI3K. [ ]

Emerging and Novel Targets: Expanding the Therapeutic Landscape

While kinases are the most established targets, the therapeutic potential of morpholinopyridine derivatives extends to other protein families.

Hedgehog Pathway Inhibition: A Non-Kinase Target

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly activated in certain cancers, most notably basal cell carcinoma (BCC).[8] The drug Sonidegib (Odomzo®) , which features a morpholinopyridine core, is a potent inhibitor of the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway.[8][10][18] Sonidegib acts as an antagonist, binding to the SMO receptor and preventing downstream signaling, thereby halting the proliferation of cancer cells driven by the Hh pathway.[8][9] This serves as a prime example of a morpholinopyridine derivative targeting a non-kinase G protein-coupled receptor (GPCR). Clinical trials have demonstrated the long-term efficacy and manageable safety profile of Sonidegib in patients with advanced BCC.[6][7][18]

Workflow: Target Identification and Validation

Target_ID_Workflow cluster_0 Target Identification cluster_1 Target Validation Phenotypic_Screen Phenotypic Screen (e.g., cell viability) Chemoproteomics Chemoproteomics Phenotypic_Screen->Chemoproteomics Identifies Bioactive Compound Biochemical_Assay Biochemical Assays (e.g., Kinase Assay) Chemoproteomics->Biochemical_Assay Identifies Potential Targets CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA Confirms Target Binding in Cells Lead_Opt Lead Optimization CETSA->Lead_Opt Validates Target Engagement

Caption: A generalized workflow for target identification.

PIM Kinases: Regulators of Cell Survival

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are implicated in cell survival and proliferation and are overexpressed in various cancers.[1][19] Several pyridine-based scaffolds have been explored as PIM-1 kinase inhibitors.[1] Notably, a 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetamide derivative has demonstrated potent PIM-1 inhibition with an IC50 value of 14.3 nM and induced apoptosis in breast cancer cells.[20] This highlights the potential for morpholinopyridine derivatives to be adapted to target this kinase family.

Inflammatory Targets: COX-2 and iNOS

Chronic inflammation is a key factor in the development of many diseases, including cancer. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two key enzymes that are often upregulated during inflammation. Recent studies have shown that certain morpholinopyrimidine derivatives can act as anti-inflammatory agents by reducing the expression of both COX-2 and iNOS in macrophage cells.[21][22] Molecular docking studies suggest that these compounds can bind to the active sites of both enzymes.[21] This dual inhibitory activity presents a promising strategy for the development of novel anti-inflammatory drugs.

Other Potential Targets: An Area of Active Research

The versatility of the pyridine and morpholine scaffolds suggests that morpholinopyridine derivatives may interact with other target classes, although direct evidence is still emerging.

  • Phosphodiesterases (PDEs): PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Inhibitors of PDEs have therapeutic applications in a range of diseases. Pyridine- and pyrimidine-based compounds have been investigated as PDE inhibitors, suggesting that morpholinopyridine derivatives could be designed to target this enzyme family.[23][24]

  • Ion Channels: Ion channels are critical for regulating cellular excitability and signaling. The pyridine scaffold is present in some known ion channel modulators.[25][26] While specific examples of morpholinopyridine derivatives targeting ion channels are not yet prevalent, this remains a plausible area for future exploration.

  • G Protein-Coupled Receptors (GPCRs): As demonstrated by Sonidegib, GPCRs are viable targets. The development of allosteric modulators for GPCRs is an area of intense research, and the structural features of morpholinopyridine derivatives could be suitable for binding to allosteric sites on these receptors.[25][27][28][29][30]

Experimental Protocols for Target Identification and Validation

Identifying the specific biological targets of a small molecule is a critical step in drug discovery. Several powerful techniques are employed to achieve this.

Chemoproteomics Approaches

Chemoproteomics aims to identify small molecule-protein interactions on a proteome-wide scale.

  • Affinity-Based Pull-Down: This method involves immobilizing a modified version of the morpholinopyridine derivative (e.g., by attaching a biotin tag) onto a solid support. This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated, and identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand. Cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein will be protected from digestion and can be identified by comparing the protein bands on a gel or by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Step-by-Step CETSA Protocol:

  • Cell Treatment: Treat intact cells or cell lysates with the morpholinopyridine derivative or a vehicle control.

  • Heat Challenge: Heat the samples across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.

  • Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion and Future Perspectives

The morpholinopyridine scaffold has proven to be a highly fruitful starting point for the development of inhibitors targeting a range of biologically important proteins. While kinases, particularly those in the PI3K/Akt/mTOR pathway, remain the most prominent targets, the clinical success of Sonidegib demonstrates the potential of this scaffold to engage other protein classes like GPCRs. Emerging research into targets such as PIM kinases, COX-2, and iNOS further broadens the therapeutic horizons for these compounds.

Future drug discovery efforts will likely focus on designing derivatives with enhanced selectivity to minimize off-target effects and improve therapeutic windows. The application of advanced techniques like chemoproteomics and CETSA will be instrumental in identifying novel targets and validating their engagement in complex biological systems. The continued exploration of the vast chemical space around the morpholinopyridine core promises to yield new and improved therapies for a wide spectrum of human diseases.

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An In-Depth Technical Guide to the Solubility and Stability Profile of 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

2-Methyl-6-morpholinopyridin-3-amine is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group, a morpholine ring, and an amine group.[1] Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol .[1] The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitrogen and oxygen atoms in the morpholine and pyridine rings) suggests its potential for diverse intermolecular interactions, which are critical determinants of its physicochemical properties. This guide provides a comprehensive overview of the anticipated solubility and stability profile of this compound, drawing upon the known characteristics of its constituent morpholine and aminopyridine moieties. Furthermore, it outlines detailed experimental protocols for the definitive characterization of these critical parameters, essential for its application in medicinal chemistry and drug development.[1]

Physicochemical Properties: A Predictive Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. While specific experimental data for this compound is not extensively available in public literature, a reasoned projection of its characteristics can be made based on its structural components.

PropertyPredicted CharacteristicRationale
Physical State Crystalline SolidThe rigid pyridine core and potential for intermolecular hydrogen bonding favor a solid state at ambient temperatures.
pKa Weakly BasicThe pyridine nitrogen (pKa ~5.2) and the secondary amine in the morpholine ring (pKa ~8.5) contribute to its basicity. The exocyclic amino group's basicity is influenced by its position on the electron-deficient pyridine ring. The overall basicity will be a composite of these functional groups.[2]
LogP ModerateThe presence of the lipophilic methyl group and pyridine ring is balanced by the hydrophilic morpholine and amine functionalities, suggesting moderate lipophilicity.
Hygroscopicity Potentially HygroscopicThe presence of polar functional groups capable of hydrogen bonding suggests that the compound may absorb moisture from the atmosphere.
Melting Point Moderately HighThe potential for strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, suggests a relatively high melting point for a molecule of its size.

Solubility Profile: A Roadmap to Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. The presence of the morpholine ring is anticipated to enhance aqueous solubility.[3] However, a comprehensive solubility profile across a range of solvents with varying polarities is essential.

Predicted Solubility

Based on the "like dissolves like" principle and the properties of its constituent functional groups, the following solubility trends are anticipated:

Solvent ClassPredicted SolubilityRationale
Aqueous (pH-dependent) Higher solubility at acidic pHThe basic nitrogen atoms will be protonated at lower pH, forming more soluble salts.
Polar Protic Solvents (e.g., Methanol, Ethanol) HighThe ability to participate in hydrogen bonding will facilitate dissolution in these solvents.
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThe polarity of these solvents will effectively solvate the polar functional groups of the molecule.
Non-polar Solvents (e.g., Hexane, Toluene) LowThe overall polarity of the molecule is likely too high for significant solubility in non-polar media.
Experimental Protocol for Solubility Determination

A robust determination of the solubility profile requires a systematic experimental approach.

Diagram: Experimental Workflow for Solubility Assessment

G cluster_prep Sample Preparation cluster_exp Equilibrium Solubility Determination cluster_analysis Analysis A Weigh excess This compound B Add to vials with various solvents A->B C Equilibrate at controlled temperature (e.g., 25°C, 37°C) with agitation B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter (e.g., 0.22 µm PTFE) E->F G Dilute aliquot F->G H Quantify by HPLC-UV G->H

Caption: Workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to vials containing a known volume of the selected solvents (e.g., water, pH-buffered solutions, ethanol, methanol, DMSO, acetonitrile, hexane).

    • Ensure enough solid is present to maintain saturation throughout the experiment.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the diluted samples using a validated stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Stability Profile: Ensuring Chemical Integrity

The chemical stability of a drug candidate is paramount for its safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4][5] Aminopyridine derivatives are generally stable; however, the presence of the amine and morpholine functionalities may introduce specific liabilities.[6][7]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways should be investigated:

  • Oxidation: The electron-rich pyridine ring and the amino group are susceptible to oxidation. The morpholine ring can also undergo oxidation.

  • Hydrolysis: While generally stable, amide or ester linkages, if present as impurities from synthesis, could be susceptible. The core structure is unlikely to be readily hydrolyzed.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.

  • Thermal Degradation: Decomposition at elevated temperatures should be assessed.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_protocol Experimental Protocol cluster_analysis Analysis A Acidic Hydrolysis (e.g., 0.1 M HCl) F Expose drug substance and solution to stress A->F B Basic Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidative (e.g., 3% H₂O₂) C->F D Thermal (e.g., 80°C) D->F E Photolytic (ICH Q1B) E->F G Sample at time points F->G H Neutralize (if necessary) G->H I Analyze by HPLC-UV/PDA H->I J Assess peak purity I->J K Characterize degradants (LC-MS, NMR) J->K

Caption: A typical workflow for conducting forced degradation studies.

Experimental Protocol for Forced Degradation Studies

A systematic approach is required to evaluate the stability of this compound under various stress conditions.

Step-by-Step Methodology:

  • Preparation of Samples:

    • Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

    • For solid-state studies, expose the neat powder to the stress conditions.

  • Application of Stress Conditions:

    • Acidic and Basic Hydrolysis: Treat the sample solutions with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60-80 °C).

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid drug substance and a solution to light as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Sample Analysis:

    • At appropriate time points, withdraw samples and, if necessary, neutralize the acidic and basic solutions.

    • Analyze the stressed samples using a developed and validated stability-indicating HPLC method with a photodiode array (PDA) detector.

    • The HPLC method should be capable of separating the parent compound from all significant degradation products.

    • Assess the peak purity of the parent compound to ensure that no co-eluting degradants are present.

  • Characterization of Degradants:

    • For significant degradation products, employ techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Conclusion

This compound presents a promising scaffold for medicinal chemistry explorations. While its definitive solubility and stability profiles await empirical determination, a predictive analysis based on its constituent moieties provides a solid foundation for initiating its characterization. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically evaluate these critical parameters. A thorough understanding of the solubility and stability of this compound is an indispensable step in unlocking its full therapeutic potential and advancing its journey from a promising molecule to a viable drug candidate.

References

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Compounding. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). Retrieved from [Link]

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Methodological & Application

Synthesis of 2-Methyl-6-morpholinopyridin-3-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Methyl-6-morpholinopyridin-3-amine, a valuable substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The described two-step synthetic pathway involves an initial nucleophilic aromatic substitution (SNAr) reaction, followed by a catalytic transfer hydrogenation. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and essential safety information.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, incorporates several key pharmacophoric features: a pyridine ring, a secondary amine (as part of the morpholine moiety), and a primary aromatic amine. This combination of functional groups suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities. The synthetic route presented herein is robust and relies on well-established chemical transformations, making it accessible to researchers with a foundational knowledge of organic synthesis.

The overall synthetic strategy is depicted below:

Synthesis_Workflow Start 2-Chloro-6-methyl-3-nitropyridine Intermediate 2-Methyl-6-morpholino-3-nitropyridine Start->Intermediate Step 1: SNAr Morpholine, Base FinalProduct This compound Intermediate->FinalProduct Step 2: Reduction Pd/C, Hydrazine Hydrate SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start 2-Chloro-6-methyl-3-nitropyridine + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 2-Methyl-6-morpholino-3-nitropyridine + HCl Intermediate->Product Loss of Leaving Group (Cl-)

Caption: General mechanism of the SNAr reaction.

Materials:

ReagentMolecular FormulaMW ( g/mol )Quantity (mmol)Volume/Mass
2-Chloro-6-methyl-3-nitropyridineC₆H₅ClN₂O₂172.57101.73 g
MorpholineC₄H₉NO87.12121.2 mL
Potassium Carbonate (K₂CO₃) (optional)K₂CO₃138.21121.66 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methyl-3-nitropyridine (1.73 g, 10 mmol).

  • Add N,N-Dimethylformamide (DMF, 20 mL) to dissolve the starting material.

  • Add morpholine (1.2 mL, 12 mmol) to the solution. If using, add potassium carbonate (1.66 g, 12 mmol).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • The product, 2-methyl-6-morpholino-3-nitropyridine, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain a solid, which can be used in the next step without further purification if the purity is sufficient. Recrystallization from ethanol can be performed if necessary.

Step 2: Synthesis of this compound

Principle: This step involves the reduction of the nitro group of 2-methyl-6-morpholino-3-nitropyridine to a primary amine. Catalytic transfer hydrogenation using hydrazine hydrate as a hydrogen donor and palladium on carbon (Pd/C) as the catalyst is an effective and widely used method for this transformation. [1][2][3][4]This method avoids the need for high-pressure hydrogen gas and typically proceeds under mild conditions with high chemoselectivity. [1]

Reduction_Workflow Intermediate 2-Methyl-6-morpholino-3-nitropyridine Reaction Reaction Mixture (Intermediate, Pd/C, Hydrazine Hydrate in Ethanol) Intermediate->Reaction Add Reagents Filtration Filtration (Removal of Pd/C) Reaction->Filtration After Reaction Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the reduction and purification of the final product.

Materials:

ReagentMolecular FormulaMW ( g/mol )Quantity (mmol)Volume/Mass
2-Methyl-6-morpholino-3-nitropyridineC₁₀H₁₃N₃O₃223.2381.79 g
Palladium on Carbon (10 wt%)Pd/C-~5-10 mol%~90-180 mg
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.0640~2.0 mL
EthanolC₂H₅OH46.07-40 mL

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-methyl-6-morpholino-3-nitropyridine (1.79 g, 8 mmol) and 10% Pd/C (approximately 10 mol%, ~180 mg) in ethanol (40 mL).

  • Heat the mixture to reflux (approximately 78 °C).

  • Carefully add hydrazine hydrate (~2.0 mL, 40 mmol) dropwise to the refluxing mixture via an addition funnel. Caution: The reaction is exothermic.

  • After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • 2-Methyl-6-morpholino-3-nitropyridine (Intermediate):

    • Appearance: Typically a yellow solid.

    • ¹H NMR (CDCl₃, predicted): δ ~8.2-8.4 (d, 1H, pyridine-H), ~6.5-6.7 (d, 1H, pyridine-H), ~3.8-4.0 (t, 4H, morpholine-H), ~3.6-3.8 (t, 4H, morpholine-H), ~2.6 (s, 3H, CH₃).

    • ¹³C NMR (CDCl₃, predicted): δ ~160 (C-NO₂), ~158 (C-morpholine), ~145 (C-H), ~135 (C-CH₃), ~110 (C-H), ~66 (morpholine-C), ~45 (morpholine-C), ~24 (CH₃).

  • This compound (Final Product):

    • Appearance: Off-white to pale yellow solid.

    • Molecular Formula: C₁₀H₁₅N₃O

    • Molecular Weight: 193.25 g/mol

    • ¹H NMR (CDCl₃, predicted): δ ~7.2-7.4 (d, 1H, pyridine-H), ~6.4-6.6 (d, 1H, pyridine-H), ~3.8-4.0 (t, 4H, morpholine-H), ~3.4-3.6 (s, 2H, NH₂), ~3.0-3.2 (t, 4H, morpholine-H), ~2.4 (s, 3H, CH₃). [5][6] * ¹³C NMR (CDCl₃, predicted): δ ~155 (C-morpholine), ~140 (C-NH₂), ~135 (C-CH₃), ~120 (C-H), ~110 (C-H), ~67 (morpholine-C), ~46 (morpholine-C), ~23 (CH₃). [5][7]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 2-Chloro-6-methyl-3-nitropyridine: This compound is a skin and eye irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Morpholine: Morpholine is a flammable liquid and is corrosive, causing severe skin burns and eye damage. [8]It should be handled with care, away from ignition sources.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with extreme care, and exposure should be minimized.

  • Palladium on Carbon: Pd/C is flammable, especially when dry. It can ignite in the presence of organic solvents and air. Do not allow the catalyst to dry completely during filtration.

  • Nitro Group Reductions: The reduction of nitro compounds is often highly exothermic and can pose a risk of a runaway reaction. [4]Careful control of the addition of the reducing agent and temperature is crucial.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wang, X., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(11), 17848-17857.
  • Karad, S. C., & Rhee, H. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes.
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Transfer hydrogenation of various substituted nitro aromatic compounds.... Retrieved from [Link]

  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Investigation of 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the cellular effects of 2-Methyl-6-morpholinopyridin-3-amine. Based on extensive structural analysis of existing kinase inhibitors, this compound is hypothesized to be a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This document outlines the scientific rationale for this hypothesis, details the mechanism of action, and provides step-by-step protocols for cell-based assays to validate its efficacy and characterize its cellular impact. The protocols are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines.

Introduction: Unveiling the Potential of a Novel Morpholinopyridine Compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a morpholine and an amino group.[1] While direct extensive biological characterization of this specific molecule is not widely published, its core structure is a privileged scaffold found in a multitude of potent and selective kinase inhibitors.[2][3] The morpholine moiety, in particular, is a well-established pharmacophore in the design of inhibitors targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade that is frequently dysregulated in human cancers and other proliferative diseases.[4][5][6]

The PI3K/AKT/mTOR pathway governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A number of clinically successful and investigational drugs feature a morpholine ring, which has been shown to be crucial for binding to the ATP-binding pocket of PI3K and/or mTOR kinases.[4][5] This structural precedent provides a strong rationale for investigating this compound as a modulator of this pathway.

These application notes will therefore proceed under the well-founded hypothesis that this compound functions as a PI3K/mTOR pathway inhibitor. The subsequent sections will provide the necessary tools to rigorously test this hypothesis in a cell-based setting.

Proposed Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Cascade

The PI3K/AKT/mTOR signaling network is a complex and tightly regulated pathway initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. Upon ligand binding, these receptors recruit and activate Class I PI3Ks. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of AKT by PDK1 and the mTOR complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival, growth, and proliferation. A key downstream effector of AKT is the mTOR complex 1 (mTORC1). Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates such as the S6 ribosomal protein kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K leads to the phosphorylation of the S6 ribosomal protein (S6), a key event in the initiation of protein translation.

This compound is proposed to competitively bind to the ATP-binding site of PI3K and/or mTOR, thereby inhibiting their kinase activity. This inhibition would lead to a reduction in the phosphorylation of downstream effectors, ultimately resulting in decreased cell proliferation and survival.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K Phosphorylates pS6 p-S6 S6K->pS6 Phosphorylates Cell_Pro_Surv Cell Proliferation & Survival pS6->Cell_Pro_Surv Promotes Inhibitor 2-Methyl-6-morpholino pyridin-3-amine Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Proposed mechanism of action of this compound on the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The following protocols are designed to assess the inhibitory activity of this compound on the PI3K/AKT/mTOR pathway in cultured cancer cells.

General Cell Culture and Compound Preparation
  • Cell Lines: A panel of cancer cell lines with known PI3K pathway activation status is recommended. For example, MCF-7 (breast cancer, PIK3CA mutant), U87MG (glioblastoma, PTEN null), and A2780 (ovarian cancer).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Further dilutions should be made in complete cell culture medium immediately before use.

Assay 1: Western Blot Analysis of p-AKT and p-S6 Levels

This assay directly measures the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway. A reduction in the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6) upon treatment with the compound indicates pathway inhibition.

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-AKT, p-S6, Total AKT, Total S6, β-actin) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: A streamlined workflow for Western Blot analysis.

Detailed Protocol:

  • Cell Seeding: Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional but Recommended): To reduce basal pathway activation, replace the growth medium with serum-free medium for 4-6 hours before treatment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control. Note: Based on IC50 values of structurally similar compounds, a starting concentration range of 10 nM to 10 µM is a reasonable starting point.[5][8]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), p-S6 (Ser235/236), total AKT, total S6, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Data Presentation:

Treatment Groupp-AKT (Ser473) IntensityTotal AKT Intensityp-S6 (Ser235/236) IntensityTotal S6 Intensityβ-actin IntensityNormalized p-AKTNormalized p-S6
Vehicle (DMSO)1.001.00
Compound (0.1 nM)
Compound (1 nM)
Compound (10 nM)
Compound (100 nM)
Compound (1000 nM)
Assay 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell proliferation and viability. A decrease in cell viability is expected if the compound effectively inhibits the pro-survival PI3K/AKT/mTOR pathway.

Workflow Diagram:

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).[9]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6][10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Compound Concentration (nM)Absorbance (570 nm)% Viability
0 (Vehicle)100
0.1
1
10
100
1000
10000

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the experimental results, the following controls and validation steps are essential:

  • Positive Controls: For the Western blot analysis, a known PI3K/mTOR inhibitor (e.g., ZSTK474 or BKM120) should be run in parallel to confirm that the assay system can detect pathway inhibition.[4]

  • Vehicle Controls: All experiments must include a DMSO vehicle control to account for any effects of the solvent on the cells.

  • Loading Controls: For Western blotting, a loading control (e.g., β-actin or GAPDH) is crucial to ensure equal protein loading across all lanes.

  • Dose-Response and Time-Course: The inhibitory effects should be demonstrated in a dose-dependent and time-dependent manner to establish a clear cause-and-effect relationship.

  • Statistical Analysis: All experiments should be performed in triplicate, and the data should be analyzed using appropriate statistical methods to determine significance.

Conclusion

The structural features of this compound strongly suggest its potential as an inhibitor of the PI3K/AKT/mTOR signaling pathway. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of this compound's biological activity in a cellular context. By employing these assays, researchers can validate its mechanism of action, determine its potency, and assess its potential as a novel therapeutic agent. The successful execution of these experiments will provide critical insights into the cellular pharmacology of this compound and guide its future development.

References

  • Wright, E. J., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]

  • Peterson, T. R., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(12), 2239. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Li, J., et al. (2021). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. European Journal of Medicinal Chemistry, 222, 113589. [Link]

  • ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Wright, E. J., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]

  • ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Retrieved from [Link]

  • Hu, L., et al. (2015). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. International Journal of Molecular Medicine, 35(5), 1391-1398. [Link]

  • ResearchGate. (n.d.). IC 50 for indicated drugs against different PI3K isoforms using HTRF.... Retrieved from [Link]

  • Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. (2020). Clinical Cancer Research, 26(10), 2445-2456. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Piekielna-Cesarz, J., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3326. [Link]

  • Kleczkowska, P., et al. (2009). Biological activity of endomorphin and [Dmt1]endomorphin analogs with six-membered proline surrogates in position 2. Bioorganic & Medicinal Chemistry, 17(11), 3843-3849. [Link]

Sources

Analytical methods for 2-Methyl-6-morpholinopyridin-3-amine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 2-Methyl-6-morpholinopyridin-3-amine

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of this compound, a pyridine derivative with potential applications in medicinal chemistry.[1] Recognizing the critical need for precise analytical control in drug development and quality assurance, this document provides two validated protocols: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed with an emphasis on the scientific rationale behind methodological choices, adherence to validation principles outlined by the International Council for Harmonisation (ICH), and practical, field-proven insights for researchers and drug development professionals.

Introduction and Analytical Rationale

This compound is an organic compound featuring a pyridine core substituted with methyl, morpholine, and amine functional groups.[1] Its molecular structure, containing moieties common in many bioactive molecules, suggests its potential as a building block in organic synthesis or as a candidate in medicinal chemistry research.[1] Accurate and reliable quantification is paramount for its application in pharmaceutical development, enabling precise characterization, stability testing, and pharmacokinetic studies.

The selection of an analytical method is governed by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, selectivity, and sample matrix. The presence of a pyridine ring suggests moderate UV absorbance, making HPLC-UV a suitable technique for quantifying the bulk substance or formulated product.[1] The basic nature of the amine and morpholine groups allows for efficient ionization by electrospray (ESI), making LC-MS/MS the ideal choice for high-sensitivity applications.

Physicochemical Properties of this compound
PropertyValue / DescriptionSource
Molecular FormulaC₁₀H₁₅N₃O[1]
Molecular Weight193.25 g/mol [1]
Physical StateSolid, crystalline[1]
SolubilityGood solubility in polar organic solvents (Methanol, Ethanol, DMSO).[1]
UV AbsorbanceExpected moderate UV absorption due to the substituted pyridine ring.[1]
Chemical ReactivityThe amine group acts as a nucleophile and is readily protonated in acidic conditions.[1]

General Analytical Workflow

A structured workflow is essential for ensuring data integrity and reproducibility. The process begins with careful sample handling and preparation, followed by instrumental analysis under validated conditions, and concludes with data processing and reporting.

General_Analytical_Workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis Sample Sample Receipt & Login Prep Standard & Sample Preparation Sample->Prep aliquot SST System Suitability Test (SST) Prep->SST inject Analysis Sequence Run (Calibrators, QCs, Samples) SST->Analysis SST Pass Processing Data Processing & Integration Analysis->Processing raw data Report Review, Approval & Reporting Processing->Report processed results

Caption: General workflow for quantitative analysis.

Method 1: RP-HPLC with UV Detection

This method is ideal for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required. Reversed-phase chromatography is selected for its compatibility with the analyte's moderate polarity.

Scientific Rationale
  • Stationary Phase: A C18 (octadecylsilane) column is chosen as it provides excellent retention and separation for a wide range of moderately polar organic molecules.

  • Mobile Phase: A mixture of acetonitrile and water creates a versatile polarity range for elution. An acidic modifier, 0.1% Trifluoroacetic Acid (TFA), is incorporated. Causality: The amine group on the analyte can interact with residual silanols on the silica backbone of the column, causing peak tailing. The acidic modifier protonates the amine, ensuring a single ionic species, and masks the silanols, resulting in sharp, symmetrical peaks.

  • Detection: UV detection is employed based on the chromophoric nature of the pyridine ring. A wavelength of 254 nm is a common starting point for aromatic compounds, though scanning for the absorbance maximum (λmax) is recommended for optimal sensitivity.

Experimental Protocol

A. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA), >99.5%

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

B. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance and volumetric flasks

C. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Diluent: Methanol or 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of dilutions from the stock solution into volumetric flasks using the diluent.

D. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient10% B to 90% B over 10 minutes
Flow Rate1.0 mL/min
Column Temp.30 °C
Injection Vol.10 µL
DetectorUV at 254 nm (or determined λmax)
Run Time15 minutes

E. Analysis Procedure:

  • Equilibrate the system with the initial mobile phase conditions for at least 20 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the calibration standards from lowest to highest concentration.

  • Inject quality control (QC) samples and unknown samples.

  • Construct a calibration curve by plotting peak area against concentration and determine the concentration of unknowns using linear regression.

Method Validation Summary (Illustrative)

The method should be validated according to ICH guidelines.[2]

ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (R²)≥ 0.9990.9995
Range1 - 100 µg/mLConfirmed
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)≤ 2.0%< 1.5%
LOD-0.3 µg/mL
LOQ-1.0 µg/mL

Method 2: LC-MS/MS

This method provides superior sensitivity and selectivity, making it the gold standard for analyzing this compound in complex biological matrices (e.g., plasma, urine) or for trace-level impurity analysis.

Scientific Rationale
  • Chromatography: A UPLC (Ultra-Performance Liquid Chromatography) system is often paired with MS for faster analysis. The mobile phase uses formic acid instead of TFA. Causality: TFA is a strong ion-pairing agent that can suppress the analyte signal in the mass spectrometer's ESI source. Formic acid provides the necessary pH for good chromatography while being volatile and less suppressive, leading to better MS sensitivity.[3]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected. The basic amine and morpholine nitrogen atoms are readily protonated to form a stable [M+H]⁺ ion (m/z 194.2).

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[3] This involves selecting the protonated parent ion ([M+H]⁺), fragmenting it, and monitoring a specific, stable product ion. This process is highly selective and virtually eliminates matrix interferences.

Experimental Protocol

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extract Protein Precipitation or LLE/SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap UPLC UPLC Separation (C18 Column) Evap->UPLC Inject MS ESI+ Ionization UPLC->MS MSMS MRM Detection (QQQ-MS) MS->MSMS

Caption: LC-MS/MS workflow for biological samples.

A. Materials and Reagents:

  • As in Method 1, with Formic Acid (LC-MS grade) replacing TFA.

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., d4-2-Methyl-6-morpholinopyridin-3-amine). If not, a structurally similar compound can be used.

  • Acetonitrile and Methanol (LC-MS grade).

B. Instrumentation:

  • UPLC system coupled to a triple quadrupole (QQQ) mass spectrometer with an ESI source.

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

C. Sample Preparation (from Plasma):

  • To 50 µL of plasma sample, add 10 µL of internal standard solution.

  • Perform protein precipitation by adding 200 µL of cold acetonitrile.

  • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

D. LC-MS/MS Conditions:

ParameterCondition
LC Parameters
ColumnUPLC C18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes
Flow Rate0.4 mL/min
Column Temp.40 °C
Injection Vol.5 µL
MS Parameters
Ionization ModeESI Positive (ESI+)
Capillary Voltage3.0 kV
Source Temp.150 °C
Desolvation Temp.400 °C
MRM TransitionsAnalyte: 194.2 → 121.1* (Quantifier), 194.2 → 94.1* (Qualifier)
IS: (e.g., d4-IS) 198.2 → 125.1
Note: These fragmentation patterns are illustrative and must be optimized experimentally.
Method Validation Summary (Illustrative)

Validation for bioanalytical methods follows specific regulatory guidance.

ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (R²)≥ 0.9950.998
Range (LLOQ-ULOQ)-0.1 - 200 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-8.5% to 10.2%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)< 9.5%
LLOQS/N > 100.1 ng/mL
Matrix EffectCV ≤ 15%Monitored and within limits

Conclusion

This application note provides two distinct, robust, and scientifically-grounded methods for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control and analysis of concentrated samples. For applications demanding the highest sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method is the superior choice. The successful implementation of these protocols, grounded in the principles of analytical chemistry and method validation, will ensure the generation of accurate and defensible data critical to advancing pharmaceutical research and development.

References

  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 501-506. Available at: [Link]

  • Wang, Y., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • De Meulder, M., et al. (2018). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]

  • Kim, J., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health. Available at: [Link]

Sources

Protocol for the Crystallization of Novel Pyridine Derivatives: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the successful crystallization of novel pyridine derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices. Our focus is on establishing a robust, self-validating system for obtaining high-quality single crystals suitable for X-ray crystallography and other critical solid-state characterization techniques.

The Critical Role of Crystallization in Pyridine Derivative Research

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] The ability to obtain these compounds in a crystalline form is paramount for several reasons:

  • Unambiguous Structure Elucidation: Single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule, confirming stereochemistry and identifying subtle structural features that influence biological activity.[3]

  • Purification: Crystallization is a highly effective method for purifying solid organic compounds, separating the desired product from impurities that may have different solubility profiles.[4][5][6]

  • Physicochemical Property Optimization: The crystalline form of a compound influences crucial properties such as solubility, stability, and bioavailability, which are critical considerations in drug development.

However, the presence of the nitrogen atom in the pyridine ring can introduce unique challenges and opportunities in the crystallization process, as it can act as a hydrogen bond acceptor.[7]

Pre-Crystallization Essentials: Setting the Stage for Success

Before attempting crystallization, it is crucial to ensure the purity of the starting material. A purity of at least 80-90% is recommended before proceeding with crystallization for SCXRD experiments.[8] Impurities can significantly hinder or prevent crystal formation.[9] Techniques such as column chromatography should be employed to purify the crude product.

The Art and Science of Solvent Selection

The choice of solvent is arguably the most critical factor in a successful crystallization.[10] The ideal solvent should exhibit the following characteristics:

  • The compound should be highly soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.[6][11]

  • The solvent should be chemically inert and not react with the compound.[11]

  • The solvent should have a relatively low boiling point (ideally <100 °C) to facilitate easy removal from the crystals.[12]

  • The solvent should be non-toxic, inexpensive, and non-flammable whenever possible.[11]

The "like dissolves like" principle is a useful starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[11] Given that pyridine and its derivatives are generally polar, polar solvents are often a good starting point for screening.[13]

Single Solvent Screening Protocol

A systematic approach to solvent screening is essential.

Protocol:

  • Place approximately 10-20 mg of the purified pyridine derivative into a small test tube or vial.

  • Add a few drops of the chosen solvent at room temperature and observe the solubility.

  • If the compound is insoluble, gently heat the mixture to the boiling point of the solvent.

  • If the compound dissolves completely in the hot solvent, it is a potential candidate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

Common Solvents for Crystallization of Pyridine Derivatives

The following table summarizes common solvents used for the crystallization of organic compounds, which can be applied to pyridine derivatives.

SolventBoiling Point (°C)PolarityNotes
Water100HighSuitable for polar compounds capable of hydrogen bonding.[12]
Ethanol78HighA versatile and commonly used solvent for moderately polar compounds.[12][14]
Methanol65HighDissolves compounds of higher polarity than other alcohols.[11]
Acetone56MediumAn excellent solvent, but its low boiling point can be a drawback.[11]
Ethyl Acetate77MediumA good general-purpose solvent.[14]
Dichloromethane (DCM)40MediumUse with caution as it can react with some pyridine derivatives.[15]
Toluene111LowCan be effective but has a high boiling point and toxicity.[12]
Hexanes69LowSuitable for nonpolar compounds or as an anti-solvent.[12]

Data sourced from Chemistry LibreTexts and other sources.[11][12]

Mixed Solvent Systems

When a suitable single solvent cannot be identified, a mixed solvent system can be employed.[10] This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[10]

Protocol for Mixed Solvent Crystallization:

  • Dissolve the pyridine derivative in a minimal amount of the "good" solvent at an elevated temperature.

  • Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Crystallization Techniques: A Practical Guide

Several techniques can be employed to induce crystallization. The choice of method depends on the properties of the compound and the available quantity.

Slow Evaporation

This is one of the simplest methods and is effective for compounds that are soluble in volatile solvents.[16]

Protocol:

  • Dissolve the pyridine derivative in a suitable solvent to create a near-saturated solution.

  • Loosely cover the vial or beaker to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free location and allow it to stand undisturbed. Crystals will form as the solvent evaporates and the solution becomes supersaturated.

Slow Cooling

This is the most common recrystallization technique.[4]

Protocol:

  • Dissolve the pyridine derivative in a minimal amount of a suitable solvent at its boiling point to create a saturated solution.

  • If the solution is colored and the pure compound is expected to be colorless, add a small amount of decolorizing carbon and perform a hot gravity filtration.[4]

  • Allow the hot, clear solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[17]

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[4]

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.[4][5]

Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[16]

Protocol:

  • Dissolve the pyridine derivative in a small volume of a "good" solvent in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a larger volume of a more volatile "poor" solvent (the anti-solvent).

  • The vapor from the anti-solvent will slowly diffuse into the solution containing the compound, reducing its solubility and inducing crystallization.

Liquid-Liquid Diffusion (Solvent Layering)

In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[8]

Protocol:

  • Dissolve the pyridine derivative in a "good" solvent.

  • Carefully layer a less dense, miscible "poor" solvent on top of the solution, creating a distinct interface.

  • Over time, the solvents will slowly mix at the interface, causing the compound to crystallize.

Troubleshooting Common Crystallization Problems

Even with careful planning, challenges can arise during crystallization.

ProblemPossible Cause(s)Solution(s)
No crystals form - The solution is not supersaturated.- Too much solvent was used.- Scratch the inside of the flask with a glass rod to create nucleation sites.[13]- Add a seed crystal of the pure compound.[13]- Boil off some of the solvent to increase the concentration and allow it to cool again.[13]
Oiling out - The compound's melting point is below the boiling point of the solvent.- The compound is highly impure.- Reheat the solution and add more of the "good" solvent.[17]- Try a solvent with a lower boiling point.- Further purify the compound before attempting crystallization.
Crystals form too quickly - The solution is too concentrated.- The solution was cooled too rapidly.- Reheat the solution and add a small amount of additional solvent.[17]- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.

Characterization of Crystalline Pyridine Derivatives

Once high-quality crystals are obtained, they should be characterized to confirm their structure and purity.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive three-dimensional molecular structure.[3]

  • Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline form of the material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound in solution.[7]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

Visualizing the Crystallization Workflow

The following diagram illustrates the general workflow for the crystallization of a novel pyridine derivative.

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Crude Pyridine Derivative purification Purification (e.g., Chromatography) start->purification solvent_selection Solvent Screening purification->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution cooling Slow Cooling dissolution->cooling filtration Vacuum Filtration cooling->filtration no_crystals No Crystals Form cooling->no_crystals oiling_out Oiling Out cooling->oiling_out drying Drying of Crystals filtration->drying characterization Characterization (SCXRD, NMR, etc.) drying->characterization no_crystals->dissolution Re-dissolve & Concentrate oiling_out->dissolution Add More Solvent

Caption: General workflow for the crystallization of novel pyridine derivatives.

Logical Decision-Making in Protocol Selection

The choice of crystallization technique is guided by the properties of the pyridine derivative and the desired outcome.

Protocol_Selection cluster_techniques Crystallization Techniques compound_properties Compound Properties (Solubility, Quantity) slow_evap Slow Evaporation compound_properties->slow_evap Soluble in a volatile solvent slow_cool Slow Cooling compound_properties->slow_cool Good solubility difference with temperature vapor_diff Vapor Diffusion compound_properties->vapor_diff Small quantity of material layering Solvent Layering compound_properties->layering Miscible solvent pair with different densities

Caption: Decision tree for selecting a suitable crystallization protocol.

References

  • Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Chem Pharm Bull (Tokyo). 2005 Oct;53(10):1296-9. [Link]

  • Recrystallization. University of California, Los Angeles Chemistry Department. [Link]

  • Recrystallization1. University of Wisconsin-Madison Chemistry Department. [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry Department. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm. [Link]

  • Choice of Solvent. Chemistry LibreTexts. [Link]

  • How to choose a solvent for crystallization of an organic compound. Quora. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization and Crystallization. University of California, Davis Chemistry Department. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • crystallization of small molecules. University of Barcelona. [https://www.ub.edu/crystform/sites/default/files/2019-07/Crystallization of small molecules_2017.pdf]([Link] of small molecules_2017.pdf)

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Institutes of Health. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Advanced crystallisation methods for small organic molecules. University of Southampton. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Chemistry Department. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • Puzzling Pyridine Problem Probed. ChemistryViews. [Link]

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E. [Link]

  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. ResearchGate. [Link]

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Application Notes & Protocols for In Vivo Experimental Design Using 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-Methyl-6-morpholinopyridin-3-amine

This compound is an organic compound featuring a pyridine core substituted with methyl, morpholino, and amine groups.[1] Its chemical structure, particularly the presence of the morpholine and pyridine moieties, suggests significant potential in medicinal chemistry.[1][2][3] The morpholine ring is a privileged structure in drug discovery, known to enhance biological activity and improve pharmacokinetic profiles.[3][4][5] Derivatives containing morpholine and pyridine scaffolds have been investigated for a range of therapeutic applications, including as kinase inhibitors in cancer therapy and as agents targeting the central nervous system.[2][4][6]

While direct in vivo studies on this compound are not extensively documented in publicly available literature, its structural similarity to known inhibitors of the PI3K/Akt/mTOR signaling pathway allows for the formulation of a robust hypothesis regarding its mechanism of action.[1][6][7] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.[6] Therefore, these application notes will provide a detailed framework for the in vivo evaluation of this compound as a putative PI3K/Akt/mTOR inhibitor in a cancer model.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

We hypothesize that this compound functions as an ATP-competitive inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway. The morpholine group is a common feature in many PI3K/mTOR inhibitors, where the oxygen atom can form a crucial hydrogen bond in the kinase hinge region.[6] The pyridine ring serves as a versatile scaffold that can be modified to optimize binding affinity and selectivity.[2]

Diagram of the Proposed Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Compound This compound Compound->PI3K Compound->mTORC1

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

In Vivo Experimental Design: A Step-by-Step Protocol

The following protocols are designed to rigorously evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a preclinical cancer model.

Part 1: Preliminary In Vitro Characterization

Before proceeding to in vivo studies, it is crucial to establish the in vitro activity of the compound.

Protocol 1.1: Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity (IC50) of this compound against PI3K isoforms and mTOR.

  • Methodology:

    • Utilize a commercially available biochemical assay (e.g., LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay).

    • Screen the compound against a panel of PI3K isoforms (α, β, γ, δ) and mTOR (as part of mTORC1 and mTORC2).

    • Perform dose-response curves to calculate the IC50 values.

Protocol 1.2: Cellular Proliferation Assay

  • Objective: To assess the anti-proliferative effects of the compound on cancer cell lines with a known activated PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG).

  • Methodology:

    • Culture selected cancer cell lines in 96-well plates.

    • Treat cells with increasing concentrations of this compound for 72 hours.

    • Assess cell viability using a standard method such as MTT or CellTiter-Glo®.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Part 2: Pharmacokinetic (PK) Studies

A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for designing an effective in vivo efficacy study.

Protocol 2.1: Single-Dose PK in Mice

  • Objective: To determine the pharmacokinetic profile of this compound after a single administration.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Methodology:

    • Administer the compound via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.

    • Calculate key PK parameters (see Table 1).

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
CLClearance
VdVolume of distribution
F%Bioavailability (for oral administration)
Part 3: In Vivo Efficacy and Pharmacodynamic (PD) Studies

This phase aims to evaluate the anti-tumor activity of the compound and to correlate it with the modulation of the target pathway in the tumor tissue.

Protocol 3.1: Xenograft Tumor Model

  • Objective: To assess the anti-tumor efficacy of this compound in a human cancer xenograft model.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Methodology:

    • Subcutaneously implant a human cancer cell line with a dysregulated PI3K/Akt/mTOR pathway (e.g., U87-MG glioblastoma cells) into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (vehicle control, compound at different dose levels, and a positive control).

    • Administer the compound daily via the determined optimal route (based on PK data).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and collect tumors for PD analysis.

Protocol 3.2: Pharmacodynamic (PD) Analysis

  • Objective: To confirm target engagement and pathway modulation in the tumor tissue.

  • Methodology:

    • Prepare tumor lysates from the efficacy study.

    • Perform Western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-S6K, p-4E-BP1).

    • A reduction in the levels of these phosphorylated proteins in the compound-treated groups compared to the vehicle control would indicate successful target engagement.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Characterization cluster_pk Pharmacokinetic Studies cluster_invivo In Vivo Efficacy & PD invitro_start Start kinase_assay Kinase Inhibition Assay (IC50) invitro_start->kinase_assay cell_assay Cell Proliferation Assay (GI50) invitro_start->cell_assay pk_study Single-Dose PK in Mice (IV & PO) cell_assay->pk_study pk_analysis LC-MS/MS Analysis & Parameter Calculation pk_study->pk_analysis xenograft Xenograft Tumor Model Establishment pk_analysis->xenograft treatment Compound Treatment & Monitoring xenograft->treatment pd_analysis Pharmacodynamic Analysis (Western Blot) treatment->pd_analysis efficacy_end Efficacy Endpoint treatment->efficacy_end

Caption: A comprehensive workflow for the in vivo evaluation of this compound.

Data Interpretation and Next Steps

Successful completion of these studies will provide a comprehensive preclinical data package for this compound. Positive efficacy data, coupled with a clear PK/PD relationship, would strongly support its further development as a clinical candidate. Subsequent steps would involve IND-enabling toxicology studies and, ultimately, the design of Phase I clinical trials.

References

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010-8024. Available at: [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025, August 8). ResearchGate. Available at: [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. Available at: [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2). Available at: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. (2025, August 9). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Labeling 2-Methyl-6-morpholinopyridin-3-amine for Cellular and In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Aminopyridine Scaffold for Kinase Imaging

2-Methyl-6-morpholinopyridin-3-amine is a heterocyclic small molecule featuring a pyridine core, a structure of significant interest in medicinal chemistry and drug discovery. The aminopyridine moiety is a recognized pharmacophore in a variety of biologically active compounds, including kinase inhibitors.[1][2] The presence of a primary amine group on the pyridine ring offers a versatile handle for chemical modification, making this compound an attractive candidate for the development of targeted imaging probes.

While the specific biological target of this compound has not been definitively established in publicly available literature, its structural similarity to known kinase inhibitors, such as those targeting Aurora kinases and Monopolar Spindle 1 (MPS1), suggests its potential as a scaffold for developing probes to investigate kinase-related signaling pathways in cancer biology.[1] This document provides a comprehensive guide for researchers on the strategic labeling of this compound with fluorescent dyes, radioisotopes, and biotin for use in a range of imaging and biochemical applications. The protocols outlined below are designed to be robust and adaptable, providing a solid foundation for the development of novel imaging tools based on this promising aminopyridine core.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing effective labeling and purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O[3]
Molecular Weight 193.25 g/mol [3]
Key Functional Groups Primary aromatic amine, Morpholine, Pyridine[3]
Predicted Reactivity The primary amine is a key site for nucleophilic attack, making it suitable for conjugation with various electrophilic labeling reagents. The pyridine and morpholine nitrogens may influence the overall basicity and solubility of the molecule.[3]

Strategic Selection of Labels for Diverse Imaging Applications

The choice of label is dictated by the intended application. This guide covers three principal labeling modalities: fluorescent labeling for high-resolution cellular imaging, radiolabeling for sensitive in vivo imaging, and biotinylation for affinity-based purification and detection.

I. Fluorescent Labeling for High-Resolution Cellular Imaging

Fluorescently labeled this compound can be used to visualize its subcellular localization and interaction with potential protein targets in living or fixed cells using techniques like confocal microscopy.[4]

The primary amine of this compound is the ideal target for conjugation with amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond. The choice of fluorophore should be guided by the available excitation and emission channels of the imaging system and the potential for spectral overlap with other fluorescent probes.

This protocol describes the conjugation of this compound with a generic amine-reactive fluorescent dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., a succinimidyl ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vial

  • Stirring apparatus

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or DMSO.

    • In a separate vial, dissolve the amine-reactive fluorescent dye (1.1 equivalents) in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • To the solution of this compound, add TEA or DIPEA (2-3 equivalents) to act as a base and facilitate the reaction.

    • Slowly add the fluorescent dye solution to the reaction mixture while stirring.

    • Protect the reaction from light and stir at room temperature for 2-4 hours, or overnight for challenging reactions.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to observe the formation of the labeled product and the consumption of the starting material.

  • Purification of the Labeled Compound:

    • Once the reaction is complete, purify the fluorescently labeled product using RP-HPLC. A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system for such compounds.[5][6]

  • Characterization and Quality Control:

    • Confirm the identity and purity of the labeled product by mass spectrometry, observing the expected mass shift corresponding to the addition of the fluorescent dye.

    • Determine the concentration of the purified probe using UV-Vis spectrophotometry based on the molar extinction coefficient of the fluorophore.

Fluorescent_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC A This compound in DMF/DMSO C Mix Reactants with Base (TEA/DIPEA) A->C B Amine-reactive Dye (NHS Ester) in DMF/DMSO B->C D RP-HPLC Purification C->D Reaction Mixture E Mass Spectrometry Characterization D->E Purified Labeled Compound F Quantification (UV-Vis) E->F

Fluorescent Labeling and Purification Workflow.
II. Radiolabeling for In Vivo Imaging

Radiolabeling with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) enables sensitive and quantitative in vivo imaging using Positron Emission Tomography (PET).[7][8] This allows for the non-invasive assessment of the biodistribution and target engagement of the labeled compound in animal models.

Given the short half-life of ¹¹C (20.4 minutes), radiolabeling reactions must be rapid and efficient. The primary amine of this compound can be acylated with a ¹¹C-labeled acylating agent. Alternatively, if a suitable precursor is synthesized, the methyl group could potentially be introduced using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

This protocol outlines a hypothetical ¹¹C-labeling of the amine group using [¹¹C]acetyl chloride.

Materials:

  • This compound

  • [¹¹C]Acetyl chloride (produced from [¹¹C]CO₂)

  • Anhydrous solvent (e.g., acetonitrile)

  • Non-nucleophilic base (e.g., 2,6-lutidine)

  • Automated radiosynthesis module

  • HPLC system with a radioactivity detector for purification and analysis

  • Dose calibrator

Procedure:

  • Precursor Preparation:

    • Prepare a solution of this compound (0.5-1 mg) and a non-nucleophilic base in anhydrous acetonitrile in a reaction vessel within the automated synthesis module.

  • Radiolabeling Reaction:

    • Bubble the freshly produced [¹¹C]acetyl chloride into the reaction vessel.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).

  • Purification:

    • Purify the crude reaction mixture using semi-preparative HPLC with a radioactivity detector.

  • Formulation:

    • The collected radioactive fraction is typically reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.

  • Quality Control:

    • Perform analytical HPLC to determine the radiochemical purity of the final product.

    • Measure the molar activity (GBq/µmol).

Radiolabeling_Workflow cluster_synthesis Radiosynthesis cluster_reaction Labeling cluster_downstream Downstream Processing A [¹¹C]Acetyl Chloride Production C Rapid Acylation Reaction A->C B Precursor Solution in Reactor B->C D Semi-preparative HPLC Purification C->D Crude Product E Formulation in Biocompatible Buffer D->E Purified Radiotracer F QC: Analytical HPLC & Molar Activity E->F

Radiolabeling and Downstream Processing Workflow.
III. Biotinylation for Affinity-Based Applications

Biotinylation enables the use of the avidin-biotin interaction for various applications, including affinity purification of target proteins, and detection in techniques like Western blotting or enzyme-linked immunosorbent assays (ELISAs).[9]

Similar to fluorescent labeling, biotinylation of this compound can be achieved by reacting its primary amine with an NHS-ester of biotin. The use of a biotin derivative with a spacer arm can reduce steric hindrance and improve binding to avidin or streptavidin.

Materials:

  • This compound

  • NHS-Biotin (with or without a spacer arm)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)

  • Organic co-solvent (e.g., DMF or DMSO) if needed for solubility

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in the reaction buffer.

    • Prepare a stock solution of NHS-Biotin in DMF or DMSO.

  • Biotinylation Reaction:

    • Add a 5- to 20-fold molar excess of the NHS-Biotin solution to the this compound solution.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Remove excess, unreacted biotin using a desalting column or by dialysis.

  • Confirmation of Biotinylation:

    • Confirm successful biotinylation using techniques such as mass spectrometry or by performing a dot blot and detecting with streptavidin-HRP.

In Vitro and In Vivo Validation of Labeled this compound

The validation of the labeled compound is a critical step to ensure that the label does not interfere with its biological activity and that it can be used as a reliable imaging agent.

In Vitro Validation
  • Binding Assays: If a putative kinase target is identified, competitive binding assays can be performed using the unlabeled compound to displace a known radiolabeled ligand from the kinase.[10] Alternatively, a direct binding assay can be performed with the radiolabeled this compound.

  • Cellular Uptake and Localization: Live-cell imaging with the fluorescently labeled compound can be used to assess its cell permeability and subcellular distribution.[11] Co-localization studies with known organelle markers can provide insights into its mechanism of action.

  • Target Engagement Assays: In cells, the displacement of the fluorescently labeled compound by an excess of the unlabeled compound can be used to demonstrate specific binding to its cellular target.

In Vivo Validation
  • Biodistribution Studies: Following administration of the radiolabeled compound to an animal model (e.g., a mouse), PET imaging can be used to determine its distribution in various organs and tissues over time.[12]

  • Tumor Targeting Studies: In a xenograft mouse model of a relevant cancer type, the accumulation of the radiolabeled compound in the tumor can be assessed.

  • Autoradiography: Ex vivo autoradiography of tissue sections from animals dosed with the radiolabeled compound can provide high-resolution visualization of its distribution within specific tissues and confirm its co-localization with the target of interest.[13][14]

Conclusion

This compound represents a promising scaffold for the development of novel imaging agents, potentially targeting kinases or other disease-relevant proteins. The protocols outlined in this application note provide a comprehensive framework for the fluorescent labeling, radiolabeling, and biotinylation of this compound. Rigorous in vitro and in vivo validation is essential to characterize the properties of the resulting probes and to establish their utility for imaging studies in drug discovery and development.

References

  • MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]

  • PubMed Central. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]

  • JoVE. (2018, October 23). Autoradiography Technique for Tissue Analysis. Available at: [Link]

  • PubMed Central. (n.d.). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Available at: [Link]

  • PubMed Central. (n.d.). In Vivo Fluorescence Microscopy: Lessons From Observing Cell Behavior in Their Native Environment. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • PubMed Central. (n.d.). Identification of small molecules using accurate mass MS/MS search. Available at: [Link]

  • RSC Publishing. (n.d.). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • MDPI. (n.d.). Recent Progress in Small Molecule Fluorescent Probes for Imaging and Diagnosis of Liver Injury. Available at: [Link]

  • ResearchGate. (2025, July 8). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]

  • PubMed Central. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available at: [Link]

  • PubMed Central. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Available at: [Link]

  • PubMed Central. (2016, June 7). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Available at: [Link]

  • Molecular Biology of the Cell (MBoC). (2017, October 13). A Guide to Simple and Informative Binding Assays. Available at: [Link]

  • ResearchGate. (2025, August 9). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • NIH. (n.d.). Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II. Available at: [Link]

  • PubMed. (2014, August 1). Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease. Available at: [Link]

  • QPS. (n.d.). Imaging Method to Produce Tissue Distribution Data. Available at: [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • ResearchGate. (2017, April 27). Identification of small molecules using accurate mass MS/MS search. Available at: [Link]

  • Frontiers. (2022, October 26). Affinity probes based on small-molecule inhibitors for tumor imaging. Available at: [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Available at: [Link]

  • PubMed Central. (2024, September 10). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Available at: [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

  • In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. (2025, October 24). Available at: [Link]

  • Mass Spectrometry analysis of Small molecules. (2013, February 7). Available at: [Link]

  • JoVE. (2019, March 12). Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets. Available at: [Link]

  • PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available at: [Link]

  • PNAS. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). Available at: [Link]

  • Recent advances in small molecule fluorescent probes for simultaneous imaging of two bioactive molecules in live cells and in vivo. (n.d.). Available at: [Link]

  • Pharmaceutical Technology. (2026, January 18). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]

  • PubMed Central. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]

  • Broad Institute. (2012, March 15). Unbiased binding assays for discovering small-molecule probes and drugs. Available at: [Link]

  • PubMed Central. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • PubMed. (2020, November 5). Development of small molecule inhibitor-based fluorescent probes for highly specific super-resolution imaging. Available at: [Link]

  • UVA School of Medicine. (n.d.). Targeted Imaging Agents. Available at: [Link]

  • Simple affinity purification of antibodies using in vivo biotinylation of a fusion protein. (n.d.). Available at: [Link]

  • ResearchGate. (2025, August 7). Use of Radioactive Compounds and Autoradiography to Determine Drug Tissue Distribution. Available at: [Link]

  • PubMed Central. (n.d.). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available at: [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. (2018, December 14). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming In Vitro Solubility Challenges with 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-6-morpholinopyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during in vitro experiments. The following question-and-answer format provides in-depth, field-proven insights and actionable protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous buffer. What are the primary reasons for this?

A1: The precipitation of this compound in aqueous buffers is a common challenge stemming from its chemical structure. The molecule contains a pyridine ring, a morpholine group, and an amino group, which collectively influence its solubility.[1] While the amine and morpholine groups can contribute to aqueous solubility through hydrogen bonding, the overall molecule may still possess low solubility depending on the specific conditions.[2][3]

Key factors contributing to precipitation include:

  • pH of the Buffer: As an amine-containing compound, the solubility of this compound is highly pH-dependent.[2][4] At a pH below its pKa, the amine groups will be protonated, forming a more soluble salt.[5] Conversely, at a pH above the pKa, the compound will be in its less soluble free base form.

  • Concentration: Exceeding the intrinsic solubility of the compound in the chosen buffer system will inevitably lead to precipitation.[6]

  • Buffer Composition: The ionic strength and presence of other components in your buffer can impact the solubility of the compound.

  • Temperature: Solubility can be temperature-dependent, although this is a less common cause for sudden precipitation in standard in vitro assays conducted at physiological temperatures.

Q2: How can I determine the optimal pH for solubilizing my compound?

A2: Creating a pH-solubility profile is a systematic way to identify the optimal pH for your experiments.[7] This involves measuring the solubility of this compound across a range of pH values.

Protocol for pH-Solubility Profiling:

  • Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0). Ensure the buffer system is appropriate for your intended assay.

  • Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium solubility.[8]

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a 0.22 µm filter to avoid particulate matter).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot the solubility (concentration) against the pH to visualize the pH-solubility profile and determine the pH at which solubility is maximized.

It is crucial to select a final pH that is compatible with the biological system of your in vitro assay (e.g., maintaining cell viability or enzyme activity).[7]

Q3: My compound is still not soluble enough even after pH optimization. What are my next steps?

A3: If pH adjustment is insufficient, several formulation strategies can be employed to enhance the solubility of this compound. These include the use of co-solvents, surfactants, and cyclodextrins.

G cluster_0 Solubility Enhancement Strategies Initial_Problem Poor Aqueous Solubility of This compound pH_Optimization pH Optimization Co_solvents Co-solvents (e.g., DMSO, Ethanol) Surfactants Surfactants (e.g., Tween® 80) Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Successful_Solubilization Successful Solubilization for In Vitro Assay

Troubleshooting Guide

Issue: Use of Co-solvents

Problem: "I'm using DMSO as a co-solvent, but my compound precipitates upon dilution into the aqueous assay buffer."

Causality and Solution: This is a common phenomenon known as "kinetic solubility" limitation.[8][9] While the compound is soluble in the concentrated DMSO stock, the rapid dilution into an aqueous environment can cause it to crash out of solution.

Recommendations:

  • Optimize Co-solvent Concentration: Gradually increase the final concentration of the co-solvent in your assay, but be mindful of its potential effects on your experimental system. Typically, DMSO concentrations should be kept below 1% to avoid cellular toxicity or assay interference.[10][11]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes help to keep the compound in solution.

  • Alternative Co-solvents: Consider other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).[7][12]

Co-solventTypical Final ConcentrationConsiderations
DMSO< 1%Potential for cell toxicity and assay interference at higher concentrations.[10][11]
Ethanol< 1%Can affect enzyme activity and cell viability.[10]
PEG 4001-5%Generally well-tolerated but can increase viscosity.
Issue: Employing Surfactants

Problem: "I'm considering using a surfactant. How do I choose the right one and at what concentration?"

Causality and Solution: Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[13][14][15] The choice of surfactant and its concentration are critical for success.

Recommendations:

  • Surfactant Selection: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Pluronics® are generally preferred for in vitro assays due to their lower potential for protein denaturation and cell lysis compared to ionic surfactants.[13]

  • Critical Micelle Concentration (CMC): The surfactant concentration must be above its CMC to ensure the formation of micelles. You can find CMC values for common surfactants in the literature.

  • Protocol for Surfactant-based Solubilization:

    • Prepare a stock solution of the chosen surfactant in your aqueous buffer.

    • Add the surfactant stock to your compound solution to achieve a final concentration above the CMC.

    • Gently mix and allow time for micellar encapsulation. Sonication can sometimes aid this process.[16]

Issue: Utilizing Cyclodextrins

Problem: "How can cyclodextrins improve the solubility of my compound, and what is the protocol for their use?"

Causality and Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a good safety profile.[18]

Protocol for Cyclodextrin Complexation:

  • Molar Ratio Determination: A phase solubility study can be conducted to determine the optimal molar ratio of the drug to cyclodextrin.[18] A 1:1 molar ratio is a common starting point.

  • Preparation of the Inclusion Complex:

    • Kneading Method: Make a paste of the cyclodextrin with a small amount of water. Gradually add the compound and knead for an extended period (e.g., 60 minutes).[18]

    • Freeze-Drying (Lyophilization): Dissolve both the compound and the cyclodextrin in a suitable solvent (e.g., water or a water/co-solvent mixture). Freeze the solution and then lyophilize it to obtain a solid powder of the inclusion complex.[19] This method often yields a more readily dissolvable complex.

  • Dissolution: The resulting complex can then be dissolved in the aqueous buffer for your in vitro assay.

G cluster_1 Cyclodextrin Inclusion Complex Formation Start This compound + Cyclodextrin Method_Selection Select Method Kneading Kneading Method Freeze_Drying Freeze-Drying Method Complex_Formation Inclusion Complex Formed Dissolution Dissolve in Assay Buffer

Final Recommendations

When encountering solubility issues with this compound, a systematic approach is key. Always start with the simplest method, such as pH adjustment, before moving to more complex formulation strategies. It is imperative to include appropriate vehicle controls in your experiments to ensure that the chosen solubilization method does not interfere with your assay results. By carefully considering the physicochemical properties of your compound and the requirements of your in vitro system, you can successfully overcome solubility challenges and obtain reliable data.

References

  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]

  • Unknown. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Kerns, E. H., & Di, L. (2008). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism, 9(9), 879–885. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • ResearchGate. (n.d.). (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. Retrieved from [Link]

  • Brieflands. (n.d.). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Unknown. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PMC - NIH. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]

  • Unknown. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • Unknown. (n.d.). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Retrieved from [Link]

  • PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Unknown. (n.d.). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Unknown. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-6-morpholinopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally related heterocyclic amines. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Given the structure of this compound, which contains a basic pyridine nitrogen, a primary aromatic amine, and a morpholine moiety, several purification challenges can be anticipated. These include its high polarity, potential for strong interaction with silica gel, and susceptibility to oxidation. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Column Chromatography Issues

Q1: My compound, this compound, is streaking badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. What is causing this?

A1: This is a classic issue encountered with basic compounds like aminopyridines on acidic silica gel.[1] The primary amine and the pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[1][2]

Solution:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase.[1] Triethylamine (TEA) at 0.1-1% (v/v) is a standard choice. The TEA will preferentially interact with the acidic sites on the silica, minimizing the interaction with your target compound and resulting in more symmetrical peaks.[2] For very polar compounds, a mobile phase of dichloromethane with methanol and a small amount of ammonia can also be effective.[1][3]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase. Amine-functionalized silica can be very effective for the purification of basic compounds.[1] Alternatively, neutral or basic alumina can be used.[4]

Q2: I'm having trouble eluting my compound from the silica gel column, even with a high concentration of polar solvent like methanol.

A2: The strong interaction between your polar, basic compound and the acidic silica gel can sometimes lead to irreversible adsorption.[5] While increasing the polarity of the mobile phase is the correct approach, there is a limit to its effectiveness with standard silica.

Solution:

  • Systematic Solvent Screening: Before scaling up to a column, perform a thorough TLC analysis with various solvent systems. A good starting point for polar compounds is 5% methanol in dichloromethane.[3] If your compound remains at the baseline, consider more polar systems like 10% methanol in dichloromethane or even systems containing ethyl acetate.[3]

  • Use of Additives: As mentioned in Q1, the addition of triethylamine or a small amount of ammonium hydroxide to your mobile phase can significantly reduce the compound's affinity for the silica gel, allowing it to elute more effectively.

  • Dry Loading: For compounds with limited solubility in the initial mobile phase, dry loading onto the column is recommended. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column.[6]

Recrystallization Challenges

Q3: I'm struggling to find a suitable solvent for the recrystallization of this compound.

A3: Finding the ideal recrystallization solvent is often a process of trial and error. The goal is to find a solvent (or solvent system) in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.[7]

Solution:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. For aminopyridine-type compounds, polar solvents like ethanol, isopropanol, or acetonitrile are good starting points.[7] You can also explore mixed solvent systems, such as ethanol/water or ethyl acetate/hexane.[8]

  • Consider Acidic Solvents: For basic compounds like amines and pyridines, using organic acids such as acetic acid, sometimes in mixtures with other solvents, can be an effective recrystallization medium.[9]

  • Salt Formation and Recrystallization: An alternative strategy is to convert the amine to a salt (e.g., hydrochloride) by treating it with an acid like HCl in a suitable solvent.[9] The resulting salt will have different solubility properties and may be easier to recrystallize. The pure amine can then be regenerated by neutralization.

Q4: My recrystallized product is discolored (e.g., yellow or brown). How can I obtain a colorless product?

A4: Discoloration often indicates the presence of colored impurities or degradation of the product. Aromatic amines, in particular, can be susceptible to oxidation, which can lead to colored byproducts.

Solution:

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[8] Use it sparingly, as it can also adsorb your desired product.

  • Hot Filtration: Performing a hot filtration of the dissolved crude product can remove any insoluble impurities that may be contributing to the discoloration.[8]

  • Use of Reducing Agents: In some cases, adding a small amount of a reducing agent, like sodium hydrosulfite, during the workup or recrystallization can prevent oxidation of the amine.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes, or for more polar compounds, dichloromethane and methanol.[3] Add 0.5% triethylamine to the chosen solvent system to improve the spot shape. Aim for an Rf value of ~0.3 for your target compound.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (without the basic modifier initially).

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or dichloromethane. Alternatively, pre-adsorb the compound onto a small amount of silica gel for dry loading.[6]

  • Elution: Begin elution with the mobile phase containing 0.5% triethylamine. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Solvent Selection: Through small-scale trials, identify a solvent in which your compound is soluble (e.g., ethanol) and a miscible solvent in which it is poorly soluble (e.g., water or hexane).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Charcoal Treatment (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (if necessary): Filter the hot solution through a pre-warmed funnel to remove the charcoal and any other insoluble impurities.

  • Crystallization: Slowly add the "poor" solvent (e.g., water) to the hot filtrate until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the "good" solvent until it clears.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Data Summary

Purification MethodRecommended Solvent/Mobile PhaseKey Considerations
Flash Column Chromatography Dichloromethane/Methanol with 0.5% TriethylamineThe addition of a basic modifier is crucial to prevent peak tailing.[1]
Ethyl Acetate/Hexanes with 0.5% TriethylamineSuitable for less polar impurities.
Recrystallization Ethanol/WaterA good starting point for polar amines.
Ethyl Acetate/HexanesEffective for compounds of intermediate polarity.
Acetic Acid/Co-solventCan be effective for basic compounds that are difficult to crystallize from neutral solvents.[9]

Visual Guides

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (this compound) TLC TLC Analysis Crude->TLC Assess Purity & Impurity Profile Column Column Chromatography TLC->Column Multiple Impurities or Close Rf Values Recrystal Recrystallization TLC->Recrystal Single Major Impurity or Crystalline Solid Pure Pure Product Column->Pure Recrystal->Pure

Caption: A decision workflow for selecting the initial purification method.

Troubleshooting Column Chromatography

ColumnTroubleshooting Start Poor Separation/ Peak Tailing AddBase Add 0.1-1% TEA to Mobile Phase Start->AddBase CheckSolvent Re-evaluate Solvent System (TLC) Start->CheckSolvent No Elution ChangeStationary Switch to Amine-Functionalized Silica or Alumina AddBase->ChangeStationary Still Tailing Success Improved Separation AddBase->Success Problem Solved ChangeStationary->Success CheckSolvent->AddBase

Caption: Troubleshooting guide for common column chromatography issues with basic amines.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography? Retrieved from [Link]

  • ResearchGate. (n.d.). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-Methyl-6-morpholinopyridin-3-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-6-morpholinopyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Through a combination of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols, we aim to equip you with the knowledge to ensure the stability and integrity of your experiments.

I. Understanding the Stability of this compound

This compound incorporates two key structural features that influence its stability: a substituted aminopyridine ring and a morpholine moiety. While the morpholine ring is generally stable, the aminopyridine portion of the molecule is susceptible to degradation, primarily through oxidative and photolytic pathways. Understanding these potential degradation routes is the first step in preventing them.

The primary amine on the pyridine ring is an electron-donating group, which can make the aromatic system more susceptible to oxidation.[1] Furthermore, the nitrogen atoms in both the pyridine and morpholine rings possess lone pairs of electrons that can participate in reactions with electrophiles and oxidizing agents.

Below is a diagram illustrating the key structural features and potential sites of degradation.

Molecule_Structure Structural Features and Potential Degradation Sites cluster_molecule This compound cluster_aminopyridine Aminopyridine Core cluster_morpholine Morpholine Moiety mol aminopyridine_desc Susceptible to oxidation and photodegradation. Amine group is a primary target. mol->aminopyridine_desc Oxidation Site morpholine_desc Generally stable, but can undergo ring-opening under harsh oxidative conditions. mol->morpholine_desc Potential Oxidation Site caption Figure 1. Key structural features and potential degradation sites. Troubleshooting_Guide Troubleshooting Workflow for Compound Degradation Start Degradation Observed (e.g., color change, loss of activity, extra peaks in HPLC) Check_Storage Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? Start->Check_Storage Check_Solvent Evaluate Solvent Quality: - High purity? - Peroxide-free? - Freshly opened? Start->Check_Solvent Check_Experiment Analyze Experimental Setup: - Duration of experiment? - Exposure to air/light? - Presence of potential catalysts (e.g., metal ions)? Start->Check_Experiment Storage_Solution Implement Proper Storage: - Store at -20°C or -80°C - Use amber vials - Purge with inert gas Check_Storage->Storage_Solution Solvent_Solution Improve Solvent Handling: - Use fresh, high-purity solvent - Test for and remove peroxides - De-gas solvents before use Check_Solvent->Solvent_Solution Experiment_Solution Optimize Experimental Protocol: - Minimize exposure to air and light - Use chelating agents (e.g., EDTA) if metal  ion contamination is suspected - Consider adding an antioxidant Check_Experiment->Experiment_Solution Verify Verify Stability with a Stability-Indicating Assay (e.g., HPLC) Storage_Solution->Verify Solvent_Solution->Verify Experiment_Solution->Verify caption Figure 2. A step-by-step workflow for troubleshooting degradation.

Caption: Figure 2. A systematic workflow to identify the source of degradation and implement corrective actions.

Observation Potential Cause Recommended Action
Solution discolors over time, even when stored in the dark. Oxidative degradation due to dissolved oxygen or peroxide impurities in the solvent.Store solutions under an inert atmosphere (argon or nitrogen). Use fresh, high-purity, peroxide-free solvents. Consider adding an antioxidant if compatible with your application.
Rapid discoloration or degradation upon exposure to lab lighting. Photodegradation.Protect solutions from light at all times using amber vials or by wrapping containers in foil. Work in a dimly lit area when possible.
Inconsistent results between experiments. Degradation is occurring during the experiment.Minimize the time the compound is in solution at room temperature. Use de-gassed solvents. Ensure all glassware is scrupulously clean to avoid trace metal contaminants.
Extra peaks appear in HPLC analysis of older solutions. Formation of degradation products.Confirm the identity of the degradation products using LC-MS. Implement stricter storage and handling procedures as outlined above.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. [2][3][4][5]This involves subjecting the compound to harsh conditions to accelerate its breakdown.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector or, preferably, a mass spectrometer (LC-MS)

  • Photostability chamber (compliant with ICH Q1B guidelines) [6][7][8][9][10]* Oven

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Set up the following stress conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a vial of the stock solution in a photostability chamber. Expose the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [6][7][8][9][10] * Control: Keep a vial of the stock solution at -20°C in the dark.

  • Monitor the reactions at various time points (e.g., 2, 4, 8, 24, and 48 hours).

  • At each time point, take an aliquot of each solution, neutralize the acidic and basic samples, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: Agilent 1260 Infinity II or similar, with a diode array detector (DAD) or mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm, or use DAD to scan a range).

  • Injection Volume: 10 µL

Procedure:

  • Inject the control sample to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study.

  • Analyze the chromatograms to assess the separation of the parent peak from any new peaks (degradation products).

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve baseline separation (resolution > 1.5) for all peaks.

  • If using LC-MS, analyze the mass spectra of the degradation product peaks to aid in their identification.

V. References

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Available at: [Link]

  • Zupančič, V., et al. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. Pharmaceutics, 16(5), 652. Available at: [Link]

  • Pharma Growth Hub. (2023). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. Available at: [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Robnik, B., et al. (2021). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 13(11), 1894. Available at: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • R Discovery. Stability-indicating HPLC Method Research Articles. Available at: [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide to Strategy and Implementation. Pharmaceutical Technology, 31(3), 60-74.

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Ryzhkina, I. S., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Chemistry, 9, 638896. Available at: [Link]

  • Aulton, M. E., & Taylor, K. M. G. (Eds.). (2017). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier.

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • ResearchGate. General protocol for forced degradation studies (stress testing) of drug substances and drug products. Available at: [Link]

  • Patel, K., & Dedania, Z. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Research Journal of Pharmacy and Technology, 11(10), 4383-4388.

  • Mura, P., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 59, 127-133.

  • Suneetha, A., & Rao, D. D. (2016). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 1(1), 1-15.

  • Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1-32.

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.

  • Kumar, V., et al. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 120, 313-324.

  • Ibis Scientific. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Décaudin, B., et al. (2014). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. International Journal of Pharmaceutical Compounding, 18(4), 343-348.

  • Seshachalam, V., & Haribabu, B. (2015). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Journal of Chromatographic Science, 53(5), 784-791.

  • Khan, A., et al. (2020). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. Data in Brief, 31, 105893.

  • Lee, J. (2020). Influence of PH On The Stability of Pharmaceutical. Scribd.

  • Kumar, A., et al. (2023). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances, 13(43), 30343-30353.

  • Reddy, G. S., et al. (2019). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 43(3), 1344-1354.

  • Ramli, N. S., et al. (2020). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). American Journal of Analytical Chemistry, 11(10), 349-365.

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Technical Support Center: Optimizing Reaction Conditions for Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing aminopyridines, a critical scaffold in numerous pharmaceutical and functional materials. Here, you will find in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to address specific challenges you may encounter. Our approach is grounded in mechanistic understanding to empower you to make informed decisions and optimize your reaction conditions effectively.

Introduction to Aminopyridine Synthesis

Aminopyridines are a class of heterocyclic compounds that are foundational in medicinal chemistry.[1][2] Their synthesis, while conceptually straightforward, is often fraught with challenges such as low yields, poor regioselectivity, and difficult purifications. This guide focuses on three of the most prevalent methods for aminopyridine synthesis: the Chichibabin Reaction, the Buchwald-Hartwig Amination, and the Ullmann Condensation. For each method, we will delve into the underlying principles, provide robust experimental protocols, and offer solutions to common problems.

Section 1: The Chichibabin Reaction: Direct Amination of Pyridines

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a method for the direct amination of pyridines using sodium amide (NaNH₂) or a related alkali metal amide.[3][4][5] It proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the amide anion attacks the electron-deficient pyridine ring.[6][7]

Reaction Mechanism Overview

The reaction is initiated by the nucleophilic attack of the amide anion (NH₂⁻) on the C2 or C6 position of the pyridine ring. This forms a σ-adduct, also known as a Meisenheimer complex, which is stabilized by the sodium cation.[6][8] Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source to liberate hydrogen gas, driving the reaction forward. The final product is obtained after an aqueous workup.[5][6]

Chichibabin_Mechanism Pyridine Pyridine Sigma_Adduct σ-Adduct (Meisenheimer Complex) Pyridine->Sigma_Adduct + NH₂⁻ NaNH2 NaNH₂ Intermediate_Salt Sodium Salt of 2-Aminopyridine Sigma_Adduct->Intermediate_Salt - H⁻ Product 2-Aminopyridine Intermediate_Salt->Product H⁺ H2O H₂O Workup

Caption: Mechanism of the Chichibabin Reaction.

Troubleshooting Guide: Chichibabin Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Sodium Amide: The purity and reactivity of NaNH₂ are critical. Old or improperly stored reagent may be inactive.[4] 2. Reaction Temperature Too Low: For unactivated pyridines, high temperatures are often required to overcome the activation energy.[3] 3. Presence of Water: Sodium amide reacts violently with water. The reaction must be conducted under strictly anhydrous conditions.1. Use freshly opened or prepared sodium amide. The presence of impurities can sometimes be catalytic, so overly pure NaNH₂ might be less reactive.[4] 2. Gradually increase the reaction temperature, typically in a high-boiling solvent like xylene or toluene, while monitoring for hydrogen evolution.[4][6] 3. Ensure all glassware is oven-dried and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of Byproducts (e.g., Dimers) 1. Reaction Conditions Favoring Dimerization: At atmospheric pressure, dimerization of the pyridine starting material can be a significant side reaction.[8]1. Running the reaction under elevated pressure (e.g., 350 psi of nitrogen) can significantly suppress the formation of dimeric byproducts and favor the desired amination.[8]
Poor Regioselectivity 1. Steric Hindrance: If the C2 and C6 positions are blocked, amination may occur at the C4 position, often with lower yield.[4]1. For substrates with bulky substituents at the ortho positions, consider alternative synthetic routes like the Buchwald-Hartwig amination if C4 amination is not the desired outcome.
Reaction Stalls 1. Inappropriate Solvent: The polarity of the solvent can affect the stability of the σ-adduct intermediate.[8] 2. Substrate Basicity: The pKa of the pyridine derivative should ideally be in the range of 5-8 for optimal reactivity.[6][8]1. While typically run in non-polar, high-boiling solvents, consider the use of liquid ammonia for more sensitive substrates, which can facilitate the reaction at lower temperatures.[3] 2. For pyridines outside the optimal pKa range, this method may not be suitable. Electron-withdrawing groups tend to inhibit the reaction.[6][8]
Experimental Protocol: Chichibabin Synthesis of 2-Aminopyridine

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Anhydrous Toluene

  • Ammonium chloride solution (saturated, aqueous)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add freshly powdered sodium amide (1.2 equivalents).

  • Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous toluene to the flask. Begin stirring and then add pyridine (1.0 equivalent) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 110-130 °C). The reaction progress can be monitored by the evolution of hydrogen gas. The reaction is typically complete within 4-6 hours.

  • Quenching: After cooling the reaction mixture to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-aminopyridine can be purified by recrystallization or column chromatography.

Section 2: Buchwald-Hartwig Amination: A Versatile Cross-Coupling Method

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines, including aminopyridines.[9] This method offers a broad substrate scope and functional group tolerance, making it a powerful alternative to traditional methods.

Reaction Mechanism Overview

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:[9][10][11][12]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyridyl halide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminopyridine product and regenerating the Pd(0) catalyst.[9][12]

Buchwald_Hartwig_Mechanism Pd0 LₙPd(0) Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Pyridyl_Halide Pyridyl-X PdII_Complex LₙPd(II)(Pyridyl)(X) Oxidative_Addition->PdII_Complex Amido_Complex LₙPd(II)(Pyridyl)(NR₂) PdII_Complex->Amido_Complex + R₂NH, - HX Amine R₂NH Amido_Complex->Pd0 Regenerates Catalyst Product Aminopyridine Amido_Complex->Product Reductive Elimination Base Base

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[13] 2. Poor Oxidative Addition: Aryl chlorides are less reactive than bromides and iodides, making oxidative addition the rate-limiting step.[13] 3. Inefficient Reductive Elimination: Steric hindrance or electronic effects can slow down the final product-forming step.1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) to shield the palladium center and promote the catalytic cycle.[14] 2. For aryl chlorides, use a more active catalyst system, such as a G2 or G3 precatalyst, and a stronger base like LiHMDS or NaOtBu. Higher reaction temperatures may also be necessary. 3. Screen different ligands to find one that accelerates reductive elimination for your specific substrate combination.
Byproduct Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: If the amine has β-hydrogens, this can be a competing pathway, leading to the formation of a hydrodehalogenated pyridine and an imine.[9]1. Use a ligand that favors reductive elimination over β-hydride elimination. Sterically hindered ligands can often suppress this side reaction.
Inconsistent Results 1. Air and Moisture Sensitivity: The catalyst, ligands, and strong bases are often sensitive to air and moisture.1. Ensure all reactions are set up under a strictly inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents. Degassing the solvent is highly recommended.
Difficulty with Specific Amines 1. Poor Nucleophilicity: Some amines, like amides or certain heteroarylamines, are poor nucleophiles. 2. Steric Hindrance: Bulky amines may react slowly.1. For less nucleophilic amines, more reactive catalyst systems (e.g., with BrettPhos) and stronger bases may be required.[10] 2. For sterically hindered amines, higher temperatures and longer reaction times may be necessary. Screening different ligands is also crucial.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine

Materials:

  • 2-Chloropyridine

  • Primary or secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 2-chloropyridine (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube. Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 3: Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[15] While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols with ligands allow for milder and more efficient transformations.[15]

Reaction Mechanism Overview

The mechanism of the Ullmann condensation is still debated but is generally thought to involve a Cu(I) active species. The cycle likely proceeds through:

  • Formation of a Copper-Amide Complex: The amine reacts with the Cu(I) salt in the presence of a base to form a copper-amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The aryl and amino groups on the copper center undergo reductive elimination to form the aminopyridine product and regenerate the Cu(I) catalyst.

Ullmann_Condensation_Mechanism CuI LₙCu(I) Cu_Amide LₙCu(I)-NR₂ CuI->Cu_Amide + R₂NH, Base Amine R₂NH Base Base CuIII_Complex LₙCu(III)(Pyridyl)(NR₂)(X) Cu_Amide->CuIII_Complex + Pyridyl-X (Oxidative Addition) Pyridyl_Halide Pyridyl-X CuIII_Complex->CuI Regenerates Catalyst Product Aminopyridine CuIII_Complex->Product Reductive Elimination

Caption: Plausible Catalytic Cycle for the Ullmann Condensation.

Troubleshooting Guide: Ullmann Condensation
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Harsh Reaction Conditions: Traditional Ullmann reactions require very high temperatures, which can lead to decomposition of starting materials or products.[15] 2. Insoluble Copper Catalyst: The use of copper powder can lead to heterogeneous reaction mixtures and poor reproducibility. 3. Poorly Activated Aryl Halide: The reaction works best with aryl halides that are activated by electron-withdrawing groups.[15]1. Employ a modern, ligand-accelerated protocol. Ligands such as 1,10-phenanthroline or various amino acids can facilitate the reaction at much lower temperatures.[16] 2. Use a soluble copper source like CuI, Cu₂O, or Cu(OAc)₂ in combination with a suitable ligand.[16] 3. For unactivated aryl halides, consider using a more reactive coupling partner or switching to a palladium-catalyzed method.
Reaction Requires Stoichiometric Copper 1. Classic Ullmann Conditions: The original Ullmann reaction often required stoichiometric or even excess copper.1. The use of a catalytic amount of a copper salt with a suitable ligand is now standard practice for Ullmann-type reactions, making them much more efficient and cost-effective.
Difficult Purification 1. Removal of Copper Salts: Residual copper salts can be challenging to remove from the final product.1. After the reaction, an acidic workup can help to dissolve the copper salts. Alternatively, washing the organic extracts with an aqueous solution of a chelating agent like EDTA can effectively remove copper residues.
Experimental Protocol: Ligand-Accelerated Ullmann Amination

Materials:

  • 2-Bromopyridine

  • Aniline

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add 2-bromopyridine (1.0 equivalent) and aniline (1.2 equivalents) to the tube, followed by anhydrous DMF.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Comparative Analysis of Aminopyridine Synthesis Methods

Method Advantages Disadvantages Typical Substrates Scalability
Chichibabin Reaction - Direct amination of the pyridine ring.- Inexpensive reagents.- Harsh reaction conditions (high temperature).- Limited substrate scope (sensitive functional groups may not be tolerated).- Potential for byproduct formation (dimers).[8]Pyridines, quinolines, and other N-heterocycles.Can be challenging to scale up safely due to the use of sodium amide and the evolution of hydrogen gas.
Buchwald-Hartwig Amination - Broad substrate scope and excellent functional group tolerance.- Milder reaction conditions compared to Chichibabin.- High yields and good selectivity.- Expensive catalysts and ligands.- Sensitivity to air and moisture.- Potential for catalyst inhibition by the pyridine substrate.[13]Aryl and heteroaryl halides (Cl, Br, I, OTf) with a wide range of amines.Well-established for large-scale synthesis with careful process optimization.[17]
Ullmann Condensation - A good alternative to palladium-catalyzed methods.- Copper is less expensive than palladium.- Traditionally requires harsh conditions, though modern methods are milder.- Can have a more limited substrate scope than Buchwald-Hartwig.Aryl halides (especially those activated by electron-withdrawing groups) with amines, alcohols, and thiols.Scalable, particularly with modern catalytic protocols.

General Purification Strategies

The purification of aminopyridines can be challenging due to their basicity and potential for metal complexation.

  • Column Chromatography: Silica gel chromatography is the most common method. A small amount of triethylamine or ammonia in the eluent can help to prevent tailing of basic products.

  • Crystallization: Many aminopyridines are crystalline solids and can be purified by recrystallization from a suitable solvent system.[18][19]

  • Acid-Base Extraction: The basic nature of the amino group can be exploited for purification. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase is basified to re-extract the purified aminopyridine into an organic solvent.

  • Cation-Exchange Chromatography: This technique can be particularly useful for removing excess unreacted 2-aminopyridine starting material in derivatization reactions.[20]

Conclusion

The synthesis of aminopyridines is a vital undertaking in modern chemistry, with applications spanning from drug discovery to materials science. The choice of synthetic method depends heavily on the specific substrate, desired scale, and available resources. The Chichibabin reaction offers a direct and cost-effective route, while the Buchwald-Hartwig amination provides unparalleled versatility and functional group tolerance. The Ullmann condensation remains a valuable tool, particularly with the advent of milder, ligand-accelerated protocols. By understanding the mechanisms, potential pitfalls, and optimization strategies for each of these methods, researchers can confidently and efficiently synthesize the aminopyridine derivatives required for their work.

References

  • Chichibabin reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Chichibabin reaction. (n.d.). In Grokipedia. Retrieved January 19, 2026, from [Link]

  • ChemistRn. (2022, April 25). Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • Loudon, G. M. (n.d.). 26.4 The Chemistry of Pyridine. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • The Chichibabin amination reaction. (2018, November 26). Scientific Update. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Lee, K. B., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 225(1), 75-81. [Link]

  • Lawal, A. T., & Obaleye, J. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. FUW Trends in Science & Technology Journal, 6(2), 415-422. [Link]

  • Lawal, A. T., & Obaleye, J. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. (2017).
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (2015).
  • Dueke-Eze, C. U., et al. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry, 25(11), 6127-6132. [Link]

  • Chichibabin Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Kecili, R., & Ceter, T. (2014). Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries. Journal of Chromatography A, 1339, 23-30. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • ChemistRn. (2022, April 27). Chichibabin pyridine synthesis. Chemistry Notes. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Chichibabin pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Ullmann Reaction. (n.d.). BYJU'S. [Link]

  • Ullmann reaction. (2018, March 19). Slideshare. [Link]

  • Allen, C. F. H., & Scarrow, J. A. (1931). 3-AMINOPYRIDINE. Organic Syntheses, 11, 8. [Link]

  • Land of Learning. (2026, January 7). Chichibaban reaction of Pyridine | Heterocyclic reactions part 8 [Video]. YouTube. [Link]

  • Dueke-Eze, C. U., et al. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 67(18), 6202–6211. [Link]

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  • Zhang, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1475–1484. [Link]

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Troubleshooting unexpected side products in morpholine additions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Morpholine Additions

Welcome to the technical support center for troubleshooting morpholine addition reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize morpholine in their synthetic workflows. Morpholine is a versatile secondary amine, valued as a building block in pharmaceuticals like linezolid and gefitinib, and for its ability to form nucleophilic enamines.[1] However, its unique electronic structure—the ether oxygen withdraws electron density from the nitrogen—renders it less nucleophilic than similar amines like piperidine, which can lead to sluggish reactions and unexpected side products.[1][2][3]

This resource provides in-depth, mechanistically grounded answers to common and complex issues encountered during morpholine additions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reductive amination with morpholine is slow and incomplete. How can I drive it to completion?

Issue: You are performing a reductive amination of a ketone or aldehyde with morpholine, but after several hours, you observe significant amounts of unreacted starting material and only partial conversion to the desired product.

Probable Cause & Mechanistic Insight: This is a frequent challenge stemming from morpholine's reduced nucleophilicity.[2][3] Reductive amination is a two-step process within a single pot: (1) the nucleophilic attack of the amine on the carbonyl to form a carbinolamine, followed by dehydration to an iminium ion, and (2) reduction of the iminium ion.[4][5] The initial nucleophilic attack is often the rate-limiting step, especially with less reactive ketones.[6][7] Furthermore, the reaction is reversible and requires careful pH control; a pH that is too low will protonate the morpholine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl for attack.[4][6]

Troubleshooting Protocol:

  • Optimize pH: The ideal pH for enamine or iminium ion formation is mildly acidic, typically around 4.5-5.5.[4] This protonates the carbonyl oxygen, making the carbon more electrophilic, without fully protonating the bulk of the morpholine.

    • Action: Introduce a buffer system, such as acetic acid/sodium acetate, or add catalytic amounts of a mild acid like acetic acid (AcOH). Avoid strong acids.

  • Facilitate Water Removal: The dehydration of the carbinolamine intermediate to the iminium ion is an equilibrium step. Removing water drives the reaction forward.

    • Action: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture. Alternatively, if thermally stable, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.

  • Select the Right Reducing Agent: A common mistake is using a reducing agent that reacts faster with the carbonyl than the iminium ion.

    • Action: Use a selective reducing agent that favors the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations because it is mild enough not to reduce the carbonyl but readily reduces the iminium intermediate.[8][9] Sodium cyanoborohydride (NaBH₃CN) is also effective at a controlled pH of 6-7, but is highly toxic.[8]

  • Increase Temperature: If the reactants are thermally stable, gently heating the reaction (e.g., to 40-50 °C) can increase the rate of the initial nucleophilic attack.

Q2: I'm reacting morpholine with an α,β-unsaturated carbonyl, but I'm getting a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-Michael addition?

Issue: When attempting a Michael addition (conjugate addition) of morpholine to an α,β-unsaturated ketone or ester, you observe a significant amount of the undesired 1,2-addition product (attack at the carbonyl carbon) alongside the expected 1,4-adduct.

Probable Cause & Mechanistic Insight: This is a classic case of kinetic versus thermodynamic control. The carbonyl carbon (position 2) is a "hard" electrophilic center, while the β-carbon (position 4) is a "soft" electrophilic center. Morpholine, being a secondary amine, is a relatively hard nucleophile.

  • 1,2-Addition (Kinetic Product): The attack at the carbonyl is fast and often favored at low temperatures.

  • 1,4-Addition (Thermodynamic Product): The conjugate addition is often more thermodynamically stable but may form more slowly.[10] Less reactive, more stabilized nucleophiles generally favor 1,4-addition.[11]

Troubleshooting Protocol:

  • Elevate the Temperature: Running the reaction at a higher temperature can provide the necessary energy to overcome the activation barrier for the 1,4-addition and allow the initial, kinetically formed 1,2-adduct to revert and equilibrate to the more stable 1,4-thermodynamic product.

  • Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. Protic solvents can stabilize the enolate intermediate formed during 1,4-addition, thereby favoring this pathway.

    • Action: Switch from aprotic solvents (like THF or DCM) to protic solvents (like ethanol or methanol).

  • Use of a Catalyst: Lewis acids can be used to activate the Michael acceptor. The Lewis acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and promoting the 1,4-addition pathway.

    • Action: Introduce a catalytic amount of a Lewis acid such as Yb(OTf)₃ or Sc(OTf)₃.

Data Summary: Controlling Regioselectivity

ParameterTo Favor 1,4-Addition (Michael)To Favor 1,2-Addition (Direct)Rationale
Temperature Higher (e.g., Room Temp to Reflux)Lower (e.g., -78 °C to 0 °C)Allows for equilibration to the thermodynamic product.
Solvent Protic (e.g., EtOH, MeOH)Aprotic (e.g., THF, Et₂O)Protic solvents stabilize the enolate intermediate.
Additives Catalytic Lewis AcidNoneLewis acids activate the conjugated system for 1,4-attack.
Q3: My reaction of morpholine with an alkyl halide is producing a di-alkylated quaternary ammonium salt. How do I stop the reaction at the mono-alkylation stage?

Issue: You are attempting to N-alkylate morpholine with an alkyl halide (e.g., benzyl bromide), but you are isolating a significant amount of a quaternary ammonium salt, indicating that the initial product has reacted a second time.

Probable Cause & Mechanistic Insight: This is a common problem in amine alkylations. The product of the initial reaction, an N-alkylated morpholine, is a tertiary amine. This tertiary amine can still be nucleophilic and compete with the starting morpholine for the remaining alkyl halide, leading to over-alkylation. This side reaction is particularly prevalent if the reaction is run at high concentrations or high temperatures.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Root Cause cluster_3 Solutions cluster_4 Verification Problem Unexpected Side Product: MW > Expected Product Diagnosis Is the side product MW consistent with di-alkylation? Problem->Diagnosis Cause Cause: Tertiary amine product is still nucleophilic and competes for the electrophile. Diagnosis->Cause Yes Sol1 Use Morpholine in Excess (≥2 equivalents) Cause->Sol1 Implement One or More Sol2 Slowly Add Alkyl Halide (Syringe Pump) Cause->Sol2 Implement One or More Sol3 Lower Reaction Temperature Cause->Sol3 Implement One or More Verify Verify by LCMS/NMR: Absence of quaternary salt peak and clean mono-alkylated product. Sol1->Verify Sol2->Verify Sol3->Verify

Troubleshooting Protocol:

  • Control Stoichiometry: Ensure that the alkyl halide is the limiting reagent. By using an excess of morpholine, you increase the statistical probability that the alkyl halide will encounter a molecule of the starting amine rather than the product amine.

    • Action: Use at least 2-3 equivalents of morpholine for every one equivalent of the alkyl halide.

  • Slow Addition: Adding the alkyl halide slowly to the solution of morpholine maintains a low instantaneous concentration of the electrophile, further favoring reaction with the more abundant starting material.

    • Action: Use a syringe pump to add the alkyl halide dropwise over several hours.

  • Lower the Temperature: Reducing the reaction temperature decreases the rate of both the desired reaction and the undesired over-alkylation. However, the activation energy for the second alkylation is often higher, so lowering the temperature can disproportionately slow the side reaction.

    • Action: Run the reaction at 0 °C or room temperature instead of heating it.

Q4: My reaction with an aldehyde/ketone under acidic conditions is giving me a colored mixture, but not the enamine I expected. What is happening?

Issue: You are attempting to form an enamine from morpholine and an enolizable aldehyde or ketone under mildly acidic conditions (e.g., catalytic p-TsOH in toluene). Instead of a clean product, you observe a complex, often colored, mixture.

Probable Cause & Mechanistic Insight: You are likely forming the desired enamine, but it is not stable under your reaction conditions or is participating in subsequent, undesired reactions. Enamines are electron-rich alkenes and are highly susceptible to polymerization or reaction with other electrophiles present.[12][13] The mechanism of enamine formation proceeds through a carbinolamine, which dehydrates to an iminium ion. A base (another molecule of morpholine or the solvent) then removes a proton from the α-carbon to yield the enamine.[4][5][14] If the intermediate iminium ion is too stable or if there are no easily abstractable α-protons, the reaction may stall or follow other pathways.

// Nodes Reactants [label="Morpholine +\nKetone/Aldehyde", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Carbinolamine [label="Carbinolamine\nIntermediate", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Iminium [label="Iminium Ion", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Enamine [label="Desired Enamine\nProduct", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Polymer [label="Polymerization/\nDecomposition", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis back to\nStarting Materials", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges Reactants -> Carbinolamine [label=" Nucleophilic\nAttack "]; Carbinolamine -> Iminium [label=" Dehydration\n(-H₂O) "]; Iminium -> Enamine [label=" Deprotonation\n(α-Carbon) "]; Enamine -> Polymer [label=" [Unwanted] ", color="#EA4335"]; Enamine -> Hydrolysis [label=" + H₃O⁺ ", color="#EA4335"]; Iminium -> Hydrolysis [label=" + H₂O ", color="#EA4335"]; } Caption: Key intermediates and potential failure points in enamine synthesis.

Troubleshooting Protocol:

  • Use Anhydrous Conditions: Enamine formation is reversible, and the presence of water can hydrolyze the enamine or the iminium ion intermediate back to the starting materials.[12][14]

    • Action: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a Dean-Stark trap to remove the water formed during the reaction.

  • Control Acidity Carefully: While acid catalysis is necessary, too much strong acid can promote side reactions, including polymerization of the electron-rich enamine.

    • Action: Use only a catalytic amount of a mild acid (e.g., p-TsOH, pyridinium p-toluenesulfonate (PPTS)). If the reaction is still problematic, consider using a weaker acid or a buffer.

  • Isolate the Product Carefully: Enamines are often sensitive to silica gel chromatography. Purification can lead to decomposition.

    • Action: If possible, use the crude enamine directly in the next step after removing the catalyst and solvent. If purification is necessary, consider distillation or using a deactivated silica gel (e.g., treated with triethylamine).

  • Confirm Intermediate Formation: If the reaction is not progressing, the issue may be the initial formation of the iminium ion.

    • Action: Take a sample of the reaction mixture and analyze it by ¹H NMR. The disappearance of the aldehyde proton or a shift in the α-protons of the ketone can indicate that the initial addition has occurred.

By systematically addressing these common issues, you can optimize your morpholine addition reactions, minimize the formation of unexpected side products, and improve the overall efficiency and reliability of your synthetic protocols.

References

  • Enamine Formation Mechanism. (2025). JoVE.[Link]

  • Enamines. (2025). Master Organic Chemistry.[Link]

  • Enamine: Definition, Structure, and Formation Mechanism. (n.d.). Chemistry Learner.[Link]

  • Formation of Imines and Enamines. (n.d.). Chemistry Steps.[Link]

  • Enamines. (2024). Making Molecules.[Link]

  • Morpholine. (n.d.). Wikipedia.[Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry.[Link]

  • Challenging reductive amination. (2017). Reddit.[Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? (2012). ResearchGate.[Link]

  • Michael Addition Reaction EXPLAINED. (2025). The Organic Chemistry Tutor via YouTube.[Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal.[Link]

  • MORPHOLINE. (n.d.). Ataman Kimya.[Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating 2-Methyl-6-morpholinopyridin-3-amine. This guide provides in-depth troubleshooting protocols and strategic advice to address and overcome challenges related to the cell permeability of this aminopyridine scaffold.

Initial Diagnosis: Understanding the Permeability Challenge

The structure of this compound presents a classic drug design challenge: balancing aqueous solubility with the lipophilicity required for membrane transit. The morpholine ring is often incorporated into CNS-active compounds to modulate pharmacokinetic properties, enhancing solubility and potentially brain permeability.[1][2][3] However, the primary amine at the 3-position, along with the nitrogen and oxygen atoms in the morpholine moiety, contribute significantly to the molecule's polarity.

Poor absorption or permeation is often associated with specific physicochemical properties, as outlined by frameworks like Lipinski's Rule of 5.[4] Key factors hindering passive diffusion include a high number of hydrogen bond donors/acceptors and a large polar surface area (PSA).

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Permeability
Molecular Weight193.25 g/mol Favorable ( < 500 Da)
Hydrogen Bond Donors1 (the -NH2 group)Favorable ( < 5)
Hydrogen Bond Acceptors4 (3 from N atoms, 1 from O)Borderline ( < 10)
Polar Surface Area (TPSA)57.8 ŲFavorable (Generally < 140 Ų for CNS)
cLogP~1.3Favorable (within optimal 1-3 range)

Note: These values are estimates based on the structure and may vary slightly between different calculation algorithms. The properties are generally favorable, suggesting that poor permeability, if observed, may be due to factors beyond simple passive diffusion, such as active efflux.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental evaluation of this compound's permeability.

Q1: My initial screens show low intracellular accumulation of this compound. What is the most likely cause?

A1: While the predicted physicochemical properties appear favorable (Table 1), low permeability can stem from two primary sources:

  • Poor Passive Diffusion: The molecule may struggle to partition into and cross the lipid bilayer despite favorable in-silico predictions. The polarity of the primary amine and morpholine ring can create a high desolvation energy penalty for entering the nonpolar membrane core.[4]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are protein pumps in the cell membrane that actively remove the compound from the cell, resulting in low net accumulation.[5]

The first step is to experimentally distinguish between these two possibilities using a combination of permeability assays.

Q2: How do I experimentally determine if the issue is passive permeability or active efflux?

A2: A dual-assay approach using the Parallel Artificial Membrane Permeability Assay (PAMPA) and a cell-based model like the Caco-2 assay is the industry-standard method.

  • PAMPA measures only passive, transcellular permeation across an artificial lipid membrane. It provides a clean measure of a compound's ability to diffuse passively.[6][7]

  • Caco-2 Assays use a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express functional transporters, thus modeling the intestinal barrier. This assay measures both passive diffusion and active transport processes (including efflux).[8][9]

By comparing the results, you can diagnose the primary barrier to permeability, as illustrated in the workflow below.

G cluster_start Diagnostic Workflow cluster_outcomes Interpretations Start Start: Low Permeability Observed Assays Perform Parallel Assays: 1. PAMPA (Passive Only) 2. Caco-2 (A→B and B→A) Start->Assays Analysis Analyze Results: - Papp (PAMPA) - Papp (Caco-2, A→B) - Efflux Ratio (ER) = Papp(B→A) / Papp(A→B) Assays->Analysis LowPassive Conclusion: Poor Passive Permeability (Primary Issue) Analysis->LowPassive Low Papp (PAMPA) Low Papp (Caco-2) ER ≈ 1 Efflux Conclusion: Substrate for Active Efflux (Primary Issue) Analysis->Efflux High Papp (PAMPA) Low Papp (Caco-2) ER > 2 Combined Conclusion: Combined Issue (Poor Permeability & Efflux) Analysis->Combined Low Papp (PAMPA) Low Papp (Caco-2) ER > 2

Caption: Diagnostic workflow for identifying permeability barriers.

Q3: My results point to poor passive permeability (Low PAMPA & Caco-2 Papp, ER ≈ 1). What are the most effective strategies to improve it?

A3: When passive diffusion is the rate-limiting step, the primary goal is to transiently reduce the molecule's polarity to facilitate membrane crossing. The most powerful technique for this is the prodrug approach .[10][11]

A prodrug is a bioreversible derivative of the parent compound.[12] For this compound, the strategy involves masking the polar primary amino group with a lipophilic moiety. This "mask" is designed to be cleaved by intracellular enzymes (e.g., esterases), releasing the active parent compound inside the cell.[13]

G cluster_outside Extracellular Space cluster_inside Intracellular Space Prodrug Prodrug Derivative (Lipophilic, Permeable) Membrane Cell Membrane Prodrug->Membrane Crosses via Passive Diffusion Cleavage Enzymatic or Chemical Cleavage ActiveDrug Active Drug Released (this compound) Cleavage->ActiveDrug Promoieity Promoieity (Byproduct) Cleavage->Promoieity Membrane->Cleavage

Caption: The prodrug strategy for enhancing intracellular delivery.

Common prodrug strategies for amines include forming:

  • Carbamates: Reacting the amine with an appropriate chloroformate.

  • Amides: Acylating the amine with an acid chloride or anhydride.

  • N-Mannich Bases: These can suppress the pKa of the amine, leaving a larger fraction un-ionized at physiological pH.[13]

The choice of the masking group is critical for tuning the cleavage rate and ensuring it is efficiently removed once inside the cell.

Q4: My data suggests active efflux (High PAMPA Papp, Low Caco-2 Papp, ER > 2). How can I confirm this and what are my options?

A4: An efflux ratio greater than 2 is a strong indicator that your compound is being actively pumped out of the Caco-2 cells.[9] To confirm which transporter is responsible (e.g., P-gp), you can repeat the Caco-2 assay in the presence of a known inhibitor of that transporter.

  • Confirmatory Experiment: Run the bidirectional Caco-2 assay with and without a P-gp inhibitor like Verapamil.[8]

  • Expected Outcome: If your compound is a P-gp substrate, its apparent permeability in the A→B direction will increase, and the efflux ratio will decrease (move closer to 1) in the presence of Verapamil.

Strategies to Overcome Efflux:

  • Co-administration with an Inhibitor: While useful experimentally, this is challenging clinically due to potential drug-drug interactions.

  • Structural Modification: This is the preferred approach. Make subtle changes to the molecule to disrupt its recognition by the efflux transporter. This can involve:

    • Altering the substitution pattern on the pyridine ring.

    • Modifying the morpholine ring (e.g., replacing it with a less-recognized piperidine or piperazine).

    • Adding bulky or fluorine-containing groups, which have been shown to impact permeability and transporter interaction in other aminopyridine series.[14][15]

Q5: My permeability assay results are highly variable. What are the common troubleshooting steps?
  • For Caco-2 Assays:

    • Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) before and after each experiment. TEER values should be within the acceptable range for your lab's established protocol (e.g., ≥ 200 Ω·cm²).[16] A drop in TEER indicates a compromised monolayer.

    • Use a Control Marker: Include a low-permeability marker like Lucifer Yellow. High passage of this marker confirms that the cell monolayer's tight junctions are not intact.[6][17]

    • Cell Passage Number: Use Caco-2 cells within a consistent and validated range of passage numbers, as transporter expression can change over time.

  • For PAMPA:

    • Membrane Preparation: Ensure the lipid solution (e.g., lecithin in dodecane) is fresh and completely solubilized.[7] The application of the lipid to the filter plate must be consistent across all wells.

    • Incubation Conditions: Maintain consistent temperature and incubation time. Evaporation can be an issue, so ensure plates are properly sealed or incubated in a humidified chamber.[18]

  • For Both Assays:

    • Compound Solubility: Ensure your compound is fully dissolved in the assay buffer at the tested concentration. Undissolved compound will lead to an underestimation of permeability.

    • Analytical Method: Validate that your quantification method (e.g., LC-MS/MS) is linear, accurate, and precise in the assay matrix.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies to assess passive permeability.[7][19]

Objective: To determine the apparent permeability coefficient (Papp) of this compound via passive diffusion.

Materials:

  • 96-well filter plate (Donor plate, e.g., PVDF membrane)

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • High and low permeability control compounds (e.g., Testosterone and Atenolol)

  • LC-MS/MS for quantification

Procedure:

  • Prepare Artificial Membrane: Carefully add 5 µL of the lipid solution to each well of the donor filter plate. Allow the solvent to evaporate for approximately 20 minutes, leaving a lipid layer.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Solutions: Dilute the 10 mM stock solution of the test compound and controls into PBS to a final concentration of 10-100 µM (final DMSO concentration should be <1%).

  • Start the Assay: Add 150-200 µL of the donor solutions to the corresponding wells of the donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the assembly at room temperature for 4-18 hours in a sealed, humidified chamber to prevent evaporation.[18]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Papp: Use the following equation to calculate the apparent permeability coefficient.

    Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * time)] * ln(1 - [C]A / [C]eq)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the membrane surface area, time is the incubation time in seconds, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is based on established methods for evaluating in vitro drug absorption and efflux.[8][9][20]

Objective: To determine the bidirectional permeability (A→B and B→A) of this compound and calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell™ insert plates (e.g., 24-well plates with 0.4 µm pore size inserts)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds (e.g., Atenolol - low permeability, Propranolol - high permeability)

  • Lucifer Yellow for monolayer integrity check

  • TEER meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[9]

  • Monolayer Integrity Check:

    • Visually inspect the monolayer for confluency.

    • Measure the TEER of each well. Only use wells that meet the pre-defined criteria (e.g., >200 Ω·cm²).[16]

  • Assay Preparation:

    • Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer for 20-30 minutes at 37°C.

  • Permeability Measurement (A→B):

    • Prepare the dosing solution by diluting the test compound to the final concentration (e.g., 10 µM) in transport buffer.

    • Remove the buffer from the apical (A, top) and basolateral (B, bottom) compartments.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Add the dosing solution to the apical (donor) side.

  • Permeability Measurement (B→A):

    • In a separate set of wells, add fresh transport buffer to the apical (receiver) side.

    • Add the dosing solution to the basolateral (donor) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[8]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments of all wells.

  • Integrity Post-Assay: Measure the TEER again and/or perform a Lucifer Yellow leak test to confirm the monolayer was not compromised during the experiment.

  • Quantification & Calculation: Analyze all samples by LC-MS/MS. Calculate the Papp for each direction (A→B and B→A) and determine the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Scribd. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Ferreira, I. C., et al. (2009). Prodrugs for Amines. Molecules. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Li, H., et al. (2010). Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of the American Chemical Society. Retrieved from [Link]

  • Houghtaling, J., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Central Science. Retrieved from [Link]

  • Li, H., et al. (2017). Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Rautio, J., et al. (2018). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Retrieved from [Link]

  • Sousa, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Retrieved from [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved from [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • Lin, X., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Li, H., et al. (2018). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

2-Methyl-6-morpholinopyridin-3-amine stability in different buffer systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Methyl-6-morpholinopyridin-3-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various buffer systems. This compound is an organic compound featuring a pyridine ring substituted with methyl, morpholine, and amino groups, making it a molecule of interest in medicinal chemistry and organic synthesis.[1] Understanding its stability is critical for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable pharmaceutical formulations.

The inherent chemical nature of this molecule, possessing multiple basic nitrogen centers, dictates that its stability is highly dependent on the pH of its environment. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental challenges, and a detailed protocol for conducting a comprehensive buffer stability study.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

The stability of this compound is primarily influenced by its three key functional groups, each containing a nitrogen atom:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic, with the pKa of a typical pyridinium ion being around 5.25.[2] This means the ring will be protonated and positively charged in acidic conditions (pH < 5).

  • Amino Group: The exocyclic amino group (-NH2) is a primary amine and will also be basic. Its pKa will be a major determinant of the molecule's charge at physiological pH.

  • Morpholine Ring: The tertiary amine within the morpholine ring is also basic. While generally stable, the morpholine ring can contribute to the overall basicity and solubility profile of the compound.[3][4] The presence of both ether and amine functionalities in the morpholine ring makes it a versatile scaffold in drug design.[5]

The interplay of these basic centers means the molecule's overall charge and reactivity are highly pH-dependent.

Q2: How does pH likely affect the stability of this compound?

The pH of the buffer system is the most critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, all three nitrogen centers are likely to be protonated. This positive charge may protect the pyridine ring from certain types of electrophilic attack but could make the molecule susceptible to hydrolysis, particularly if harsh conditions (e.g., elevated temperature) are applied. For weakly basic drugs, solubility is often higher at a low pH where the ionic form predominates.[6]

  • Neutral to Mildly Basic Conditions (pH 6-8): In this range, which is common for biological and pharmaceutical applications, the molecule will exist in a equilibrium of protonated and neutral forms.[7] This is often the optimal range for stability, but it is also where oxidative degradation can be a concern. Phosphate buffer systems are frequently used to maintain a pH close to physiological levels (around 7.4).[6][8]

  • Strongly Basic Conditions (pH > 10): In highly alkaline solutions, the molecule will be in its neutral, unprotonated form. This can increase susceptibility to oxidative degradation. Certain degradation pathways may be accelerated under these conditions.

Q3: What are the most probable degradation pathways for this compound?

Based on the functional groups present, the most likely degradation pathways involve oxidation and, to a lesser extent, hydrolysis. These pathways should be investigated during forced degradation studies.[9][10]

  • Oxidation: The pyridine ring, the amino group, and even the morpholine ring can be susceptible to oxidation.[11][12] Common laboratory oxidants like hydrogen peroxide can be used to simulate this pathway.[13] Degradation may involve N-oxidation of the pyridine or morpholine nitrogen, or hydroxylation of the pyridine ring, which is a common initial step in the biodegradation of pyridine derivatives.[14][15][16]

  • Hydrolysis: While the morpholine and pyridine rings are generally stable, extreme pH and high temperatures could potentially lead to ring-opening or other hydrolytic reactions. Forced degradation studies using strong acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH) are necessary to determine this susceptibility.[13]

  • Photolysis: Pyridine-containing compounds can be susceptible to photodegradation.[13] Exposing solutions of the compound to UV or fluorescent light, as specified in ICH guidelines, is essential to assess its photostability.

Q4: Which buffer systems are recommended for routine experiments?

The choice of buffer depends on the desired pH range for your experiment.[17]

  • Acetate Buffer (pH 3.6 - 5.6): Suitable for experiments requiring acidic conditions.[7]

  • Phosphate Buffer (pH 6.0 - 8.0): Highly versatile and commonly used for experiments around physiological pH. Phosphate buffered saline (PBS) is a standard choice for many biological applications.[6][8]

  • Citrate Buffer (pH 2.5 - 6.5): Offers a broad pH range on the acidic side and is common in pharmaceutical formulations.[7][8]

  • Tris Buffer (pH 7.5 - 9.0): Often used in biochemical applications, but be aware that as a primary amine, Tris can potentially react with other components in your system.[17]

For initial studies, a phosphate buffer at pH 7.4 is a recommended starting point due to its physiological relevance and broad use.

Q5: How can I monitor the stability of this compound?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

  • Methodology: A reversed-phase HPLC method is typically suitable. The method must be able to separate the intact this compound from all potential degradation products, process impurities, and excipients.[18][19]

  • Validation: The method must be validated according to ICH guidelines, with specificity being the most critical parameter for a stability-indicating assay.[19][20] This is achieved through forced degradation studies, where you intentionally degrade the compound and demonstrate that the resulting degradants do not co-elute with the parent peak.[9][21]

  • Detection: A Photodiode Array (PDA) detector is highly recommended as it can help in peak purity analysis and provide UV spectra of the degradants, offering clues to their structure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of compound Incorrect pH: The buffer pH may be promoting a specific degradation pathway (e.g., acid hydrolysis).Verify the pH of your buffer. Test the compound's stability in a range of buffers (e.g., pH 3, 5, 7, 9) to identify a more stable region.
Oxidation: The buffer was not de-gassed, or the experiment was conducted in the presence of oxygen and/or light.Use freshly prepared, de-gassed buffers. Consider adding an antioxidant if compatible with your system. Protect samples from light by using amber vials.
Incompatible Buffer Component: A component of the buffer (e.g., Tris) may be reacting with your compound.Switch to a different buffer system with inert components, such as phosphate.
Appearance of multiple unknown peaks in HPLC Forced Degradation: The experimental conditions (e.g., temperature, light) are too harsh, causing extensive degradation.Reduce the stress level. The goal of forced degradation is typically 5-20% degradation, not complete loss of the parent compound.[9] Shorten incubation times or lower the temperature.
Contaminated Reagents: Impurities in solvents or buffer salts.Use high-purity (e.g., HPLC grade) solvents and analytical grade reagents for all preparations.
Poor Reproducibility of Stability Data Inconsistent Buffer Preparation: Minor variations in buffer pH or concentration between experiments.Use a calibrated pH meter. Prepare buffers carefully and consistently using a standard operating procedure (SOP).
Temperature Fluctuations: Inconsistent incubation temperatures can significantly alter degradation rates.Use a calibrated, temperature-controlled incubator or water bath for all stability studies.
Sample Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., plastic).Use low-adsorption vials, such as silanized glass, and include a time-zero sample as a baseline control.

Diagrams: Structure and Workflows

structure cluster_mol This compound mol

Caption: Chemical Structure of this compound.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound Oxidation (H₂O₂) Oxidation (H₂O₂) parent->Oxidation (H₂O₂) Hydrolysis (Acid/Base, Heat) Hydrolysis (Acid/Base, Heat) parent->Hydrolysis (Acid/Base, Heat) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) parent->Photolysis (UV/Vis Light) N_Oxide Pyridine or Morpholine N-Oxide Oxidation (H₂O₂)->N_Oxide Hydroxylated Hydroxylated Pyridine Oxidation (H₂O₂)->Hydroxylated Ring_Opened Ring-Opened Products Hydrolysis (Acid/Base, Heat)->Ring_Opened Photolysis (UV/Vis Light)->Hydroxylated

Caption: Potential Degradation Pathways Under Forced Stress Conditions.

workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_buffers Prepare Buffers (e.g., Acetate, Phosphate, Tris) prep_working Prepare Working Solutions in each Buffer prep_buffers->prep_working prep_stock Prepare Compound Stock Solution (e.g., in Acetonitrile or DMSO) prep_stock->prep_working incubate Incubate Samples at Controlled Temp & Time Points (e.g., 25°C, 40°C) prep_working->incubate time_points Withdraw Aliquots at T=0, 2, 4, 8, 24h incubate->time_points analyze Analyze Samples via Stability-Indicating HPLC time_points->analyze data Calculate % Remaining vs. T=0 Control analyze->data report Determine Stability Profile and Degradation Rate data->report

Caption: Experimental Workflow for Buffer Stability Assessment.

Experimental Protocol: Buffer Stability Study

This protocol outlines a general procedure to assess the stability of this compound in various buffer systems.

1. Materials and Reagents

  • This compound (high purity)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Analytical grade buffer salts (e.g., Sodium Acetate, Sodium Phosphate monobasic/dibasic, Tris-HCl)

  • Acids and bases for pH adjustment (e.g., Acetic Acid, Phosphoric Acid, NaOH)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • Temperature-controlled incubator or water bath

  • Amber HPLC vials

2. Preparation of Buffer Solutions (Example: 0.1 M)

  • Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.[17] Verify and adjust pH.

  • Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic.[17] Verify and adjust pH.

  • Tris Buffer (pH 8.5): Prepare by dissolving Tris base in water and adjusting the pH with HCl.[17]

  • Filter all buffers through a 0.45 µm filter before use.

3. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., Acetonitrile) to minimize degradation prior to the study.

  • Working Solutions (e.g., 10 µg/mL): Spike the stock solution into each prepared buffer in separate volumetric flasks to achieve the final target concentration. Ensure the final concentration of the organic solvent is low (<1-2%) to avoid affecting the buffer properties.

4. Incubation and Sampling

  • Transfer aliquots of each working solution into multiple amber HPLC vials.

  • Place the vials in a temperature-controlled incubator (e.g., 25°C and an accelerated condition like 40°C).

  • Prepare a T=0 (time zero) sample for each buffer by immediately analyzing or freezing it at -20°C.

  • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, 24 hours). Quench any potential degradation by diluting with mobile phase and analyzing immediately or freezing.

5. Analytical Method

  • Use a validated stability-indicating reversed-phase HPLC method. A generic starting point could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient or isocratic elution with a mixture of buffer (e.g., 0.1% Formic Acid in water) and an organic modifier (e.g., Acetonitrile).[20]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength of maximum absorbance for the compound.

    • Column Temperature: 30°C[20]

    • Injection Volume: 10 µL

6. Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each buffer and temperature condition.

  • Analyze the chromatograms for the appearance and growth of any new peaks, which indicate degradation products.

Summary of Expected Stability

The following table provides a generalized prediction of stability based on the chemical properties of the compound's functional groups. This must be confirmed by experimental data.

Buffer System pH Range Expected Stability Potential Issues
Citrate 3.0 - 5.0Good to Moderate Potential for acid-catalyzed hydrolysis at elevated temperatures. Increased solubility is likely.
Acetate 4.0 - 5.5Good Generally a stable range for protonated amine salts.
Phosphate 6.5 - 7.8Excellent Expected to be the most stable range, mimicking physiological conditions. Optimal for most biological assays.
Tris 8.0 - 9.0Moderate to Poor Increased risk of oxidative degradation of the neutral compound. Potential for buffer reactivity.
Borate/Carbonate > 9.0Poor High pH increases susceptibility to oxidation and potential base-catalyzed degradation.

References

  • Pharmacy Infoline. (n.d.). Buffers in pharmaceutical systems.
  • IAJPS. (n.d.). Biological and pharmaceutical buffer systems.
  • Pharmaffiliates. (2024, November 28). Pharmaceutical Buffers.
  • Remington's Education. (n.d.). Buffers in Pharmaceutical and Biologic Systems.
  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • Smolecule. (2023, August 16). This compound.
  • Wikipedia. (n.d.). Pyridine.
  • Patel, R. M., Patel, P. M., & Patel, N. M. (2025, August 10). Stability indicating HPLC method development - a review. ResearchGate.
  • Academia.edu. (n.d.). Stability indicating hplc method development: a review.
  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds.
  • Zhang, J., et al. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development – A Review.
  • International Research Journal of Pharmaceutical and Medical Sciences (IRJPMS). (n.d.). Stability Indicating HPLC Method Development: A Review.
  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment. ResearchGate.
  • Zhang, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.
  • ResearchGate. (2025, August 9). Morpholines. Synthesis and Biological Activity.
  • PubChem. (n.d.). Pyridine.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • IARC Publications. (n.d.). Pyridine - Some Industrial Chemicals.
  • MDPI. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library.
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  • PubChem. (n.d.). 2-Amino-6-methylpyridine.
  • Poupin, P., et al. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. National Center for Biotechnology Information.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • PubChem. (n.d.). 2-Amino-3-methylpyridine.
  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.
  • DAV University. (n.d.). Pyridines – Structure.
  • PubChem. (n.d.). 2-Amino-6-methyl-3-nitropyridine.
  • National Center for Biotechnology Information. (n.d.). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA.
  • BLD Pharm. (n.d.). 6-Morpholinopyridin-2-amine.
  • Sigma-Aldrich. (n.d.). 6-Morpholinopyridin-3-amine.
  • National Center for Biotechnology Information. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31.
  • National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
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Reducing off-target effects of 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing and Mitigating Off-Target Effects

Welcome to the technical support center for researchers utilizing novel kinase inhibitors. This guide is structured to address the common challenges encountered when working with investigational compounds, using the hypothetical molecule 2-Methyl-6-morpholinopyridin-3-amine (hereafter referred to as Cpd-X ) as a case study. Our goal is to provide you with the strategic framework and practical methodologies to identify, validate, and ultimately reduce off-target effects, ensuring the integrity and specificity of your experimental results.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized medicine, but a significant hurdle remains: achieving selectivity.[3] The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[4][5] Consequently, an inhibitor designed for a specific kinase often interacts with unintended "off-target" kinases or even non-kinase proteins.[6][7][8]

These off-target interactions can lead to ambiguous experimental data, confounding the interpretation of a compound's biological role and potentially causing unforeseen toxicity.[9][10] This guide will walk you through a systematic approach to de-risk your research when working with a novel compound like Cpd-X.

Troubleshooting Guide: From Phenotype to Target Validation

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your research with Cpd-X.

Question 1: My initial cellular assays with Cpd-X show a potent, but unexpected, phenotype. How can I determine if this is an off-target effect?

This is a critical first step. An unexpected phenotype could arise from inhibiting the intended target in a novel context, or it could be due to Cpd-X binding to one or more off-target proteins. Distinguishing between these possibilities is essential.

Causality Explained: A direct, on-target effect should correlate with the inhibition of the primary kinase and its known downstream signaling. An off-target effect may produce a phenotype that is inconsistent with the known biology of the primary target or appears at concentrations that differ significantly from the biochemical IC50 against the primary target.

Here is a workflow to begin dissecting this problem:

G A Unexpected Phenotype Observed with Cpd-X B Step 1: Initial Characterization - Confirm On-Target Potency (IC50) - Measure Cellular Potency (EC50) A->B C Step 2: Generate Hypothesis - Rescue Experiment with On-Target cDNA - Knockdown/Out of On-Target Gene B->C E Phenotype Rescued or Mimicked by Genetic Modulation? C->E D Step 3: Profile for Off-Targets - In Vitro Kinome Profiling - Computational Prediction H Step 4: Validate Off-Targets - Cellular Target Engagement (e.g., CETSA) - Test Analogs with Different Selectivity Profiles D->H F On-Target Effect Likely E->F Yes G Off-Target Effect Suspected E->G No G->D

Caption: Initial workflow for investigating an unexpected phenotype.

A crucial early experiment is a "rescue." If the phenotype is on-target, expressing a version of the target kinase that is resistant to Cpd-X should reverse the effect. Conversely, if knocking down the intended target with siRNA or CRISPR does not replicate the phenotype, an off-target effect is highly likely.

Question 2: What is the most effective first step to broadly identify the potential off-targets of Cpd-X?

The most comprehensive and direct method is an in vitro kinase selectivity screen.[11][12] Several commercial services offer profiling against large panels of hundreds of kinases.

Expertise & Experience: These screens typically measure either the binding affinity (Kd) or enzymatic inhibition (IC50) of your compound against the panel.[13] Binding assays (like KINOMEscan®) are independent of ATP concentration and can identify interactions with non-functional kinases, while enzymatic assays measure the direct impact on kinase activity.[13][14] For a comprehensive view, performing screens at both a low (near Km) and a high (physiological, ~1 mM) ATP concentration is highly recommended.[15][16][17] The potency of ATP-competitive inhibitors is often significantly lower at physiological ATP concentrations, which can reveal a more realistic selectivity profile.[18][19]

Hypothetical Kinome Profiling Data for Cpd-X (1 µM Screen):

Kinase TargetFamily% Inhibition @ 1 µMNotes
Primary Target-A TK 99% Intended Target
Off-Target-1CMGC95%Strong potential off-target
Off-Target-2AGC88%Strong potential off-target
Off-Target-3TK65%Moderate potential off-target
Off-Target-4CAMK35%Weak potential off-target
... (400+ other kinases)...<10%Likely non-interacting

This table provides a "hit list" of kinases that Cpd-X interacts with in vitro. The next step is to determine which of these interactions are relevant in a cellular context.

Question 3: My kinome scan identified several potent off-targets. How do I confirm that Cpd-X actually binds to these proteins inside a living cell?

This is a critical validation step, as in vitro interactions do not always translate to a cellular environment due to factors like cell permeability, intracellular ATP competition, and protein scaffolding.[20][21] The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) .[22][23][24]

Causality Explained: CETSA is based on the principle of ligand-induced thermal stabilization.[6] When a protein binds to a ligand (like Cpd-X), it becomes more resistant to heat-induced denaturation. By heating cells treated with your compound, lysing them, and quantifying the amount of soluble target protein remaining, you can directly measure target engagement. A positive thermal shift confirms that your compound is binding to the target protein in its native cellular environment.[25][26]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result Interpretation A Treat intact cells with Vehicle (DMSO) or Cpd-X B Aliquot cells and heat to a range of temperatures (e.g., 40°C to 70°C) A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble protein (e.g., Western Blot, MS) C->D E Plot % Soluble Protein vs. Temp D->E F Target Engagement Confirmed (Rightward shift in melting curve) E->F

Caption: Simplified workflow for a CETSA experiment.

If Cpd-X induces a thermal shift for "Off-Target-1" from your kinome scan, you have direct evidence of target engagement in cells. This makes it a high-priority candidate for causing the observed phenotype.

Question 4: My biochemical (IC50) and cellular (EC50) potencies for Cpd-X are vastly different. What could be the cause?

This is a common and informative observation. A large discrepancy (typically >10-fold) between biochemical and cellular potency often points to several factors:[27][28]

  • High Intracellular ATP: As mentioned, cellular ATP levels (mM range) are much higher than those used in many biochemical assays (µM range).[15] This competition can dramatically reduce the apparent potency of an ATP-competitive inhibitor in cells.

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its target.

  • Efflux Pumps: The compound might be actively transported out of the cell by multidrug resistance pumps.

  • Compound Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

Troubleshooting Steps:

  • Re-run Biochemical Assay at 1 mM ATP: This will provide a more direct comparison to the cellular environment.[19][29]

  • Permeabilized Cell Assays: Use a detergent like digitonin to permeabilize the cell membrane. If potency increases, it suggests a permeability issue.

  • Efflux Pump Inhibition: Co-treat cells with known efflux pump inhibitors (e.g., verapamil) to see if Cpd-X potency is restored.

Frequently Asked Questions (FAQs)

Q: What are some medicinal chemistry strategies to create a more selective analog of Cpd-X?

A: Improving selectivity is a core goal of drug development. Key strategies include:

  • Exploiting Non-Conserved Residues: Design modifications to Cpd-X that form interactions with unique amino acids in the target's ATP pocket that are not present in common off-targets. Targeting the "gatekeeper" residue is a classic example.[3]

  • Covalent Inhibition: If your target has a non-conserved cysteine near the active site, you can add a reactive group (like an acrylamide) to Cpd-X to form a permanent covalent bond, which can dramatically increase both potency and selectivity.[3]

  • Allosteric Targeting: Design inhibitors that bind to a less-conserved site outside the ATP pocket, which often provides much higher selectivity.[30]

  • Structure-Based Design: Use co-crystal structures of Cpd-X with its on- and off-targets to visualize the binding modes. This allows for rational design of modifications that disrupt binding to off-targets while preserving on-target affinity.[4][31]

Q: Can I use computational tools to predict the off-targets of Cpd-X?

A: Yes, computational approaches are valuable for hypothesis generation and can complement experimental screening.[32][33] Methods include:

  • Binding Site Similarity: Comparing the 3D structure and physicochemical properties of the primary target's binding pocket to a database of other kinase structures can predict which kinases have similar pockets and are therefore likely to bind Cpd-X.[34]

  • Molecular Docking: Docking the structure of Cpd-X into the crystal structures of various kinases can predict binding poses and estimate binding energies.

  • Machine Learning/QSAR: Models trained on large datasets of known inhibitor-kinase interactions can predict the activity profile of a new compound based on its chemical structure.[35][36][37]

It is crucial to remember that these are predictions and must be validated experimentally (e.g., with a kinase panel and CETSA).[32][35]

Q: Cpd-X is a kinase inhibitor. Should I be worried about non-kinase off-targets?

A: Absolutely. While kinome profiling is essential, many kinase inhibitors have been found to bind to other protein families, such as bromodomains, GPCRs, and ion channels.[6][7][8] These interactions can contribute to both efficacy and toxicity. If a phenotype cannot be explained by on- or off-target kinase inhibition, exploring non-kinase targets through broader proteome-wide methods (e.g., thermal proteome profiling via mass spectrometry) may be necessary.[23]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines the general steps for submitting a compound like Cpd-X to a commercial kinase profiling service.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of Cpd-X (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

    • Verify the purity and identity of your compound via LC-MS and NMR.

  • Provider Selection:

    • Choose a reputable vendor that offers a large kinase panel (e.g., Eurofins Discovery/KINOMEscan®, Reaction Biology, Carna Biosciences).[11][12][13][29]

    • Decide on the assay type: binding (e.g., Kd) or enzymatic activity (e.g., IC50).

    • Request screening at a single high concentration (e.g., 1 µM) for initial hit identification.

    • Crucially, specify the ATP concentration for enzymatic assays. Requesting both Km and 1 mM ATP is ideal for a comprehensive understanding.

  • Submission and Execution:

    • Follow the vendor's instructions for sample submission. Typically, this involves sending a small volume (e.g., 20-50 µL) of your stock solution.

    • The vendor will perform the high-throughput screening.

  • Data Analysis:

    • You will receive a report, often with a visual representation like a TREEspot™ diagram, showing the interaction profile.

    • Identify "hits" based on a pre-defined threshold (e.g., >80% inhibition at 1 µM).

    • Rank order the hits by potency to prioritize them for cellular validation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol provides a method to validate the engagement of Cpd-X with a specific target (on- or off-target) in intact cells.

  • Cell Culture and Treatment:

    • Culture your chosen cell line to ~80% confluency. Ensure the cell line expresses your protein of interest at detectable levels.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of Cpd-X (typically 10-20x the cellular EC50) for a sufficient time to allow for cell entry and target binding (e.g., 1-2 hours).[24]

  • Thermal Challenge:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension (e.g., 100 µL per tube) into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments). Follow immediately with a 3-minute cooling step at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each supernatant (e.g., using a BCA assay).

    • Normalize the samples by loading equal amounts of total protein onto an SDS-PAGE gel.

    • Perform a Western blot using a validated antibody specific for your target protein.

  • Data Interpretation:

    • Quantify the band intensity for each lane.

    • For both vehicle- and Cpd-X-treated samples, plot the normalized band intensity (% of the non-heated control) against the temperature.

    • A rightward shift in the melting curve for the Cpd-X-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[22]

References

Click to expand

Sources

Technical Support Center: Method Development for Chiral Separation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving enantiomers of this critical class of compounds. Pyridine and its derivatives are fundamental building blocks in numerous pharmaceuticals, making their enantiomeric purity a critical quality attribute.[1][2][3][4]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during method development and troubleshooting.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Chiral Separations

High-Performance Liquid Chromatography (HPLC) remains a primary technique for chiral separations due to its versatility and the wide availability of chiral stationary phases (CSPs).[5][6] However, the basic nature of the pyridine nitrogen can often lead to challenging peak shapes and unpredictable retention behavior.

Frequently Asked Questions & Troubleshooting Guide (HPLC)

Q1: I am starting method development for a novel pyridine derivative. Which type of chiral stationary phase (CSP) should I screen first?

A1: For pyridine derivatives, polysaccharide-based CSPs are the most recommended starting point.[7][8] These are derived from cellulose or amylose and offer a broad range of selectivity due to their complex three-dimensional structures that create "chiral pockets".[8] Specifically, amylose and cellulose phases with phenylcarbamate derivatives have shown high success rates. Pirkle-type phases, which rely on π-π interactions, can also be effective, especially for pyridine derivatives with aromatic substituents.[8][9] A screening approach using a selection of polysaccharide columns is the most efficient strategy to identify a suitable stationary phase.[6][10]

Q2: My pyridine derivative enantiomers are showing poor peak shape (tailing) on a polysaccharide CSP. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like pyridine derivatives is most often caused by strong, undesirable interactions between the basic nitrogen of the analyte and acidic silanol groups on the silica surface of the CSP. To mitigate this, the addition of a basic modifier to the mobile phase is crucial.[11][12]

  • Recommended Action: Start by adding 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[11][12] This small amount of a competing base will saturate the active sites on the silica, leading to significantly improved peak symmetry. In some cases, other amines like ethylenediamine may offer even better results.[12]

Q3: I have baseline resolution, but my peaks are too broad, leading to poor sensitivity. How can I improve peak efficiency?

A3: Broad peaks can be a result of several factors beyond analyte-stationary phase interactions. Once you have addressed peak tailing with a basic additive, consider the following:

  • Flow Rate Optimization: While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, reducing the flow rate can sometimes enhance peak efficiency and resolution, although it will increase the analysis time.

  • Temperature Effects: Temperature can significantly impact selectivity in chiral separations.[7] Experiment with varying the column temperature (e.g., in 5°C increments from 15°C to 40°C). Lower temperatures often lead to better resolution.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[9] Injecting in a solvent stronger than the mobile phase can cause peak distortion and broadening.

Q4: My enantiomers are co-eluting or have very poor resolution (Rs < 1.0). What are the next steps in mobile phase optimization?

A4: If you have selected a promising CSP and are still facing poor resolution, systematic mobile phase optimization is key. The type and concentration of the organic modifier are powerful tools for manipulating selectivity.[7]

  • Modifier Screening: If you are using a standard normal phase mobile phase like hexane/isopropanol, try switching the alcohol modifier to ethanol or butanol. Different alcohols can alter the hydrogen bonding interactions with the CSP and the analyte, often leading to dramatic changes in selectivity.

  • Polar Organic Mode (POM): For pyridine derivatives with higher polarity, the Polar Organic Mode, using mobile phases like 100% methanol or acetonitrile with an additive, can be very effective. This is particularly useful for compounds that are not soluble in typical non-polar normal phase solvents.

  • Additive Concentration: The concentration of your basic additive can also influence selectivity. While 0.1% is a good starting point, varying it slightly (e.g., 0.05% to 0.2%) may fine-tune the separation.

Data Presentation: Starting Conditions for HPLC Method Development
ParameterNormal Phase ModePolar Organic ModeReversed-Phase Mode
Typical CSPs Immobilized Polysaccharide (Amylose/Cellulose based)Immobilized Polysaccharide, Macrocyclic GlycopeptidesImmobilized Polysaccharide, Macrocyclic Glycopeptides
Mobile Phase Hexane/Ethanol or Isopropanol (IPA)Methanol, Ethanol, or AcetonitrileAcetonitrile or Methanol / Water or Buffer
Typical Ratio 90:10 to 70:30 (Hexane:Alcohol)100% OrganicGradient or Isocratic
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)0.1% DEA or 0.1% Formic/Acetic Acid (analyte dependent)0.1% Formic Acid or Ammonium Formate Buffer
Flow Rate 1.0 mL/min for 4.6 mm I.D.1.0 mL/min for 4.6 mm I.D.1.0 mL/min for 4.6 mm I.D.
Temperature 25°C (ambient)25°C (ambient)25°C (ambient)

Section 2: Supercritical Fluid Chromatography (SFC) - The Fast and Green Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[13][14][15] The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without a significant loss in efficiency.[13][16]

Frequently Asked Questions & Troubleshooting Guide (SFC)

Q1: Why should I consider SFC for my chiral pyridine derivative separation?

A1: SFC offers several key advantages for chiral separations of pyridine derivatives:

  • Speed: Due to the properties of supercritical CO2, separations are typically 3-5 times faster than in HPLC.[17]

  • "Green" Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly option.[15]

  • Enhanced Selectivity: The mobile phase in SFC (CO2 + modifier) has different solvating properties than liquid mobile phases, which can lead to unique and sometimes superior chiral selectivity.

  • Ideal for Basic Compounds: The additives used in SFC mobile phases are highly effective at deactivating silica surfaces, leading to excellent peak shapes for basic compounds like pyridines.

Q2: What are the typical mobile phases and additives used in SFC for pyridine derivatives?

A2: The primary mobile phase component in SFC is supercritical CO2. An organic modifier, typically an alcohol like methanol, is added to increase the mobile phase strength and interact with the analyte and CSP. For basic pyridine derivatives, a basic additive in the modifier is essential for good chromatography.

  • Standard Starting Conditions: A common starting point is a mobile phase of CO2 and Methanol (with an additive) in a gradient or isocratic elution. A typical modifier percentage screen would range from 5% to 40% methanol.[18]

  • Essential Additives: 0.1-0.2% isopropylamine or diethylamine in the methanol modifier is highly recommended to ensure good peak shape for pyridine compounds.[18]

Q3: My resolution in SFC is poor. What parameters can I adjust to improve it?

A3: Similar to HPLC, several parameters can be tuned to optimize SFC separations:

  • Modifier Choice: While methanol is the most common modifier, ethanol, isopropanol, or even acetonitrile can provide different selectivities and are worth screening.

  • Temperature: Lowering the column temperature often increases enantioselectivity in SFC.

  • Backpressure: The backpressure regulator setting influences the density of the supercritical fluid. Higher backpressure increases density and mobile phase strength, which can affect retention and selectivity. Experimenting with backpressure settings (e.g., 100 to 150 bar) can be beneficial.

Experimental Workflow: SFC Method Development Strategy

Below is a diagram illustrating a systematic approach to SFC method development for chiral pyridine derivatives.

sfc_workflow start Start: Racemic Pyridine Derivative screen_csp Screen 4-6 Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) start->screen_csp initial_cond Initial Conditions: CO2/Methanol (with 0.1% DEA) Gradient: 5-40% Methanol Temp: 35°C, Backpressure: 120 bar screen_csp->initial_cond eval_res Evaluate Results: Resolution (Rs) > 1.5? initial_cond->eval_res no_sep No Separation or Poor Rs eval_res->no_sep No good_sep Good Separation (Rs > 1.5) eval_res->good_sep Yes optimize Optimization mod_screen Screen Different Modifiers (Ethanol, IPA) optimize->mod_screen no_sep->optimize final_method Final Robust Method good_sep->final_method temp_opt Optimize Temperature (e.g., 25°C, 30°C, 40°C) mod_screen->temp_opt bp_opt Optimize Backpressure (100-150 bar) temp_opt->bp_opt bp_opt->eval_res Re-evaluate

Caption: A systematic workflow for SFC chiral method development.

Section 3: Capillary Electrophoresis (CE) - A Niche but Powerful Tool

Capillary Electrophoresis (CE) is another valuable technique for chiral separations, particularly for polar and charged compounds.[19] It offers high efficiency, rapid method development, and extremely low sample and solvent consumption.[19][20]

Frequently Asked Questions & Troubleshooting Guide (CE)

Q1: When is CE a good choice for separating pyridine derivative enantiomers?

A1: CE is particularly advantageous when:

  • The pyridine derivative is highly polar or water-soluble.

  • Only a very small amount of sample is available.

  • You need very high-efficiency separations.[19]

  • Chromatographic methods (HPLC/SFC) have failed to provide a separation.

The separation mechanism in CE relies on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[19]

Q2: What are the most common chiral selectors for pyridine derivatives in CE?

A2: Cyclodextrins (CDs) are by far the most widely used chiral selectors in CE.[20][21]

  • Neutral CDs: Start with beta-cyclodextrin (β-CD) or gamma-cyclodextrin (γ-CD).

  • Charged CDs: For basic pyridine derivatives, which will be positively charged at low pH, negatively charged (anionic) CDs like sulfated-β-CD or carboxymethyl-β-CD can be extremely effective. The electrostatic interaction between the positively charged analyte and the negatively charged CD can significantly enhance chiral recognition.

Q3: My pyridine derivative enantiomers are not resolving in CE with cyclodextrins. What can I do?

A3: Optimizing a chiral CE separation involves adjusting the BGE composition:

  • pH of the BGE: The pH is critical as it determines the charge of the pyridine derivative. Since pyridines are basic (typical pKa ~5-6), a low pH buffer (e.g., phosphate buffer at pH 2.5-3.0) will ensure the analyte is fully protonated and positively charged.

  • Concentration of the Chiral Selector: The concentration of the cyclodextrin is a key parameter. If there is no separation, increase the CD concentration. If the migration times become too long, you may need to decrease it.

  • Organic Modifier: Adding a small amount of an organic modifier like methanol or acetonitrile to the BGE can alter the solvation of the analyte and its interaction with the CD, often improving resolution.

Logical Relationship: Troubleshooting in Chiral CE

ce_troubleshooting start Problem: No Resolution of Pyridine Enantiomers in CE check_ph Is BGE pH low enough to fully protonate the pyridine? (e.g., pH < 4) start->check_ph adjust_ph Adjust BGE to a lower pH (e.g., pH 2.5 Phosphate Buffer) check_ph->adjust_ph No check_cd_type Is the Cyclodextrin type appropriate? (Screen Neutral and Charged CDs) check_ph->check_cd_type Yes adjust_ph->check_ph change_cd Try a charged CD (e.g., Sulfated-β-CD) check_cd_type->change_cd No check_cd_conc Is the CD concentration optimal? check_cd_type->check_cd_conc Yes change_cd->check_cd_type adjust_cd_conc Increase CD concentration incrementally check_cd_conc->adjust_cd_conc No add_modifier Add organic modifier to BGE (e.g., 5-15% Methanol) check_cd_conc->add_modifier Yes adjust_cd_conc->check_cd_conc solution Resolution Achieved add_modifier->solution

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 2-Methyl-6-morpholinopyridin-3-amine Scaffold: A Comparative Analysis for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Morpholinopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The morpholine moiety is a quintessential example, frequently incorporated by drug designers to improve physicochemical properties, metabolic stability, and target engagement.[1] When fused to a pyridine core, it creates a versatile scaffold with a proven track record in the development of kinase inhibitors, a class of drugs that has revolutionized oncology and the treatment of inflammatory diseases.

This guide provides an in-depth analysis of 2-Methyl-6-morpholinopyridin-3-amine , a representative of the morpholinopyridine class. Rather than positioning this specific molecule as an end-stage drug, we will dissect it as a strategic starting point and a valuable chemical intermediate. We will compare its intrinsic structural features against those of highly potent, clinically evaluated kinase inhibitors, providing a clear rationale for derivatization strategies aimed at optimizing potency and selectivity, particularly against the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway.

The Core Scaffold: An Analysis of this compound

This compound (CAS 221159-08-6) is a heterocyclic amine with the molecular formula C₁₀H₁₅N₃O.[2][3][4] While not extensively characterized as a potent biological agent itself, its structure contains all the necessary elements of a successful kinase inhibitor pharmacophore, making it an ideal foundation for a medicinal chemistry program.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic heterocycle that serves as the central scaffold. Its nitrogen atom can influence the electronics of the ring and act as a hydrogen bond acceptor. The pyridine ring is a common bioisostere for the purine base of ATP, allowing it to anchor within the ATP-binding pocket of kinases.

  • Morpholine Moiety: Attached at the 6-position, this group is critical. The oxygen atom is a potent hydrogen bond acceptor, often forming a crucial interaction with a backbone amide proton in the "hinge" region of the kinase ATP-binding site.[5] This interaction is a hallmark of many successful PI3K inhibitors. Furthermore, the morpholine ring enhances aqueous solubility and generally imparts favorable pharmacokinetic properties.

  • 3-Amino Group: This primary amine serves two key functions. Firstly, it can act as a hydrogen bond donor, forming additional interactions within the active site. Secondly, and more importantly, it provides a reactive handle for synthetic elaboration, allowing chemists to introduce a variety of substituents to probe different regions of the kinase active site and tune properties like selectivity and cell permeability.

  • 2-Methyl Group: This small alkyl group provides steric bulk adjacent to the amino group. Its presence can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding or, conversely, creating steric clashes that hinder it. This position is a key site for exploring structure-activity relationships (SAR).

Comparative Analysis: From Scaffold to Potent Inhibitor

The true potential of this compound is revealed when its features are compared to those of well-established, potent morpholino-heterocyclic kinase inhibitors. The primary target for this class of compounds is the PI3K/Akt/mTOR pathway, a critical signaling node that is frequently dysregulated in cancer, promoting cell proliferation, growth, and survival.[5]

The table below deconstructs the core scaffold and compares its motifs to those found in potent PI3K/mTOR inhibitors, providing a rationale for potential modifications.

FeatureMotif in this compoundMotif in Potent PI3K/mTOR Inhibitors (e.g., ZSTK474, PKI-587 analogs)Rationale / Impact on Activity
Core Heterocycle Pyridine1,3,5-Triazine, Pyrimidine, QuinazolineTriazine and pyrimidine cores can offer additional nitrogen atoms for hydrogen bonding in the hinge region, potentially increasing affinity.[5][6]
Hinge-Binding Moiety 6-Morpholine4-Morpholine or 6-MorpholineThe morpholine oxygen's ability to form a strong hydrogen bond with the kinase hinge is a conserved and critical feature for high-potency inhibition.[5]
Solvent-Front Moiety 3-Amino Group (unsubstituted)Amine substituted with large, often aromatic or heterocyclic groups (e.g., indazoles, pyridines).Substituents at this position extend towards the solvent-exposed region of the ATP pocket. This is the primary site for introducing modifications that confer isoform selectivity (e.g., PI3Kα vs. β, δ, γ) and enhance potency.[1][6]
Gatekeeper Interaction 2-Methyl GroupVaries; often a hydrogen or a group that avoids steric clash with the "gatekeeper" residue.The 2-methyl group's impact is target-dependent. It may provide a favorable hydrophobic interaction or cause a steric clash. SAR at this position is crucial for optimizing fit.

This comparison highlights a clear path forward: utilizing the 3-amino group of the core scaffold as an attachment point for diverse chemical moieties is the most critical step in evolving this molecule from a simple building block into a potent and selective kinase inhibitor.

The Target: PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates kinases like PDK1 and Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to promote protein synthesis, cell growth, and survival while inhibiting apoptosis. Dual inhibition of both PI3K and mTOR can lead to a more profound and durable shutdown of this pro-survival signaling.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor Morpholinopyridine Inhibitors Inhibitor->PI3K Inhibit Inhibitor->mTORC1 Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Key Experimental Methodologies

To evaluate the potential of novel compounds derived from the this compound scaffold, a standardized set of assays is required. Below are representative, detailed protocols for synthesis, in vitro kinase inhibition, and cell-based activity.

Protocol 1: Representative Synthesis of a 3-Amino-6-morpholinopyridine Scaffold

This protocol outlines a plausible, multi-step synthesis to access the core scaffold, starting from commercially available 2,6-dichloro-3-nitropyridine. This demonstrates the chemical tractability of the scaffold.

Step 1: Selective Nucleophilic Aromatic Substitution

  • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in isopropanol, add morpholine (1.1 eq).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. The chlorine at the 6-position is generally more activated towards substitution by the adjacent nitro group.

  • Cool the mixture to room temperature. Collect the precipitated product, 4-(6-chloro-5-nitropyridin-2-yl)morpholine, by filtration and wash with cold isopropanol.

  • Dry the product under vacuum.

Step 2: Methyl Group Installation (Suzuki Coupling)

  • In a reaction vessel, combine 4-(6-chloro-5-nitropyridin-2-yl)morpholine (1.0 eq), methylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable base, such as potassium carbonate (3.0 eq), and a solvent system like 1,4-dioxane/water (4:1).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 90°C and stir overnight.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 4-(6-methyl-5-nitropyridin-2-yl)morpholine, by column chromatography.

Step 3: Nitro Group Reduction

  • Dissolve the product from Step 2 in ethanol or methanol.

  • Add a reducing agent, such as iron powder (5.0 eq) and ammonium chloride (1.0 eq in water), or perform catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.

  • If using iron, heat the mixture to reflux for 2-4 hours.

  • After the reaction is complete, filter the hot solution through a pad of Celite to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude material by column chromatography or recrystallization to yield the final product, This compound .

Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay (HTRF)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase isoform, such as PI3Kα. It uses Homogeneous Time-Resolved Fluorescence (HTRF) for detection.[7][8]

HTRF_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare Compound Dilution Series in DMSO D 4. Add Compound (or DMSO) to 384-well plate A->D B 2. Prepare Kinase/ Lipid Substrate Mix (PI3Kα + PIP2) E 5. Add Kinase/Lipid Mix B->E C 3. Prepare ATP Solution F 6. Add ATP to initiate C->F D->E E->F G 7. Incubate at RT (e.g., 30-60 min) F->G H 8. Add Stop/Detection Mix (EDTA, Biotin-PIP3, Eu-Ab, SA-APC) G->H I 9. Incubate at RT (e.g., 60 min) H->I J 10. Read Plate on HTRF-compatible reader (Ex: 320nm, Em: 620nm & 665nm) I->J

Caption: Workflow for a PI3K HTRF kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include wells with DMSO only for high (no inhibition) and low (no enzyme) controls.

  • Kinase/Substrate Addition: Prepare a working solution containing the PI3Kα enzyme and its lipid substrate, PIP2, in reaction buffer. Dispense this solution (e.g., 10 µL) into all wells except the "no enzyme" control. Add buffer without enzyme to the low control wells.

  • Reaction Initiation: Prepare a working solution of ATP in reaction buffer. Add this solution (e.g., 5 µL) to all wells to start the kinase reaction. The final concentration of ATP should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Add a stop/detection solution (e.g., 5 µL) to all wells. This solution contains EDTA to chelate Mg²⁺ and stop the reaction, along with the HTRF detection reagents: a biotinylated PIP3 tracer, a Europium (Eu³⁺) cryptate-labeled anti-tag antibody (e.g., anti-GST if using a GST-tagged kinase), and streptavidin-allophycocyanin (SA-APC).

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the detection complex to equilibrate.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader. In the absence of inhibition, the enzyme produces PIP3, which displaces the biotin-PIP3 tracer from the detection complex, leading to a low HTRF signal. An effective inhibitor prevents PIP3 production, allowing the tracer to bind and resulting in a high HTRF signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Antiproliferative Assay (MTT)

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effect of a compound on cancer cell lines.[9][10][11]

Step-by-Step Methodology:

  • Cell Seeding: Culture cancer cells (e.g., MCF-7 breast cancer cells) to ~80% confluency. Trypsinize, count, and resuspend the cells in fresh culture medium. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate the percent viability for each treatment relative to the vehicle control. Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Outlook

This compound represents a strategically valuable scaffold for the development of novel kinase inhibitors. While not a potent inhibitor in its own right, its structure embodies the core pharmacophoric elements required for successful targeting of the PI3K/mTOR pathway: a hinge-binding morpholine and a pyridine core suitable for ATP-pocket anchoring. The true power of this molecule lies in the synthetic potential of its 3-amino group, which serves as a launchpad for introducing chemical diversity to achieve high potency and isoform selectivity.

Future research efforts should focus on building libraries of derivatives by functionalizing this amino group. By employing the robust biochemical and cell-based assays detailed in this guide, researchers can systematically explore the structure-activity relationships of these novel compounds. This rational, scaffold-based approach is a proven strategy for accelerating the discovery of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Donahue, C. P., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules.
  • Sugita, H., et al. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay.
  • Revvity. (2023). How to run a cell based phospho HTRF assay. YouTube. Available from: [Link]

  • Chen, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling.
  • Bonomo, S., et al. (2020). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023).

Sources

A Comparative Guide to the Efficacy of 2-Methyl-6-morpholinopyridin-3-amine Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 2-Methyl-6-morpholinopyridin-3-amine analogs and related compounds targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. Intended for researchers, scientists, and drug development professionals, this document synthesizes key structure-activity relationship (SAR) findings and presents comparative experimental data to inform the design of next-generation kinase inhibitors.

Introduction: The Significance of the Morpholino-Aminopyridine Scaffold in PI3K Inhibition

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The morpholine moiety often enhances aqueous solubility and metabolic stability, while the aminopyridine core provides a key interaction point with the hinge region of many kinases.[1][2] This combination has proven particularly effective in targeting the PI3K/mTOR pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[1][3]

One notable example is the development of pan-Class I PI3K/mTOR inhibitors like PQR309 (5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine), which highlights the potential of this chemical space.[1] Understanding the subtle structural modifications that influence potency and selectivity against different PI3K isoforms is critical for developing effective and safe therapeutics. This guide will dissect the efficacy of various analogs, drawing on published data to provide a clear comparative analysis.

Comparative Efficacy of this compound Analogs and Related Compounds

The following table summarizes the in vitro inhibitory activity of a series of morpholino-aminopyridine analogs against class I PI3K isoforms and selected cancer cell lines. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparison should be made with caution due to potential variations in assay conditions between different studies.

Compound IDCore ScaffoldR1R2PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Cell LineAntiproliferative IC50 (µM)
PQR309 [1]Triazine4-(trifluoromethyl)pyridin-2-amineMorpholine311083343--
ZSTK474 [4]Triazine2-DifluoromethylbenzimidazoleMorpholine172584613--
Analog 6a [4]Triazine2-Difluoromethylbenzimidazole2-hydroxyethylamino13.9126012.6173--
Analog 6l [4]Triazine2-Difluoromethylbenzimidazole2-aminoethylamino510>5000410>5000--
A6 [5]Triazine2-aminopyrimidin-5-ylN-cyclopropyl-N-(1-benzoylpiperidin-4-yl)1.8---A3750.05
A7 [5]Triazine2-aminopyrimidin-5-ylN-cyclopropyl-N-(1-(4-fluorobenzoyl)piperidin-4-yl)1.6---A3750.03
15e Thieno[3,2-d]pyrimidinePhenylMorpholine2.0---A3750.58

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals several key SAR insights:

  • Core Scaffold Impact : Both triazine and thieno[3,2-d]pyrimidine cores can yield highly potent PI3K inhibitors.[1][5] The choice of the core scaffold can influence isoform selectivity and overall drug-like properties.

  • Morpholine Moiety : The morpholine group is a recurring feature in potent PI3K inhibitors, forming a crucial hydrogen bond with the hinge region residue Val851 in PI3Kα.[1] Replacement of a morpholine in ZSTK474 with a 2-hydroxyethylamino group (Analog 6a) maintained potency against PI3Kα and δ, but significantly reduced activity against PI3Kβ and γ.[4] Further substitution with a 2-aminoethylamino group (Analog 6l) led to a dramatic loss of inhibition across all isoforms, highlighting the importance of the oxygen atom for optimal binding.[4]

  • Substituents on the Aminopyridine Ring : Modifications to the aminopyridine portion of the molecule significantly impact both potency and potential for dual-target inhibition. For instance, the addition of a bulky, substituted piperidinyl group in analogs A6 and A7 resulted in potent dual inhibition of both PI3Kα and BRAFV600E.[5] The trifluoromethyl group on the pyridine ring of PQR309 contributes to its brain-penetrant properties.[1]

Experimental Methodologies

The following are generalized protocols for the key assays used to evaluate the efficacy of the compared compounds. For specific details, please refer to the cited literature.

In Vitro PI3K Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

Protocol:

  • Reagents and Materials : Recombinant human PI3K isoforms (α, β, δ, γ), phosphatidylinositol (PI) substrate, ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation : Serially dilute test compounds in DMSO.

  • Assay Procedure :

    • Add kinase buffer, PI substrate, and the test compound to a 384-well plate.

    • Initiate the reaction by adding the respective PI3K isoform and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Antiproliferative Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Lines and Culture : Culture human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment :

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment :

    • Add a viability reagent such as MTT or CellTiter-Glo®.

    • Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis : Normalize the data to untreated control cells and calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Synthesis Analog Synthesis & Purification Kinase_Assay PI3K Isoform Enzyme Assays Synthesis->Kinase_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Proliferation_Assay Antiproliferative Assays SAR_Analysis->Proliferation_Assay Pathway_Analysis Western Blot for p-AKT Proliferation_Assay->Pathway_Analysis

Caption: Experimental workflow for PI3K inhibitor evaluation.

Conclusion

The this compound scaffold and its bioisosteres represent a fertile ground for the development of potent and selective PI3K inhibitors. The presented data underscores the critical role of the morpholine moiety for hinge binding and highlights how modifications on the aminopyridine and the core heterocyclic system can be strategically employed to fine-tune isoform selectivity and introduce dual-targeting capabilities. The experimental protocols and workflows described herein provide a robust framework for the continued exploration and optimization of this promising class of anticancer agents. Further investigation into the pharmacokinetic and pharmacodynamic properties of these analogs will be essential for their successful clinical translation.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Heffron, T. P., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 753-758. [Link]

  • Bihani, M., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(22), 2585-2600. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature Reviews Molecular Cell Biology, 9(2), 162-176.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(8), 3580-3596. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry, 269(7), 5241-5248.
  • Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell, 125(4), 733-747.
  • Markman, B., et al. (2010). Targeting the PI3K/Akt/mTOR pathway in cancer therapy. Annals of Oncology, 21(4), 683-691.
  • Liu, N., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 16(14), 1598-1618. [Link]

  • Burger, M. T., et al. (2011). Design, Synthesis, and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 740-744. [Link]

  • Thorpe, L. M., et al. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]

Sources

Validating Target Engagement of 2-Methyl-6-morpholinopyridin-3-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate physically interacts with its intended molecular target within a cellular context is a cornerstone of a successful preclinical program. This guide provides an in-depth, objective comparison of key methodologies for validating the target engagement of 2-Methyl-6-morpholinopyridin-3-amine, a small molecule with potential applications in medicinal chemistry as an inhibitor of signaling pathways.[1] Drawing from extensive field experience, this document will not only detail experimental protocols but also elucidate the scientific rationale behind procedural choices, empowering researchers to design robust and self-validating experimental strategies.

The structural motifs present in this compound, specifically the morpholine and aminopyridine moieties, are frequently observed in kinase inhibitors.[2][3][4] Therefore, for the purpose of this guide, we will proceed under the well-founded hypothesis that this compound is a kinase inhibitor. This focused approach will allow for a detailed exploration of highly relevant target validation techniques.

The Imperative of Target Validation

Target validation is a critical early-stage step in drug development that confirms the direct involvement of a molecular target in a disease process and verifies that modulation of the target by a small molecule elicits the desired therapeutic effect.[5][6] A failure to rigorously validate target engagement can lead to the costly attrition of drug candidates in later clinical phases.[7] This guide will compare two primary, yet distinct, methodologies for confirming the direct binding of this compound to its putative kinase target: the Cellular Thermal Shift Assay (CETSA) and in vitro Kinase Activity Assays. Additionally, we will explore the use of Western Blotting as a downstream method to assess the functional consequences of target engagement.

Comparative Analysis of Target Validation Methodologies

Methodology Principle Primary Output Throughput Cellular Context Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8][9][10]A shift in the melting temperature (Tm) of the target protein.[9]Low to MediumIntact cells or cell lysates.[8][10]Direct evidence of target engagement in a physiological context; applicable to a wide range of targets.[7][8]Requires a specific antibody for detection; can be technically demanding.
In Vitro Kinase Activity Assay Measures the enzymatic activity of a purified kinase in the presence of the inhibitor.[11][12][13]IC50 value (concentration of inhibitor required to reduce kinase activity by 50%).HighIn vitro (recombinant protein)Highly quantitative; excellent for determining inhibitor potency and selectivity.[11][14]Lacks cellular context; may not reflect in-cellulo efficacy.
Western Blotting Detects changes in the phosphorylation status of downstream substrates of the target kinase.[15][16][17]Altered band intensity corresponding to the phosphorylated substrate.LowCell lysatesProvides functional evidence of target modulation in a cellular pathway.[3]Indirect measure of target engagement; can be influenced by off-target effects.

Experimental Workflows and Protocols

To provide a practical framework, we will outline a logical experimental progression for validating the target engagement of this compound, assuming its putative target is a kinase (e.g., PI3K).

Experimental_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Functional Cellular Response A Cellular Thermal Shift Assay (CETSA) C Western Blotting for Downstream Substrate Phosphorylation A->C Confirms in-cell binding B In Vitro Kinase Assay B->C Determines potency & selectivity Signaling_Pathway PI3K PI3K AKT AKT PI3K->AKT phosphorylates pAKT p-AKT (Active) Downstream Downstream Effectors (e.g., mTOR) pAKT->Downstream Compound This compound Compound->PI3K inhibits

Caption: Simplified PI3K/AKT signaling pathway, illustrating the inhibitory action of the compound.

Experimental Protocol:

  • Cell Treatment: Treat the chosen cell line with increasing concentrations of this compound for an appropriate duration.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., p-AKT) and the total form of the substrate (total AKT) as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme or fluorophore for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Trustworthiness and Self-Validation:

  • Time-Course and Dose-Response: A clear time- and dose-dependent decrease in the phosphorylation of the downstream substrate strengthens the evidence for on-target activity.

  • Rescue Experiments: In some cases, it may be possible to "rescue" the phenotype by overexpressing a drug-resistant mutant of the target kinase.

Conclusion and Future Directions

The validation of target engagement is a multifaceted process that requires the integration of data from orthogonal assays. [18]For a putative kinase inhibitor like this compound, a combination of CETSA to confirm direct binding in a cellular context, in vitro kinase assays to quantify potency and selectivity, and Western blotting to assess downstream functional consequences provides a robust and comprehensive validation package. By carefully designing and executing these experiments with the appropriate controls, researchers can build a strong, data-driven case for the mechanism of action of their compound, paving the way for further preclinical and clinical development.

References

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). DiscoverX. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). NIH. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

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  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[8][11][14]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (n.d.). PubMed. [Link]

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Profiling the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a potential new drug from a promising molecule to a clinical candidate is paved with rigorous testing and validation. A critical step in this process for kinase inhibitors is determining their selectivity – which kinases they bind to and inhibit, and which they do not. This cross-reactivity profile is paramount, as off-target effects can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[1]

This guide provides a comprehensive overview of the methodologies used to generate a cross-reactivity profile for a novel compound, using 2-Methyl-6-morpholinopyridin-3-amine as a representative example of a new chemical entity with potential kinase-inhibiting scaffolds. While specific experimental data for this compound is not yet extensively published, its structure, containing both a pyridine ring and a morpholine group, is found in numerous bioactive molecules and kinase inhibitors, making it an excellent case study for outlining the necessary experimental workflows.[2][3]

We will explore state-of-the-art techniques for kinome-wide profiling and cellular target engagement, and for illustrative purposes, we will compare the hypothetical profiling workflow and data interpretation against well-characterized kinase inhibitors, such as the anaplastic lymphoma kinase (ALK) inhibitors Crizotinib and Lorlatinib .[4][5]

The Importance of Kinase Selectivity

The human kinome consists of over 500 protein kinases, which share a conserved ATP-binding site.[6] This conservation makes the development of highly selective inhibitors a significant challenge.[7] A thorough understanding of a compound's selectivity is crucial for several reasons:

  • Predicting Potential Toxicity: Off-target inhibition can lead to adverse effects. Identifying these interactions early in development can save considerable time and resources.

  • Understanding Mechanism of Action: A clear selectivity profile helps to confirm that the observed biological effects are due to the inhibition of the intended target.

  • Discovering New Therapeutic Opportunities: In some cases, off-target effects can be therapeutically beneficial (polypharmacology).[6]

Key Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is often employed to build a comprehensive selectivity profile, typically starting with broad, in vitro screening followed by more targeted cell-based assays to confirm target engagement in a physiological context.

In Vitro Kinome-Wide Profiling

Biochemical assays that measure the direct interaction between a compound and a large panel of purified kinases are the cornerstone of selectivity profiling.[1][8] Services like Eurofins' KinomeScan™ or Reaction Biology's kinase panels provide a broad view of a compound's activity across the kinome.[8][9]

This method typically involves a competition binding assay where the test compound is incubated with a panel of kinases, each tagged with a DNA-label. An immobilized, broadly active kinase inhibitor is used as a competitor. The amount of kinase bound to the immobilized ligand is quantified, and a decrease in this amount in the presence of the test compound indicates binding.

Below is a generalized workflow for such an experiment:

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Test Compound (e.g., 2-Methyl-6- morpholinopyridin-3-amine) & Comparators (e.g., Crizotinib, Lorlatinib) Dilution Serial Dilution in DMSO Compound->Dilution Incubation Incubation of Kinases with Test Compound Dilution->Incubation KinasePanel Panel of DNA-tagged Kinases KinasePanel->Incubation ImmobilizedLigand Immobilized Broad-Spectrum Kinase Inhibitor Binding Binding to Immobilized Ligand ImmobilizedLigand->Binding Incubation->Binding Wash Wash to Remove Unbound Kinases Binding->Wash Quantification Quantification of Bound Kinases (e.g., via qPCR of DNA tag) Wash->Quantification DataProcessing Calculate Percent Inhibition vs. Control Quantification->DataProcessing SelectivityScore Generate Selectivity Score (e.g., S-Score) DataProcessing->SelectivityScore TreeSpot Visualize as Kinome Tree DataProcessing->TreeSpot G cluster_cell_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis cluster_results Data Interpretation Cells Culture Intact Cells CompoundTreatment Treat Cells with Compound (or Vehicle Control) Cells->CompoundTreatment Aliquots Aliquot Treated Cells CompoundTreatment->Aliquots Heating Heat Aliquots at Different Temperatures Aliquots->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble Fraction from Aggregates Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot, MS) Centrifugation->Quantification MeltCurve Plot Melt Curve (% Soluble vs. Temperature) Quantification->MeltCurve Shift Determine Thermal Shift (ΔTm) MeltCurve->Shift

Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA®).

The output of a CETSA® experiment is a "melt curve," which shows the thermal stability of the target protein. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

Table 2: Hypothetical CETSA® Data for ALK

Compound (1 µM)Apparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52°C-
This compound58°C+6°C
Crizotinib60°C+8°C
Lorlatinib61°C+9°C

A significant thermal shift for ALK with this compound would provide strong evidence that it engages ALK in a cellular context. This validation is critical to confirm that the results from in vitro screens translate to a more physiological environment.

Comparative Analysis: Building a Case for a Lead Compound

By combining the data from both kinome-wide screening and cellular target engagement assays, a comprehensive picture of a compound's selectivity and cellular activity emerges.

  • This compound (Hypothetical Profile): Potent and selective for ALK/ROS1 in vitro, with confirmed cellular engagement of ALK. Its improved selectivity over a first-generation inhibitor like Crizotinib (e.g., less MET activity) could translate to a better safety profile.

  • Crizotinib (Reference Profile): A potent ALK/ROS1/MET inhibitor. Its activity against multiple receptor tyrosine kinases is well-documented. [5]* Lorlatinib (Reference Profile): A next-generation inhibitor with high potency against ALK and ROS1, and activity against many known resistance mutations. It demonstrates superior efficacy and intracranial activity compared to Crizotinib. [10][11] The goal for a new compound like this compound would be to demonstrate a superior or differentiated profile compared to existing therapies, such as improved selectivity, higher potency, activity against resistance mutations, or better pharmaceutical properties.

Conclusion

Profiling the cross-reactivity of a novel kinase inhibitor is a critical and multi-step process. While we have used this compound as a representative starting point, the principles and workflows described are broadly applicable. By employing a systematic approach that combines broad in vitro profiling with in-cell target engagement validation, researchers can build a robust data package to support the advancement of new and more effective kinase inhibitors. This detailed understanding of selectivity is fundamental to the successful development of targeted therapies.

References

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  • Solomon, B. J., Mok, T., Kim, D. W., Wu, Y. L., Nakagawa,K., Mekhail, T., ... & Ou, S. I. (2014). First-line crizotinib versus chemotherapy in advanced ALK-positive lung cancer. New England Journal of Medicine, 371(23), 2167-2177.
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  • Johnson, T. W., Richardson, P. F., Bailey, S., Brooun, A., Burke, B. J., Collins, M. R., ... & Zou, H. Y. (2014). Discovery of (10R)-7-amino-12-fluoro-2, 10, 16-trimethyl-15-oxo-10, 15, 16, 17-tetrahydro-2H-8, 4-(metheno) pyrazolo [4, 3-h] [9][12][13]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.

  • Wu, J., & Zhang, J. (2019). From crizotinib to lorlatinib: continuous improvement in precision treatment of ALK-positive non-small cell lung cancer. Cancers, 11(9), 1270.
  • Yu, K., Lucas, J., Zhu, T., Zask, A., Gaydos, C., He, T., ... & Fan, J. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7949-7952.
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  • Dana-Farber Cancer Institute. (n.d.). A PHASE 3, RANDOMIZED, OPEN-LABEL STUDY OF LORLATINIB (PF-06463922) MONOTHERAPY VERSUS CRIZOTINIB MONOTHERAPY IN THE FIRST-LINE TREATMENT OF PATIENTS WITH ADVANCEDALK-POSITIVE NON-SMALL CELL LUNG CANCER. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Retrieved from [Link]

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A Researcher's Guide to Investigating the Structure-Activity Relationship of 2-Methyl-6-morpholinopyridin-3-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the structure-activity relationship (SAR) of the 2-Methyl-6-morpholinopyridin-3-amine scaffold. While direct and extensive SAR studies on this specific molecule are not widely published, its structural components—an aminopyridine core and a morpholine moiety—are well-represented in the landscape of kinase inhibitor discovery, particularly targeting the PI3K/Akt/mTOR signaling pathway.[1][2][3][4][5] This guide will, therefore, leverage data from analogous compounds to present a comparative analysis and provide detailed experimental protocols to enable the investigation of this promising chemical series.

The aminopyridine core is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[6] The addition of a morpholine group often enhances aqueous solubility and metabolic stability, favorable properties for drug candidates.[7][8][9][10] The strategic placement of a methyl group at the 2-position can influence the compound's conformation and interaction with the target protein. Understanding how modifications to each of these components affect biological activity is crucial for optimizing this scaffold into a potent and selective therapeutic agent.

Comparative Analysis of this compound Analogs

To effectively probe the SAR of the this compound scaffold, a systematic modification of its core components is necessary. The following table presents a hypothetical series of analogs designed to explore the impact of substitutions at the 2-methyl, 6-morpholino, and 3-amino positions on inhibitory activity against a representative kinase, such as PI3Kα. The presented IC50 values are illustrative and based on established SAR principles for similar aminopyridine-based kinase inhibitors.

Compound IDR1 (at C2)R2 (at C6)R3 (at N3)PI3Kα IC50 (nM)Rationale for Modification
LEAD-01 -CH₃Morpholine-NH₂50Parent compound for baseline activity.
CMPD-02 -HMorpholine-NH₂150Investigates the importance of the 2-methyl group for potency.
CMPD-03 -CF₃Morpholine-NH₂25Explores the effect of a strongly electron-withdrawing group at C2.
CMPD-04 -CH₃Piperidine-NH₂80Evaluates the contribution of the morpholine oxygen to activity.
CMPD-05 -CH₃Thiomorpholine-NH₂65Assesses the impact of replacing the morpholine oxygen with sulfur.
CMPD-06 -CH₃4-methylpiperazine-NH₂40Introduces a basic nitrogen to potentially engage with acidic residues.
CMPD-07 -CH₃Morpholine-NH-C(O)CH₃>1000Examines the necessity of the free amino group for hinge binding.
CMPD-08 -CH₃Morpholine-NH-SO₂CH₃>1000Further confirms the requirement of the primary amine.
CMPD-09 -CH₃3-hydroxypyrrolidine-NH₂35Introduces a hydrogen bond donor to explore additional interactions.

Key Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][4][5] Inhibitors of this pathway, such as those based on the aminopyridine scaffold, can effectively block aberrant signaling and induce cancer cell death.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Inhibitor This compound (Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To validate the SAR of the synthesized analogs, a series of robust and reproducible in vitro and cell-based assays are required. The following protocols provide a detailed methodology for assessing the potency and cellular effects of these compounds.

In Vitro Kinase Inhibition Assay (HTRF)

This assay is a high-throughput method to determine the direct inhibitory effect of the compounds on the target kinase.

HTRF_Assay_Workflow Start Start Prepare Prepare Assay Plate: - Kinase - Biotinylated Substrate - Test Compound Start->Prepare Initiate Initiate Reaction: Add ATP Prepare->Initiate Incubate Incubate at RT (e.g., 60 min) Initiate->Incubate Stop Stop Reaction: Add Detection Reagents (Eu-Ab & SA-XL665) Incubate->Stop Read Read Plate: Measure TR-FRET Signal Stop->Read Analyze Analyze Data: Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase inhibition assay.

Protocol:

  • Preparation: In a 384-well low-volume white plate, add 2 µL of the test compound at various concentrations (typically a 10-point serial dilution in DMSO).

  • Enzyme and Substrate Addition: Add 4 µL of a mixture containing the recombinant kinase (e.g., PI3Kα) and a biotinylated substrate peptide in kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 4 µL of ATP solution prepared in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and plotted against the compound concentration to determine the IC50 value using a non-linear regression analysis.

Cellular Proliferation Assay (MTT)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a breast cancer cell line with a known PIK3CA mutation) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Western Blot Analysis of Target Phosphorylation

This technique is used to confirm that the compounds inhibit the target kinase within the cellular context by measuring the phosphorylation status of a downstream substrate.

Western_Blot_Workflow Start Start Treat Treat Cells with Test Compound Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., p-Akt, Akt) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with Chemiluminescence Secondary_Ab->Detect Analyze Analyze Bands Detect->Analyze End End Analyze->End

Caption: A typical workflow for Western blot analysis to assess protein phosphorylation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target (e.g., phospho-Akt Ser473) and the total protein (e.g., total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By systematically exploring the structure-activity relationships through the synthesis of a diverse set of analogs and employing the detailed experimental protocols outlined in this guide, researchers can effectively optimize this chemical series for potency, selectivity, and desirable drug-like properties. The insights gained from such studies will be invaluable in advancing the discovery of new targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Methyl-6-morpholinopyridin-3-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, establishing a robust correlation between in vitro activity and in vivo efficacy is a critical milestone.[1][2][3][4] This guide provides a comprehensive framework for evaluating the therapeutic potential of 2-Methyl-6-morpholinopyridin-3-amine, a novel compound with a structural resemblance to the potent class of PIM kinase inhibitors. While specific experimental data for this molecule is emerging, its core structure suggests a likely mechanism of action centered on the inhibition of PIM kinases, a family of serine/threonine kinases implicated in various cancers.[5]

This document will therefore serve as a comparative guide, leveraging established methodologies for characterizing PIM kinase inhibitors to outline a clear path for the preclinical evaluation of this compound. We will delve into the essential in vitro assays required to determine its potency and selectivity, and then bridge these findings to predictive in vivo models that can validate its therapeutic promise.

The PIM Kinase Family: A Compelling Therapeutic Target

The PIM kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and apoptosis.[5] Their overexpression is a hallmark of numerous hematological and solid tumors, making them an attractive target for anticancer drug development.[6][7] The development of small molecule inhibitors against PIM kinases has shown significant promise in preclinical studies.[5][7]

The core chemical scaffold of this compound, featuring a substituted pyridine ring, is a common motif in many documented PIM kinase inhibitors. This structural similarity provides a strong rationale for investigating its activity against this kinase family.

Part 1: In Vitro Characterization - Laying the Foundation

The initial phase of evaluation focuses on quantifying the direct interaction of this compound with its putative targets and assessing its cellular effects.

Biochemical Assays: Gauging Potency and Selectivity

The first step is to determine the direct inhibitory effect of the compound on PIM kinase activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant human PIM1, PIM2, and PIM3 enzymes, a suitable substrate peptide (e.g., a BAD-derived peptide), ATP, and the test compound (this compound) at various concentrations.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

To establish selectivity, this compound should be screened against a panel of other kinases. This is crucial to identify potential off-target effects that could lead to toxicity.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile of this compound and Comparators

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Selectivity Panel (e.g., Kinase X IC50, µM)
This compound TBDTBDTBDTBD
AZD12080.451.9>1000 for other kinases
SGI-1776735070Potent against Flt3
PIM447 (LGH447)0.0060.0180.009>10,000-fold selective

TBD: To be determined experimentally.

Cell-Based Assays: Assessing Cellular Activity

Demonstrating target engagement and functional consequences within a cellular context is the next critical step.

Experimental Protocol: Cellular Phospho-Substrate Assay

  • Cell Line Selection: Choose a cancer cell line known to overexpress PIM kinases and where PIM signaling is active (e.g., multiple myeloma cell line KMS-12-BM).[8]

  • Treatment: Treat the cells with increasing concentrations of this compound.

  • Lysis and Analysis: After treatment, lyse the cells and quantify the phosphorylation of a known PIM substrate, such as BAD at Ser112, using techniques like Western blotting or ELISA.

  • Data Analysis: Determine the IC50 for the inhibition of substrate phosphorylation.

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed cancer cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Apoptosis Assay

  • Treatment: Treat cancer cells with this compound at concentrations around its GI50.

  • Staining: Stain the cells with markers of apoptosis, such as Annexin V and propidium iodide (PI).

  • Analysis: Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.

Workflow for In Vitro Evaluation

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Confirm Potency Phospho Phospho-Substrate Assay (Target Engagement) Selectivity->Phospho Validate Cellular Target Prolif Cell Proliferation Assay (GI50 Determination) Phospho->Prolif Link Target to Function Apoptosis Apoptosis Assay Prolif->Apoptosis Elucidate Mechanism

Caption: Workflow for the in vitro characterization of this compound.

Part 2: In Vivo Validation - Translating In Vitro Promise to Preclinical Efficacy

Positive in vitro results provide the justification for progressing to in vivo studies. The primary goals are to assess the compound's pharmacokinetic properties, tolerability, and anti-tumor efficacy in a living organism.

Pharmacokinetics (PK) and Tolerability

Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use healthy mice (e.g., BALB/c or CD-1).

  • Dosing: Administer this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

  • Data Analysis: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

A maximum tolerated dose (MTD) study is also essential to establish a safe and effective dosing range for subsequent efficacy studies.

In Vivo Efficacy Studies

The gold standard for assessing the anti-cancer activity of a compound is the tumor xenograft model.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Implant a human cancer cell line that is sensitive to the compound in vitro (e.g., KMS-12-BM) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[8]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at one or more doses, once or twice daily. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Pharmacodynamic (PD) Biomarkers

To confirm that the observed anti-tumor activity is due to the inhibition of the intended target, it is crucial to measure pharmacodynamic biomarkers in the tumor tissue.

Experimental Protocol: In Vivo Target Modulation

  • Study Design: Use a similar xenograft model as in the efficacy study.

  • Treatment: Administer a single dose of this compound.

  • Tumor Collection: Collect tumors at different time points after dosing.

  • Analysis: Analyze the tumor lysates for the phosphorylation of PIM substrates (e.g., p-BAD) by Western blotting or immunohistochemistry.

Logical Progression of In Vivo Studies

G PK Pharmacokinetics (PK) - Bioavailability - Half-life MTD Maximum Tolerated Dose (MTD) - Safety Profile PK->MTD Inform Dosing Efficacy Xenograft Efficacy Study - Tumor Growth Inhibition MTD->Efficacy Determine Safe Doses PD Pharmacodynamics (PD) - Target Modulation in Tumor Efficacy->PD Correlate Efficacy with Target Inhibition

Caption: Logical progression of in vivo studies for this compound.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a clear and predictive relationship between the in vitro observations and the in vivo outcomes.[1][2][3][4][9] A successful IVIVC allows for the confident prediction of clinical efficacy based on preclinical data.

Key Correlation Points:

  • Potency Translation: Does the in vitro IC50 for PIM inhibition and cellular GI50 translate to effective plasma concentrations in vivo that lead to tumor growth inhibition?

  • Target Engagement: Can the in vivo dose that achieves significant tumor growth inhibition also be shown to modulate the target (e.g., reduce p-BAD levels) in the tumor tissue to a similar extent as observed in vitro?

  • Exposure-Response Relationship: Is there a clear relationship between the drug exposure (AUC) in the plasma or tumor and the observed anti-tumor effect?

By systematically addressing these questions, researchers can build a compelling data package that supports the further development of this compound as a potential therapeutic agent.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the in vitro and in vivo activity of this compound, with a focus on its potential as a PIM kinase inhibitor. By following these established protocols and focusing on building a strong in vitro-in vivo correlation, researchers can effectively de-risk the preclinical development process and accelerate the journey of this promising compound towards the clinic.

References

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Applied Pharmaceutical Science. [Link]

  • Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. [Link]

  • Pim Kinases: Important Regulators of Cardiovascular Disease. MDPI. [Link]

  • Abstract 5398: In vivo development of pan-Pim kinase small molecule inhibitors. Cancer Research. [Link]

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link]

  • Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clinical Cancer Research. [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PubMed Central. [Link]

  • Design and synthesis of an in vivo-efficacious PIM3 kinase inhibitor as a candidate anti-pancreatic cancer agent. PubMed. [Link]

  • Abstract 5398: In vivo development of pan-Pim kinase small molecule inhibitors | Request PDF. ResearchGate. [Link]

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Dovepress. [Link]

  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PubMed Central. [Link]

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Benchmarking 2-Methyl-6-morpholinopyridin-3-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel PI3K/AKT/mTOR Pathway Modulators

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has cemented it as a pivotal target for oncological drug discovery.[3][4][5] The morpholine moiety is a well-established pharmacophore in numerous kinase inhibitors, recognized for its critical interaction with the hinge region of the ATP-binding pocket of kinases like PI3K and mTOR.[3][6][7] The compound 2-Methyl-6-morpholinopyridin-3-amine, with its characteristic morpholinopyridine scaffold, presents itself as a promising candidate for modulating this pathway.

This guide provides a comprehensive framework for benchmarking this compound against a panel of well-characterized inhibitors of the PI3K/AKT/mTOR pathway. By employing a systematic and multi-faceted experimental approach, we aim to elucidate its potency, selectivity, and mechanism of action, thereby informing its potential as a novel therapeutic agent.

The PI3K/AKT/mTOR Signaling Pathway: A Network of Therapeutic Opportunity

The PI3K/AKT/mTOR pathway is a complex and interconnected network that transmits signals from cell surface receptors to downstream effectors, ultimately orchestrating cellular responses. Dysregulation of this pathway, often through mutations or amplification of key components, leads to uncontrolled cell growth and survival, hallmarks of cancer.

graph PI3K_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [arrowhead=vee, color="#34A853"];

RTK [label="Receptor Tyrosine\nKinase (RTK)"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; AKT [label="AKT", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#34A853"]; mTORC2 [label="mTORC2", fillcolor="#34A853"]; S6K [label="S6K"]; FourEBP1 [label="4E-BP1"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> AKT [label=" activates"]; AKT -> mTORC1; mTORC2 -> AKT; mTORC1 -> S6K; mTORC1 -> FourEBP1; S6K -> Proliferation; FourEBP1 -> Proliferation; AKT -> Survival; }

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Selection of Benchmark Inhibitors: A Rationale for Comparison

To comprehensively evaluate the inhibitory profile of this compound, a carefully selected panel of known inhibitors is essential. This panel should encompass a range of selectivities across the PI3K/AKT/mTOR pathway to provide a detailed comparative landscape.

Compound Target(s) Class Rationale for Inclusion
Pictilisib (GDC-0941) Pan-Class I PI3KPan-PI3K InhibitorProvides a baseline for broad PI3K inhibition.[3]
Alpelisib (BYL719) PI3KαIsoform-Selective PI3K InhibitorAllows for assessment of selectivity towards the frequently mutated PI3Kα isoform.[5]
Idelalisib (CAL-101) PI3KδIsoform-Selective PI3K InhibitorDetermines selectivity against the hematopoietic-specific PI3Kδ isoform.
Capivasertib (AZD5363) AKT1/2/3Pan-AKT InhibitorEvaluates direct inhibition of the central node, AKT.
Everolimus (RAD001) mTORC1mTORC1 Inhibitor (Rapalog)Assesses specificity for the mTORC1 complex.
PQR309 (Bimiralisib) Pan-Class I PI3K / mTORDual PI3K/mTOR InhibitorBenchmarks against a dual inhibitor with a similar dimorpholinotriazine scaffold.[3]

Experimental Workflow for Comprehensive Benchmarking

A multi-tiered approach is proposed to systematically characterize the inhibitory properties of this compound. This workflow progresses from initial biochemical assays to more complex cell-based evaluations.

graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [arrowhead=vee, color="#34A853"];

A [label="In Vitro Kinase Assays\n(Biochemical Potency & Selectivity)"]; B [label="Cell-Based Pathway Inhibition Assays\n(Cellular Potency)"]; C [label="Western Blot Analysis\n(Target Engagement & Downstream Effects)"]; D [label="Kinome-Wide Selectivity Profiling\n(Off-Target Effects)"];

A -> B; B -> C; A -> D; }

Caption: A multi-tiered experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

In Vitro Kinase Assays: Determining Biochemical Potency and Selectivity

Objective: To quantify the direct inhibitory activity of this compound against a panel of purified PI3K isoforms and mTOR.

Methodology: A luminescence-based kinase assay will be employed to measure the amount of ADP produced, which is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2x kinase solution containing the purified PI3K isoform (α, β, δ, γ) or mTOR in kinase assay buffer.

    • Prepare a 2x substrate solution containing the appropriate lipid (e.g., PIP2 for PI3K) or protein substrate and ATP in kinase assay buffer.

    • Serially dilute this compound and benchmark inhibitors in DMSO, followed by a final dilution in kinase assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2x kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Pathway Inhibition Assays: Assessing Cellular Potency

Objective: To evaluate the ability of this compound to inhibit the PI3K/AKT/mTOR pathway in a cellular context.

Methodology: A cell-based ELISA or a high-content imaging assay will be used to measure the phosphorylation of key downstream targets such as AKT and S6 ribosomal protein.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, which has a PIK3CA mutation) in a 96-well plate and allow to adhere overnight.

    • Treat the cells with serial dilutions of this compound or benchmark inhibitors for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., insulin or IGF-1) for 30 minutes.

  • Cell Lysis and Analysis (ELISA-based):

    • Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the levels of phosphorylated AKT (p-AKT at Ser473) and total AKT using a sandwich ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the p-AKT signal to the total AKT signal for each well.

    • Calculate the percentage of inhibition relative to the stimulated vehicle control.

    • Determine the EC50 values by fitting the data to a dose-response curve.

Western Blot Analysis: Confirming Target Engagement and Downstream Effects

Objective: To visually confirm the inhibition of the PI3K/AKT/mTOR pathway by analyzing the phosphorylation status of key signaling proteins.

Methodology: Western blotting will be used to detect changes in the phosphorylation of AKT and the mTORC1 substrate, S6 Kinase (S6K).

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells as described in the cell-based pathway inhibition assay.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to their total protein counterparts.

Data Presentation: A Comparative Overview

The quantitative data generated from the in vitro and cell-based assays should be summarized in a clear and concise table to facilitate direct comparison between this compound and the benchmark inhibitors.

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kδ IC50 (nM) PI3Kγ IC50 (nM) mTOR IC50 (nM) Cellular p-AKT EC50 (nM)
This compound Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Pictilisib (GDC-0941) Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Alpelisib (BYL719) Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Idelalisib (CAL-101) Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Capivasertib (AZD5363) N/AN/AN/AN/AN/AExperimental Data
Everolimus (RAD001) N/AN/AN/AN/AExperimental DataExperimental Data
PQR309 (Bimiralisib) Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Broader Selectivity Profiling: Understanding Off-Target Effects

To assess the broader selectivity profile of this compound, a kinome-wide screening against a large panel of kinases is recommended. This will provide valuable insights into potential off-target activities and help predict potential toxicities. Commercially available services can perform this screening and provide a detailed report of the compound's interactions across the human kinome.

Conclusion: A Data-Driven Path Forward

This comprehensive benchmarking guide provides a robust framework for the systematic evaluation of this compound as a potential inhibitor of the PI3K/AKT/mTOR signaling pathway. By adhering to these detailed protocols and comparative analyses, researchers and drug development professionals can generate the critical data necessary to make informed decisions about the future development of this promising compound. The insights gained from this head-to-head comparison with established inhibitors will be invaluable in defining its therapeutic potential and guiding its journey from the laboratory to the clinic.

References

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  • Synthesis and SAR studies of novel 2-(6-aminomethylaryl-2-aryl-4-oxo-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists. PubMed. [Link]

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A Guide to Orthogonal Confirmation of 2-Methyl-6-morpholinopyridin-3-amine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides an in-depth, objective framework for validating the biological activity of the novel compound 2-Methyl-6-morpholinopyridin-3-amine. We will explore the causal logic behind selecting orthogonal assays to build a high-confidence data package, moving from initial high-throughput screening hits to robust, multi-faceted confirmation.

The aminopyridine scaffold, of which this compound is a member, is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Molecules with this core have been investigated as inhibitors of critical signaling kinases such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[1] Given this precedent, a frequent starting hypothesis for a compound like this compound, hereafter referred to as "Cpd-X," is its potential role as a kinase inhibitor.

This guide details a three-tiered, orthogonal approach to confidently characterize Cpd-X as a putative inhibitor of a hypothetical target, "Kinase-A."

Pillar 1: The Primary Hit - Biochemical Potency Assessment

High-throughput screening (HTS) often identifies initial hits using biochemical assays that are rapid and scalable. A common choice for kinase activity is a luminescence-based assay that measures ATP consumption.

Hypothetical Primary Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity. An inhibitor would decrease ADP production, leading to a lower luminescent signal.

Experimental Rationale: This assay is chosen for its sensitivity and HTS compatibility.[2] It provides a quantitative measure of enzymatic inhibition, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Primary Assay Data for Cpd-X against Kinase-A

CompoundAssay TypeTargetIC50 (nM)
Cpd-XADP-Glo™Kinase-A75
Staurosporine (Control)ADP-Glo™Kinase-A15

Trustworthiness Check: While potent, this IC50 value is not sufficient. Luminescence-based assays can be prone to artifacts. The compound could be a luciferase inhibitor, or it could interfere with the ATP-depletion step, leading to a false-positive result. Therefore, we must confirm this activity with methods that rely on different physical principles.

Pillar 2: Orthogonal Confirmation I - Direct Target Engagement (Biophysical)

The first orthogonal step is to verify that Cpd-X physically binds to Kinase-A, independent of its enzymatic activity. Biophysical methods are ideal for this purpose as they directly measure the interaction between a ligand and its target protein.[3][4][5][6]

Selected Methodology: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a cellular environment.[7][8][9] The core principle is that when a ligand binds to its target protein, it generally confers thermal stability.[10] This means the protein-ligand complex will denature and aggregate at a higher temperature than the protein alone.[9]

Experimental Rationale: CETSA is chosen because it moves beyond a purified enzyme system and asks a more physiologically relevant question: Does the compound engage its target inside a cell?[8] This inherently validates cell permeability and binding to the target in its native, folded state amidst a complex proteome. A positive result provides strong, direct evidence of target engagement.[10][11]

Detailed Experimental Protocol: CETSA
  • Cell Culture & Treatment: Culture a cell line endogenously expressing Kinase-A to ~80% confluency. Treat the cells with either vehicle (0.1% DMSO) or a saturating concentration of Cpd-X (e.g., 10 µM) for 2 hours at 37°C.[7]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents.

  • Fractionation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).

  • Detection: Collect the supernatant and analyze the amount of soluble Kinase-A remaining at each temperature point by Western blotting or other protein quantification methods like AlphaScreen®.[7]

  • Data Analysis: Plot the percentage of soluble Kinase-A against temperature. The curve for the Cpd-X-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization.

Table 2: Hypothetical CETSA Data for Cpd-X with Kinase-A

TreatmentTm (Melting Temperature, °C)ΔTm Shift (°C)Interpretation
Vehicle (DMSO)52.5-Baseline thermal stability
Cpd-X (10 µM)57.0+4.5Confirms direct target engagement in cells

Visualization of the CETSA Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_process Processing cluster_analysis Analysis A 1. Treat Cells (Vehicle or Cpd-X) B 2. Aliquot Cells A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Pellet) D->E F 6. Collect Supernatant (Soluble Protein) E->F G 7. Western Blot for Kinase-A F->G H 8. Plot Melting Curve G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Pillar 3: Orthogonal Confirmation II - Cellular Functional Activity

Having confirmed direct binding in a cellular context, the final orthogonal pillar is to demonstrate a functional consequence of this binding. We must show that Cpd-X inhibits the activity of Kinase-A within the cell, leading to a downstream effect in its known signaling pathway.

Selected Methodology: Western Blot for Phospho-Substrate

Most kinases function by phosphorylating specific downstream substrate proteins.[12] A highly specific and direct way to measure a kinase's cellular activity is to quantify the phosphorylation status of its direct substrate. A successful inhibitor should decrease the level of this phosphorylation.[13]

Experimental Rationale: This assay provides functional proof of the compound's inhibitory action on its target within a biological signaling cascade. It confirms that the binding observed in the CETSA experiment translates into a functional outcome. Normalizing the phosphorylated substrate signal to the total amount of that substrate protein ensures that any observed decrease is due to inhibition of Kinase-A, not a reduction in the substrate protein itself.[14]

Detailed Experimental Protocol: Phospho-Substrate Western Blot
  • Cell Culture & Stimulation: Culture a suitable cell line to ~80% confluency. If the Kinase-A pathway requires activation, starve the cells and then stimulate them with an appropriate growth factor or mitogen to induce phosphorylation of its substrate, "Substrate-P".

  • Compound Treatment: Treat the cells with increasing concentrations of Cpd-X (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours) prior to and during stimulation.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.[15][16]

  • Quantification & Electrophoresis: Determine protein concentration (e.g., via BCA assay), normalize samples, and separate the protein lysates by SDS-PAGE.

  • Transfer & Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[15] Using BSA instead of milk is often recommended for phospho-antibodies.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-Substrate-P).

  • Stripping & Reprobing: After detecting the phospho-protein, the membrane can be stripped and re-probed with an antibody that recognizes the total substrate protein, regardless of its phosphorylation state (e.g., anti-Total-Substrate). This serves as a crucial loading control.[14]

  • Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities using densitometry. Calculate the ratio of Phospho-Substrate to Total-Substrate for each concentration of Cpd-X.

Table 3: Hypothetical Phospho-Substrate Western Blot Data

Cpd-X Conc. (nM)Phospho-Substrate Signal (Arbitrary Units)Total-Substrate Signal (Arbitrary Units)Normalized Ratio (Phospho/Total)% Inhibition
0 (Vehicle)1.001.020.980
100.851.010.8414
1000.520.990.5346
10000.151.030.1585
100000.041.000.0496
Cellular IC50 ~110 nM

Visualization of the Kinase-A Signaling Pathway

Signaling_Pathway cluster_pathway Cellular Signaling Cascade Stimulus Upstream Signal (e.g., Growth Factor) KinaseA Kinase-A Stimulus->KinaseA activates Substrate Substrate KinaseA->Substrate phosphorylates SubstrateP Substrate-P (Phosphorylated) Substrate->SubstrateP Response Cellular Response SubstrateP->Response CpdX Cpd-X CpdX->KinaseA inhibits

Caption: Cpd-X inhibits Kinase-A, blocking substrate phosphorylation.

Data Synthesis and Conclusion

By employing a strategic, multi-pillar approach, we have built a robust, self-validating case for the bioactivity of Cpd-X. The data from our three orthogonal assays can be summarized for a clear, comparative overview.

Table 4: Summary of Orthogonal Assay Results for Cpd-X

Assay TypePrincipleQuestion AnsweredResultConfidence Level
Biochemical (ADP-Glo™)Measures enzymatic activityDoes Cpd-X inhibit the purified enzyme?IC50 = 75 nMInitial Hit
Biophysical (CETSA®)Measures thermal stabilizationDoes Cpd-X bind its target inside cells?ΔTm = +4.5°CHigh
Cell-based (Western Blot)Measures substrate phosphorylationDoes binding lead to functional inhibition in a cell?IC50 = 110 nMHigh

The concordance between the biochemical and cellular IC50 values, coupled with the definitive proof of target engagement from CETSA, provides high confidence that this compound is a cell-active, direct inhibitor of Kinase-A. This rigorous, orthogonal validation process effectively de-risks the compound, minimizes the chance of pursuing an artifact, and provides a solid foundation for advancing the molecule into further preclinical development.

References

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Copeland, R. A. (2016). Biophysical methods in early drug discovery. Progress in biophysics and molecular biology, 121(2-3), 167-178. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–160. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4998. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-10. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • White Rose Research Online. (2016). Biophysics in drug discovery: impact, challenges and opportunities. [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2448–2458. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(18), e4521. [Link]

  • ACS Publications. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. [Link]

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A Senior Scientist's Guide to Aminopyridine Scaffolds: A Comparative Analysis in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the aminopyridine scaffold, a cornerstone in modern medicinal chemistry. In this guide, we will dissect the nuanced yet profound differences between aminopyridine isomers, analyze their roles in FDA-approved therapeutics, and provide actionable experimental protocols for their synthesis and evaluation. This document is designed for the discerning researcher, offering not just data, but a framework for rational drug design based on this privileged heterocyclic system.

The Aminopyridine Core: More Than Just a Heterocycle

The pyridine ring is a fundamental building block in drug discovery, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its derivatives are integral to a vast array of therapeutics, demonstrating activities from anticancer to anti-inflammatory.[2][3] The introduction of an amino group transforms the electronic landscape of the pyridine ring, creating a scaffold with a unique combination of hydrogen bonding capabilities, basicity, and coordination properties. These features make aminopyridines exceptional pharmacophores that can interact with a multitude of biological targets with high affinity and specificity.[4]

The true versatility of the aminopyridine scaffold, however, lies in its isomeric forms: 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP). The position of the amino substituent dramatically influences the scaffold's physicochemical properties, dictating its behavior in biological systems and its suitability for different therapeutic targets.

A Tale of Three Isomers: A Comparative Overview

The seemingly subtle shift of the amino group around the pyridine ring results in significant differences in electronic distribution, pKa, and steric profile. These differences are critical for a medicinal chemist to understand when designing new chemical entities.

Property2-Aminopyridine3-Aminopyridine4-Aminopyridine
pKa (of conjugate acid) ~6.71~5.98~9.17
Key Structural Feature Capable of forming a chelate-like interaction through the ring nitrogen and the exocyclic amino group.The amino group's electronic influence is less pronounced on the ring nitrogen compared to the other isomers.The amino group strongly donates electron density into the ring, significantly increasing the basicity of the ring nitrogen.
Common Role in Drugs Often used as a hinge-binding motif in kinase inhibitors.Acts as a versatile scaffold for building more complex molecules.Utilized as a potent potassium channel blocker.

This table summarizes the key physicochemical and structural differences between the three aminopyridine isomers, which underpin their distinct applications in medicinal chemistry.

Caption: Comparative properties of aminopyridine isomers.

Case Study: 4-Aminopyridine as a Therapeutic Agent

A prime example of the therapeutic application of an aminopyridine scaffold is Dalfampridine (marketed as Ampyra), which is a sustained-release formulation of 4-aminopyridine.[5]

Therapeutic Indication: Dalfampridine is an FDA-approved drug used to improve walking in patients with multiple sclerosis (MS).[6]

Mechanism of Action: In multiple sclerosis, the myelin sheath that insulates nerve fibers is damaged, leading to the leakage of potassium ions through voltage-gated potassium channels. This leakage impairs the ability of the nerve to conduct electrical signals. 4-aminopyridine acts as a potent blocker of these potassium channels.[5] By blocking these channels, it enhances the conduction of action potentials in demyelinated axons, thereby improving neurological function, such as walking ability.[5]

MOA_Dalfampridine cluster_MS Multiple Sclerosis Pathophysiology cluster_Drug_Action Dalfampridine (4-Aminopyridine) Action Demyelinated Axon Demyelinated Axon K+ Channel K+ Channel Demyelinated Axon->K+ Channel exposed K+ Efflux K+ Efflux K+ Channel->K+ Efflux excessive Impaired Conduction Impaired Conduction K+ Efflux->Impaired Conduction Dalfampridine Dalfampridine Blockade Blockade Dalfampridine->Blockade causes Blockade->K+ Channel targets Restored Conduction Restored Conduction Blockade->Restored Conduction leads to

Caption: Mechanism of action of Dalfampridine in MS.

Comparative Insight: The high basicity of 4-aminopyridine is crucial for its interaction with the potassium channel pore. The other isomers, 2-aminopyridine and 3-aminopyridine, are significantly less potent as potassium channel blockers, highlighting the critical importance of the amino group's position for this specific biological activity.

Case Study: 2-Aminopyridine in Kinase Inhibition

The 2-aminopyridine scaffold is a well-established "hinge-binder" in the design of kinase inhibitors, a critical class of drugs, particularly in oncology.

Therapeutic Target: Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are key targets for treating myeloproliferative neoplasms and rheumatoid arthritis.[7]

Drug Design and SAR: Researchers have successfully designed potent and selective JAK2 inhibitors using a 2-aminopyridine scaffold.[7] In one such study, compounds 12k and 12l emerged as highly promising inhibitors with IC50 values of 6 nM and 3 nM, respectively, for JAK2.[7] These compounds demonstrated high selectivity over other JAK family members.[7] The 2-aminopyridine moiety typically forms one or two hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, a critical interaction for potent inhibition.

CompoundTargetIC50 (nM)Key Feature
CrizotinibJAK227Starting point with a 2-aminopyridine scaffold.[7]
12k JAK26Optimized 2-aminopyridine derivative.[7]
12l JAK23Further optimized 2-aminopyridine derivative.[7]

This table showcases the successful optimization of a 2-aminopyridine-based scaffold for potent JAK2 inhibition.

Kinase_Inhibition 2-Aminopyridine Scaffold 2-Aminopyridine Scaffold Kinase Hinge Region Kinase Hinge Region 2-Aminopyridine Scaffold->Kinase Hinge Region H-Bonds Inhibition Inhibition 2-Aminopyridine Scaffold->Inhibition leads to ATP Binding Pocket ATP Binding Pocket Kinase Hinge Region->ATP Binding Pocket part of

Caption: Role of 2-aminopyridine as a hinge-binder.

Experimental Protocols

To facilitate further research, we provide the following generalized, yet robust, experimental protocols.

A. Synthesis of Substituted 2-Aminopyridines via Suzuki Coupling

This protocol describes a common method for creating a library of 2-aminopyridine derivatives for SAR studies.

Synthesis_Workflow start Start reagents 2-Amino-5-bromopyridine Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/Water) start->reagents reaction Setup Reaction Vessel Inert Atmosphere (N2/Ar) Add Reagents reagents->reaction heating Heat to Reflux (e.g., 80-100 °C) Monitor by TLC/LC-MS reaction->heating workup Cool to RT Aqueous Workup Extract with Organic Solvent heating->workup purification Dry Organic Layer Concentrate Purify (e.g., Column Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for Suzuki coupling of 2-aminopyridines.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromopyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

B. In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol outlines a method to determine the IC50 of a synthesized aminopyridine derivative against a target kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (aminopyridine derivative)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in the assay buffer.

  • Reaction Mixture: In a 96-well or 384-well plate, add the assay buffer, the diluted test compound, and the JAK2 enzyme.

  • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the remaining ATP using a luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Future Directions and Conclusion

The aminopyridine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox.[4] Its isomeric forms offer distinct advantages for targeting different classes of proteins, from ion channels to kinases. Future research will undoubtedly focus on developing novel synthetic methodologies to access more complex and diverse aminopyridine derivatives.[4] Furthermore, the application of computational chemistry and machine learning will enable a more predictive approach to designing aminopyridine-based ligands with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

This guide provides a foundational understanding of the comparative analysis of aminopyridine scaffolds. By appreciating the subtle yet significant differences between its isomers and applying robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025). PubMed Central.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. (2019). PubMed.
  • Ampyra is First Symptom Management Drug Developed Specifically to Treat MS, the First Oral MS Therapy Approved for MS, and the First New FDA Approved Therapy to Come Through the MS Pipeline Since 2004. (2010). PR Newswire.
  • A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals. Benchchem.
  • Isomeric Effects on Aminopyridine Sulfonic Acids: A Compar
  • AMPYRA® (dalfampridine) extended-release tablets, for oral use. FDA.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC. PubMed Central.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. PubMed Central.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The Expanding Role of Pyridine Scaffolds in Modern Drug Discovery: Applic
  • Pyridine: the scaffolds with significant clinical diversity - PMC. NIH.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023). NIH.
  • Pyridine scaffold-bearing drugs in therapeutic applications..
  • version 1.1. FDA.
  • FDA Approves Ampyra to Improve Walking in Adults with Multiple Sclerosis. (2010). PR Newswire.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-Methyl-6-morpholinopyridin-3-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity within the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted aminopyridine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust risk assessment can be conducted by analyzing its structural components: a substituted aminopyridine core and a morpholine ring.

The aminopyridine family of compounds is known for significant toxicity. For instance, 2-Amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin.[1][2][3] Similarly, morpholine is a flammable liquid and vapor that can cause severe skin burns and eye damage.[4][5] Therefore, this compound must be handled with the highest degree of caution, assuming a similar or greater hazard profile.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassGHS Hazard Statement (Inferred from Analogs)Rationale and Implication
Acute Toxicity (Oral) H301: Toxic if swallowed [2][3]Ingestion of even small quantities may cause severe health effects or death. Accidental ingestion must be strictly prevented.
Acute Toxicity (Dermal) H310: Fatal in contact with skin [2][3]The compound can be readily absorbed through the skin, leading to systemic toxicity. Dermal protection is critical.
Skin Corrosion/Irritation H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation [2][4]Direct contact can cause chemical burns and irritation. All skin contact must be avoided.
Serious Eye Damage H319: Causes serious eye irritation [1][2]Direct contact with eyes can lead to serious, potentially irreversible damage. Eye protection is mandatory.
Respiratory Irritation H335: May cause respiratory irritation [1][3]Inhalation of dust or aerosols can irritate the respiratory tract. Work must be conducted in a well-ventilated area or fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the high acute toxicity, particularly via dermal contact, a comprehensive PPE strategy is non-negotiable. The selection of PPE is a self-validating system; it is chosen to create a complete barrier against the identified hazards.

Table 2: Required PPE for Handling and Disposal

Body PartRequired EquipmentStandardRationale
Hands Double Nitrile Gloves (or Butyl Rubber)ASTM F1671Protects against dermal absorption, which is a primary route of exposure and potentially fatal.[2] Proper glove removal technique is essential to avoid skin contact.[6]
Eyes/Face Chemical Safety Goggles and Face ShieldANSI Z87.1 / EN 166Provides a barrier against splashes and aerosols, protecting from severe eye damage.[2][7]
Body Chemical-Resistant Laboratory Coat (fully buttoned) and ApronProtects against spills and contamination of personal clothing. A complete suit may be required for large quantities.[2]
Respiratory NIOSH-approved RespiratorVaries (see below)Required if handling outside of a certified chemical fume hood or if dust/aerosols may be generated.[6][8]

Work must always be performed in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are immediately accessible.[7]

Waste Characterization and Segregation: A Critical Logistical Step

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[9]

This compound is not currently a "listed" waste. However, based on the acute toxicity of its analogs, it must be managed as a characteristic hazardous waste for toxicity .

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.

G start Waste Generation Point waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused chemical, contaminated gloves, weigh paper, etc.) waste_type->solid Solid liquid Liquid Waste (Reaction mixtures, solvent rinses, etc.) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, broken glass) waste_type->sharps Sharps solid_container Seal in a labeled, compatible Hazardous Waste Container (Solid Waste Stream) solid->solid_container liquid_container Collect in a labeled, compatible Hazardous Waste Container (Liquid Waste Stream - Halogenated or Non-Halogenated) liquid->liquid_container sharps_container Place in a puncture-resistant Hazardous Sharps Container sharps->sharps_container disposal Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Waste Segregation Decision Tree.

Step-by-Step Disposal Protocols

Never dispose of this compound down the drain or in regular trash.[2] All waste must be handled as hazardous.

Protocol 4.1: Disposal of Unused or Expired Solid Compound
  • Preparation: Work within a chemical fume hood. Don all required PPE as detailed in Table 2.

  • Containment: Place the original container, if intact, into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: Label the outer container as "Hazardous Waste" and clearly list the chemical name: "this compound". Include the approximate quantity.

  • Storage: Store the container in a designated, secure satellite accumulation area until collection by your institution's Environmental Health & Safety (EHS) department.

Protocol 4.2: Disposal of Contaminated Labware (Gloves, Pipette Tips, Wipes)
  • Collection: As contaminated items are generated, place them directly into a designated, durable, leak-proof container lined with a heavy-duty plastic bag.[8]

  • Labeling: The container must be labeled "Hazardous Waste - Solid" and list "this compound" as a contaminant.

  • Closure: Once the container is full, securely seal the bag and the container lid.

  • Storage: Move the sealed container to the satellite accumulation area for EHS pickup.

Protocol 4.3: Disposal of Contaminated Liquid Waste
  • Segregation: Determine if the waste solvent is halogenated or non-halogenated and select the appropriate liquid hazardous waste container.

  • Collection: Carefully pour the liquid waste into the designated container using a funnel to prevent spills. Do not overfill the container (leave at least 10% headspace).

  • Labeling: Keep the container clearly labeled with "Hazardous Waste - Liquid" and maintain a running log of all constituents and their approximate percentages.

  • Storage: Keep the container tightly capped and stored in secondary containment within the satellite accumulation area.

Emergency Protocol: Spill Management

Accidental spills require immediate and deliberate action to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact EHS.

  • Isolate: Restrict access to the spill area.[10]

  • Protect: Don the appropriate PPE, including a respirator if the spill generates dust or is outside a hood.

  • Contain & Clean:

    • Cover the spill with an absorbent material (e.g., paper towels or a spill pad), working from the outside in to prevent spreading.[10][11]

    • For solid spills, gently wet the material first to prevent dust from becoming airborne.[12]

    • Carefully collect all contaminated absorbent material using tongs or forceps and place it into a designated hazardous waste container.[8][12]

    • Decontaminate the spill surface. A multi-step cleaning process is recommended: first with a detergent and water solution, followed by a rinse.[13]

  • Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[12]

Spill Decontamination Workflow

G spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert ppe Don Full PPE alert->ppe contain Cover Spill with Absorbent (Work outside-in) ppe->contain collect Collect Contaminated Material into Hazardous Waste Bag contain->collect decon1 Clean Area with Detergent Solution collect->decon1 rinse Rinse Area with Water decon1->rinse collect_wipes Collect Cleaning Wipes into Hazardous Waste Bag rinse->collect_wipes dispose_ppe Dispose of all PPE as Hazardous Waste collect_wipes->dispose_ppe report Report Incident to EHS dispose_ppe->report

Caption: Step-by-step spill decontamination workflow.

By adhering to these rigorous, evidence-based procedures, you contribute to a safer laboratory environment and ensure regulatory compliance, building a foundation of trust in your operational excellence.

References

  • Morpholine - SAFETY DATA SHEET. (2025).
  • A75706 - SAFETY DATA SHEET (2-amino-6-methylpyridine). (2025). MilliporeSigma.
  • 2-Amino-6-Methylpyridine MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • SAFETY DATA SHEET - (R)-3-Methylmorpholine hydrochloride. (2015). Fisher Scientific.
  • safety data sheet - N-(2-methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride. Enamine.
  • 2-Amino-6-methylpyridine | C6H8N2 | CID 15765. PubChem.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Material Safety Data Sheet - 4-Aminopyridine.
  • Decontamination procedures. (2012). University of Nottingham.
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Personal protective equipment for handling 2-Methyl-6-morpholinopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Methyl-6-morpholinopyridin-3-amine

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, aminopyridine derivatives, such as this compound, are of significant interest due to their versatile applications. However, their potent biological activities often correlate with potential health hazards, necessitating a robust safety protocol. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

The following information is synthesized from safety data sheets of structurally similar aminopyridine compounds, providing a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for this compound. The core principle is to treat this compound with the highest degree of caution, assuming it may possess hazards similar to its analogues, which can range from skin and eye irritation to severe toxicity.[1][2][3][4]

Hazard Assessment and Risk Mitigation

Given the toxicological profiles of related aminopyridines, a thorough risk assessment is the cornerstone of safe handling. Structurally similar compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[2][4][5] Some aminopyridines are classified as fatal upon ingestion or skin contact.[3][4] Therefore, all handling procedures must be designed to minimize any potential for exposure.

Key Potential Hazards:

  • Acute Toxicity: Potential for significant toxicity if swallowed, inhaled, or in contact with skin.[4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[2][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn where there is a significant splash hazard.[1][2]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities or tasks with a higher risk of exposure, impervious clothing or a chemical-resistant suit is recommended.[1][2]Prevents skin contact, which can lead to irritation and systemic toxicity through dermal absorption.[1][4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts, or an air-purifying respirator with appropriate cartridges for vapors) should be used when handling the compound outside of a chemical fume hood or if dust/vapors are generated.[1][2]Minimizes the risk of inhaling the compound, which can cause respiratory irritation and systemic toxicity.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[1]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[2][6]

  • Gather Materials: Before starting, ensure all necessary PPE is available and in good condition. Have appropriate spill cleanup materials on hand.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the generation of airborne dust or vapors. Use a spatula for solid transfers and avoid creating dust clouds.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water. Remove and properly store or dispose of PPE.

Spill Management
  • Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Cleanup: For small spills, wear appropriate PPE and cover the spill with an inert absorbent material. Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal.[1][4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal Plan
  • Waste Characterization: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[3]

  • Containerization: Collect all hazardous waste in clearly labeled, sealed, and appropriate containers.[4]

  • Disposal Route: Dispose of all chemical waste through your institution's licensed hazardous waste disposal program.[3][4] Do not pour waste down the drain or dispose of it in the general trash.[3]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Visualizing the Handling Workflow

To provide a clear, at-a-glance overview of the handling process, the following diagram illustrates the key steps and decision points.

cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep 1. Risk Assessment & SOP Review ppe 2. Don Appropriate PPE prep->ppe eng 3. Verify Engineering Controls (Fume Hood, Eyewash, Shower) ppe->eng weigh 4. Weigh & Transfer in Fume Hood eng->weigh dissolve 5. Prepare Solution in Fume Hood weigh->dissolve decon 6. Decontaminate Work Area dissolve->decon doff 7. Doff & Dispose of PPE decon->doff waste 8. Segregate & Label Hazardous Waste doff->waste spill Spill Occurs spill_response Follow Spill Management Protocol spill->spill_response exposure Exposure Occurs exposure_response Follow Emergency First Aid Procedures exposure->exposure_response

Sources

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Retrosynthesis Analysis

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